molecular formula C34H40O16 B15590425 Yadanzioside M

Yadanzioside M

Número de catálogo: B15590425
Peso molecular: 704.7 g/mol
Clave InChI: QHFGKHHBXLUOJV-ROCAPRSOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Yadanzioside M has been reported in Brucea javanica with data available.
structure given in first source;  isolated from Bucea antidysenterica

Propiedades

Fórmula molecular

C34H40O16

Peso molecular

704.7 g/mol

Nombre IUPAC

methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-benzoyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate

InChI

InChI=1S/C34H40O16/c1-13-15-9-18-33-12-46-34(31(44)45-3,26(33)24(29(43)49-18)50-28(42)14-7-5-4-6-8-14)27(41)23(40)25(33)32(15,2)10-16(19(13)36)47-30-22(39)21(38)20(37)17(11-35)48-30/h4-8,10,13,15,17-18,20-27,30,35,37-41H,9,11-12H2,1-3H3/t13-,15-,17+,18+,20+,21-,22+,23+,24+,25+,26+,27-,30+,32-,33+,34-/m0/s1

Clave InChI

QHFGKHHBXLUOJV-ROCAPRSOSA-N

Origen del producto

United States

Foundational & Exploratory

The Discovery and Isolation of Yadanzioside M from Brucea javanica: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside M, a complex quassinoid glycoside, represents a class of compounds of significant interest in phytochemical and pharmacological research. Isolated from the seeds of Brucea javanica, a plant with a long history in traditional medicine, this molecule has been noted for its potential antitumor activities. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction and purification and presents its characteristic spectral data. Furthermore, this document includes visualizations of the isolation workflow to facilitate a deeper understanding of the scientific process behind this discovery.

Introduction

Brucea javanica (L.) Merr., belonging to the Simaroubaceae family, is a plant widely distributed in Southeast Asia and has been a cornerstone of traditional medicine for treating ailments such as dysentery, malaria, and certain cancers. The therapeutic potential of this plant is largely attributed to its rich content of quassinoids, a group of bitter, tetracyclic triterpenoids. Among the myriad of compounds isolated from B. javanica, the yadanziosides, a series of quassinoid glycosides, have garnered considerable attention for their structural complexity and biological activities.

This compound was first reported as a new quassinoid glycoside by Sakaki and colleagues in 1986, isolated from the seeds of Brucea javanica. Its discovery was part of a broader investigation into the chemical constituents of this medicinally important plant, leading to the identification of several novel yadanziosides. Subsequent studies by Okano et al. in 1989 also reported the isolation of this compound from Brucea antidysenterica, highlighting its presence across different species within the same genus. The structural elucidation of this compound revealed a complex molecular architecture, characteristic of the quassinoid family, with an attached glycosidic moiety.

Physicochemical Properties and Spectral Data of this compound

The structural identity of this compound has been established through extensive spectroscopic analysis. The following tables summarize the key physicochemical properties and spectral data as reported in the literature.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₄H₄₀O₁₆
AppearanceAmorphous powder
Optical Rotation[α]D +37.5° (c 0.80, MeOH)

Table 2: ¹H-NMR Spectral Data of this compound (in C₅D₅N)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aglycone
H-15.24d2.5
H-34.48d11
H-53.09d8
H-6α2.22dd15, 8
H-6β2.05d15
H-76.09s
H-93.48d7
H-114.70br s
H-124.30d3
H-143.01d7
H-155.08q7
4-CH₃1.83s
10-CH₃1.98s
13-CH₃1.63s
15-CH₃1.50d7
Glycoside (β-D-glucosyl)
H-1'5.05d8
H-2'4.25dd9, 8
H-3'4.45t9
H-4'4.45t9
H-5'4.05m
H-6'a4.58dd11, 2
H-6'b4.40dd11, 5

Table 3: ¹³C-NMR Spectral Data of this compound (in C₅D₅N)

CarbonChemical Shift (δ, ppm)CarbonChemical Shift (δ, ppm)
Aglycone Glycoside (β-D-glucosyl)
180.81'103.9
2165.72'75.6
379.93'78.8
4125.84'71.9
550.85'79.1
635.06'63.0
778.7Benzoyl Group
8157.9C=O166.4
945.4C-ipso131.0
1043.8C-ortho130.3
1170.0C-meta129.0
1278.4C-para133.5
13169.8
1448.0
1568.9
16170.8
4-CH₃20.9
10-CH₃10.8
13-CH₃25.8
15-CH₃16.9

Table 4: Mass Spectrometry and Infrared Spectroscopy Data for this compound

Spectroscopic MethodKey Observations
FAB-MS m/z 717 [M+H]⁺
IR (KBr) νₘₐₓ cm⁻¹: 3450 (OH), 1740 (ester C=O), 1640 (C=C)

Experimental Protocols

The isolation of this compound from Brucea javanica seeds involves a multi-step process of extraction and chromatographic separation. The following is a detailed methodology based on the seminal work in the field.

Plant Material

Dried and powdered seeds of Brucea javanica (L.) Merr. serve as the starting material.

Extraction
  • The powdered seeds are defatted with a non-polar solvent such as n-hexane.

  • The defatted material is then exhaustively extracted with methanol (B129727) (MeOH) at room temperature.

  • The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning
  • The crude methanol extract is suspended in water and partitioned successively with chloroform (B151607) (CHCl₃) and n-butanol (n-BuOH).

  • The fractions are concentrated, and the n-butanol-soluble fraction, which is rich in glycosides, is taken forward for further purification.

Chromatographic Purification
  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of chloroform and methanol (e.g., CHCl₃-MeOH, 9:1 to 7:3) to yield several sub-fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are further purified by preparative reverse-phase HPLC (RP-HPLC). A typical mobile phase consists of a gradient of methanol and water. The elution is monitored by UV detection.

  • Final Purification: Repeated chromatographic steps, including Sephadex LH-20 column chromatography, may be employed to obtain pure this compound.

Workflow and Diagrams

The isolation and purification process for this compound can be visualized as a systematic workflow.

Yadanzioside_M_Isolation_Workflow Start Dried & Powdered Seeds of Brucea javanica Defatting Defatting with n-Hexane Start->Defatting Extraction Methanol Extraction Defatting->Extraction Partitioning Solvent Partitioning (H₂O, CHCl₃, n-BuOH) Extraction->Partitioning SilicaGel Silica Gel Column Chromatography (CHCl₃-MeOH gradient) Partitioning->SilicaGel n-BuOH Fraction PrepHPLC Preparative RP-HPLC (MeOH-H₂O gradient) SilicaGel->PrepHPLC Crude Fractions FinalPurification Further Purification (e.g., Sephadex LH-20) PrepHPLC->FinalPurification End Pure this compound FinalPurification->End

Caption: Isolation workflow for this compound.

Biological Activity and Signaling Pathways

While extensive research has been conducted on the crude extracts of Brucea javanica and some of its major quassinoids, specific studies detailing the signaling pathways modulated by this compound are limited. However, the known antitumor activity of many quassinoids suggests potential mechanisms of action.

Quassinoids from Brucea javanica have been reported to induce apoptosis in various cancer cell lines. The signaling pathways implicated in the anticancer effects of related compounds often involve the modulation of key cellular processes. For instance, some quassinoids have been shown to inhibit protein synthesis and induce cell cycle arrest.

Further research is warranted to elucidate the specific molecular targets and signaling cascades affected by this compound. Investigating its effects on pathways commonly dysregulated in cancer, such as the PI3K/Akt, MAPK, and NF-κB pathways, would be a valuable direction for future studies.

Putative_Antitumor_Mechanism YM This compound Target Molecular Target(s) (e.g., Ribosomes, Kinases) YM->Target Binds to Pathway Signaling Pathway Modulation (e.g., PI3K/Akt, MAPK, NF-κB) Target->Pathway Inhibits/Activates CellCycle Cell Cycle Arrest Pathway->CellCycle Apoptosis Induction of Apoptosis Pathway->Apoptosis TumorGrowth Inhibition of Tumor Growth CellCycle->TumorGrowth Apoptosis->TumorGrowth

Caption: Putative antitumor mechanism of this compound.

Conclusion

This compound stands as a testament to the rich chemical diversity of Brucea javanica. Its discovery and structural characterization have been made possible through a combination of classical phytochemical techniques and advanced spectroscopic methods. This technical guide provides a foundational understanding of the processes involved in isolating this complex natural product. While its full pharmacological profile is still under investigation, the structural features of this compound and the known activities of related quassinoids suggest that it is a promising candidate for further drug development research, particularly in the field of oncology. Future studies focused on its mechanism of action and preclinical efficacy are essential to unlock its therapeutic potential.

Yadanzioside M CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the fundamental physicochemical properties of Yadanzioside M, a natural product of interest within the scientific community. While extensive research on its specific biological activities and mechanisms of action is not widely published, this document serves as a foundational resource for researchers initiating studies on this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for straightforward reference.

PropertyValueSource
CAS Number 101559-99-3[1][2]
Molecular Weight 704.68 g/mol [1][3]
Molecular Formula C₃₄H₄₀O₁₆[1]

Biological Activity and Experimental Data

Due to the absence of detailed experimental workflows or established signaling pathways for this compound in the reviewed literature, the creation of corresponding diagrams as per the core requirements is not feasible at this time. Further empirical research is required to elucidate the biological functions and mechanisms of action of this compound. Researchers are encouraged to undertake exploratory studies to contribute to the body of knowledge on this compound.

References

Unveiling the Biological Activities of Yadanzioside M: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Yadanzioside M, a natural quassinoid compound isolated from the traditional Chinese medicinal plant Brucea javanica, has been noted for its potential anti-cancer properties. This review serves as an in-depth technical guide for researchers, scientists, and drug development professionals, summarizing the current, albeit limited, publicly available scientific literature on the biological activities of this specific compound. While the broader class of quassinoids from Brucea javanica is known for cytotoxic and anti-inflammatory effects, detailed experimental data and mechanistic studies on this compound are not extensively documented in the accessible scientific literature.

Anticipated Biological Activities of this compound

Based on the activities of structurally related quassinoids and general statements in the literature, this compound is presumed to exhibit anti-cancer and anti-inflammatory activities. However, specific quantitative data, such as IC50 values from cytotoxicity assays, and detailed mechanistic pathways remain largely uncharacterized in peer-reviewed publications.

General Methodologies for Assessing Biological Activity

To evaluate the potential anti-cancer and anti-inflammatory effects of compounds like this compound, a standard set of experimental protocols are typically employed.

Cytotoxicity and Anti-Proliferative Activity:

A common method to assess the anti-cancer potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

  • Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Experimental Protocol:

    • Cell Culture: Cancer cell lines (e.g., human leukemia HL-60, or various solid tumor lines) are cultured in appropriate media and conditions.

    • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Control groups receive the vehicle (e.g., DMSO) without the compound.

    • MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.

    • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

    • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Anti-inflammatory Activity:

The anti-inflammatory potential of a compound can be evaluated by measuring its ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in stimulated macrophages.

  • Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide when stimulated with pro-inflammatory agents like lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.

  • Experimental Protocol:

    • Cell Culture: RAW 264.7 macrophages are cultured and seeded in 96-well plates.

    • Treatment: Cells are pre-treated with various concentrations of this compound for a short period before being stimulated with LPS.

    • Stimulation: LPS is added to the wells (except for the negative control) to induce an inflammatory response.

    • Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for NO production.

    • Griess Assay: A sample of the cell culture supernatant is mixed with the Griess reagent. The formation of a purple azo dye indicates the presence of nitrite.

    • Data Acquisition: The absorbance is measured at approximately 540 nm.

    • Data Analysis: The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition by this compound is calculated relative to the LPS-stimulated control.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated in the available literature, related compounds and natural products with anti-cancer and anti-inflammatory properties often modulate key cellular signaling cascades.

Apoptosis Induction in Cancer Cells:

Many anti-cancer compounds exert their effects by inducing programmed cell death, or apoptosis. A potential workflow for investigating apoptosis is as follows:

G Yadanzioside_M This compound Treatment Cancer_Cells Cancer Cells Yadanzioside_M->Cancer_Cells Apoptosis_Induction Induction of Apoptosis Cancer_Cells->Apoptosis_Induction Caspase_Activation Caspase Cascade Activation Apoptosis_Induction->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Cell_Death Cell Death DNA_Fragmentation->Cell_Death

Figure 1. Hypothetical workflow for apoptosis induction by this compound.

Inhibition of Inflammatory Signaling:

A common mechanism for anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NFkB_Activation NF-κB Activation Inflammatory_Stimulus->NFkB_Activation Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_Activation->Proinflammatory_Genes Inflammation Inflammation Proinflammatory_Genes->Inflammation Yadanzioside_M This compound Yadanzioside_M->NFkB_Activation Inhibition

Figure 2. Postulated inhibition of the NF-κB pathway by this compound.

Another potential target in cancer is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.

G STAT3_Activation STAT3 Activation Gene_Expression Gene Expression (Proliferation, Survival) STAT3_Activation->Gene_Expression Tumor_Growth Tumor Growth Gene_Expression->Tumor_Growth Yadanzioside_M This compound Yadanzioside_M->STAT3_Activation Inhibition

Figure 3. Hypothetical inhibition of the STAT3 pathway by this compound.

Conclusion and Future Directions

While this compound is recognized as a natural product with potential anti-cancer activity, there is a significant lack of detailed, publicly available scientific literature to substantiate this claim with quantitative data and mechanistic insights. The information presented here is based on general knowledge of related compounds and standard methodologies. Future research should focus on conducting comprehensive in vitro and in vivo studies to determine the specific cytotoxic and anti-inflammatory effects of this compound, elucidate the underlying signaling pathways, and evaluate its therapeutic potential. Such studies are crucial for advancing our understanding of this compound and its possible applications in drug development.

Antitumor Properties of Yadanzioside M: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of publicly available research currently limits a comprehensive understanding of the antitumor properties of Yadanzioside M. While identified as a natural compound with purported anti-cancer activity, detailed scientific literature elucidating its specific mechanisms of action, quantitative efficacy, and associated experimental protocols is not readily accessible.

This compound is recognized as a quassinoid, a class of bitter principles isolated from plants of the Simaroubaceae family.[1] Notably, it is associated with Brucea javanica (L.) Merr., a plant renowned in traditional medicine for its therapeutic properties, including anticancer effects.[2][3] The fruits of Brucea javanica are known to contain a variety of quassinoids, many of which have demonstrated significant cytotoxic and antitumor activities.[2][3]

Other related compounds from Brucea javanica, such as Brusatol and various other Yadanziosides (e.g., A, E, F, I, K, and P), have been the subject of more extensive research.[1][4][5][6] Studies on these analogous compounds have revealed potent activities against various cancer cell lines, often detailing their impact on cellular proliferation, apoptosis, and specific signaling pathways.[3][4] For instance, Brusatol is known to be a specific inhibitor of the Nrf2 pathway, sensitizing cancer cells to chemotherapy.[4][7]

However, specific data pertaining to this compound, including:

  • Quantitative Data: Such as IC50 values against different cancer cell lines, in vivo tumor growth inhibition percentages, or apoptosis rates.

  • Experimental Protocols: Detailed methodologies for cell viability assays, apoptosis detection, western blotting for signaling pathway analysis, or in vivo animal models.

  • Signaling Pathways: Elucidation of the molecular pathways modulated by this compound to exert its antitumor effects.

remains unpublished or within proprietary databases.

Due to the current lack of available scientific literature, a detailed technical guide with structured data tables, experimental methodologies, and signaling pathway diagrams for this compound cannot be constructed at this time. Further research and publication of findings are necessary to fully characterize the antitumor potential of this natural compound. Researchers interested in this specific molecule may need to conduct primary research or seek access to specialized chemical and pharmacological databases.

References

The Anti-Cancer Mechanism of Yadanzioside M and Related Quassinoids: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanisms underlying the anti-cancer activity of Yadanzioside M and structurally related quassinoids, with a primary focus on the well-documented actions of Yadanziolide A. Insights from studies on Yadanziolide A in hepatocellular carcinoma (HCC) provide a foundational understanding of how this class of compounds exerts its cytotoxic and tumor-suppressive effects. This document outlines the key signaling pathways involved, presents quantitative data from relevant studies, details experimental methodologies, and provides visual representations of the molecular cascades and experimental workflows.

Core Mechanism of Action: Induction of Apoptosis via JAK/STAT Pathway Inhibition

Yadanziolide A, a natural derivative of Brucea javanica, has demonstrated significant anti-cancer effects by inducing programmed cell death, or apoptosis, in liver cancer cells.[1] The primary mechanism identified involves the targeted inhibition of the Janus kinase (JAK) / Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a cascade frequently hyperactivated in various cancers to promote cell proliferation and survival.[1]

Signaling Pathway Diagram: Yadanziolide A-Induced Apoptosis

Yadanzioside_M_Apoptosis_Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_Apoptosis_Regulation Apoptosis Regulation Yadanzioside_M Yadanziolide A JAK2 JAK2 Yadanzioside_M->JAK2 Inhibits Phosphorylation STAT3 STAT3 Yadanzioside_M->STAT3 Inhibits Phosphorylation Bcl2 Bcl-2 Yadanzioside_M->Bcl2 Downregulates Bax Bax Yadanzioside_M->Bax Upregulates Caspase8 Caspase-8 Yadanzioside_M->Caspase8 Activates (Extrinsic Pathway) TNFa TNF-α TNFa->JAK2 Activates JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3->Bcl2 Upregulates Bcl2->Bax Inhibits Bax->Caspase8 Activates (Intrinsic Pathway) cleaved_Caspase8 Cleaved Caspase-8 Caspase8->cleaved_Caspase8 Cleavage Caspase3 Caspase-3 cleaved_Caspase8->Caspase3 Activates cleaved_Caspase3 Cleaved Caspase-3 Caspase3->cleaved_Caspase3 Cleavage Apoptosis Apoptosis cleaved_Caspase3->Apoptosis Executes

Caption: Yadanziolide A induces apoptosis by inhibiting the JAK/STAT3 pathway.

The mechanism involves the inhibition of both JAK2 and STAT3 phosphorylation.[1] This disruption of the STAT3 signaling cascade leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1] Consequently, both the extrinsic and intrinsic apoptotic pathways are activated, as evidenced by the cleavage and activation of caspase-8 and caspase-3, ultimately leading to cancer cell death.[1]

Quantitative Data Summary

The anti-cancer effects of Yadanziolide A have been quantified in both in vitro and in vivo studies.

ParameterCell LinesConcentration/DoseEffectReference
CytotoxicityHepG2, LM-3≥ 0.1 μMDose-dependent inhibition of proliferation, migration, and invasion.[1]
Apoptosis InductionHepG2, LM-3Dose-dependentIncreased apoptotic cell populations and apoptosome formation.[1]
In Vivo Tumor GrowthOrthotopic liver cancer mouse model (Hepa1-6 cells)2 mg/kg/day (intraperitoneal)Significant suppression of tumor growth and reduction in liver tumor lesions.[1]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to elucidate the mechanism of action of Yadanziolide A.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of the compound on cancer cells.

  • Methodology:

    • Cancer cells (e.g., HepG2, LM-3) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of Yadanziolide A or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

    • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Cells are incubated to allow for the reduction of MTT by viable cells into formazan (B1609692) crystals.

    • The formazan crystals are solubilized with a solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)
  • Objective: To quantify the percentage of apoptotic cells.

  • Methodology:

    • Cells are treated with Yadanziolide A as described for the cell viability assay.

    • Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

    • Cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark.

    • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis
  • Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Methodology:

    • Cells are treated with Yadanziolide A, and total protein is extracted using a lysis buffer.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, cleaved caspase-3, caspase-3).

    • The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

In Vivo Orthotopic Liver Cancer Model
  • Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

  • Methodology:

    • An orthotopic liver cancer model is established, for example, by injecting Hepa1-6 cells into the liver of mice.[1]

    • Once tumors are established, mice are randomly assigned to treatment and control groups.

    • The treatment group receives daily intraperitoneal injections of Yadanziolide A (e.g., 2 mg/kg/day) for a defined period (e.g., two weeks).[1] The control group receives a vehicle.

    • Tumor growth is monitored. At the end of the treatment period, mice are euthanized, and tumors are excised and weighed.

    • Serum levels of relevant biomarkers and pathological analysis of liver tumor lesions are also performed.[1]

Experimental Workflow Diagram

Experimental_Workflow In_Vitro In Vitro Studies Cell_Culture Cancer Cell Culture (e.g., HepG2, LM-3) In_Vitro->Cell_Culture Treatment Treatment with Yadanziolide A Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis_Assay Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot In_Vivo In Vivo Studies Animal_Model Orthotopic Tumor Model (Mice) In_Vivo->Animal_Model In_Vivo_Treatment Systemic Administration of Yadanziolide A Animal_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Pathology Pathological Analysis Tumor_Measurement->Pathology

Caption: General experimental workflow for evaluating anti-cancer compounds.

Potential Involvement of Other Key Signaling Pathways

While the JAK/STAT pathway is a key target, the complex nature of cancer biology suggests that other signaling cascades may also be modulated by this compound and related compounds.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common feature in many cancers.[2][3][4][5] This pathway, when activated, promotes protein synthesis and inhibits autophagy, a cellular recycling process.[3] It is plausible that quassinoids could intersect with this pathway, potentially leading to a multi-pronged anti-cancer effect. Inhibition of this pathway is a known strategy for cancer therapy.[2]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, is another crucial signaling network that regulates various cellular processes like proliferation, differentiation, and apoptosis.[6][7][8] The role of MAPK signaling in cancer is complex, as it can have both pro- and anti-tumorigenic effects depending on the context.[7][8] The interplay between MAPK pathways and the effects of natural compounds is an active area of research.

The Role of Autophagy in Cancer

Autophagy is a cellular self-degradation process that plays a dual role in cancer.[9][10] It can act as a tumor suppressor by removing damaged organelles and proteins, but it can also promote the survival of established tumors by providing nutrients during stress.[9][10] The PI3K/Akt/mTOR pathway is a negative regulator of autophagy.[9][11] Given that many anti-cancer agents modulate autophagy, investigating the effects of this compound on this process could reveal additional mechanisms of action.

Conclusion

The available evidence strongly suggests that this compound and related quassinoids, exemplified by Yadanziolide A, exert their anti-cancer effects primarily through the induction of apoptosis mediated by the inhibition of the JAK/STAT3 signaling pathway. The provided data and experimental frameworks offer a solid foundation for further research into this promising class of natural compounds. Future investigations should aim to confirm these mechanisms for this compound specifically and explore its potential interactions with other critical cancer-related pathways such as PI3K/Akt/mTOR and MAPK, as well as its influence on autophagy. A deeper understanding of these multifaceted interactions will be pivotal for the development of these compounds as effective cancer therapeutics.

References

Unraveling the Signaling Pathways of Yadanzioside M: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside M, a compound of emerging interest, has demonstrated significant potential in the modulation of key cellular signaling pathways implicated in various disease processes. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its effects on critical signaling cascades. Through a detailed presentation of quantitative data, experimental methodologies, and visual pathway diagrams, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to advance the study and therapeutic application of this promising molecule.

Core Signaling Pathways Modulated by this compound

Current research indicates that this compound exerts its biological effects primarily through the modulation of the NF-κB and MAPK signaling pathways . These pathways are central to the regulation of inflammation, cell proliferation, and apoptosis, making them critical targets in the development of novel therapeutics for cancer and inflammatory diseases.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

This compound has been shown to inhibit the activation of the NF-κB pathway. This inhibitory effect is achieved by preventing the phosphorylation and subsequent degradation of IκBα. As a result, NF-κB remains inactive in the cytoplasm, leading to a downstream reduction in the production of pro-inflammatory mediators.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (P) NF-κB NF-κB IκBα->NF-κB Inhibits Ub Ubiquitination IκBα->Ub Leads to NF-κB_n NF-κB NF-κB->NF-κB_n Translocation This compound This compound This compound->IKK Inhibits Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->IκBα Degrades DNA Target Gene Transcription NF-κB_n->DNA Activates Pro-inflammatory Cytokines TNF-α, IL-6, IL-1β DNA->Pro-inflammatory Cytokines Upregulates MAPK_Pathway Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK JNK JNK RAF->JNK p38 p38 RAF->p38 ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors JNK->Transcription Factors p38->Transcription Factors This compound This compound This compound->ERK Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->p38 Inhibits Phosphorylation Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Western_Blot_Workflow A Cell Culture & Treatment with this compound B Protein Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to PVDF D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J Data Analysis I->J

In Vitro Anticancer Effects of Yadanzioside M: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research providing in-depth quantitative data and detailed mechanistic studies specifically on the in vitro anticancer effects of Yadanzioside M is limited. This guide utilizes data from a closely related and well-researched quassinoid, Yadanziolide A , also isolated from Brucea javanica, to provide a representative technical overview of the potential anticancer activities and mechanisms of this class of compounds. All data presented herein pertains to Yadanziolide A.

Introduction

This compound is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer. Quassinoids, a group of degraded triterpenes, are known for their potent biological activities, including antitumor properties. This technical guide provides a comprehensive overview of the in vitro anticancer effects of Yadanziolide A, a structural analogue of this compound, focusing on its cytotoxic activity, induction of apoptosis, and the underlying molecular mechanisms. The information presented is intended for researchers, scientists, and drug development professionals.

Cytotoxic Activity

Yadanziolide A has demonstrated significant cytotoxic effects against various cancer cell lines, particularly hepatocellular carcinoma (HCC). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined using the MTT assay.

Table 1: IC50 Values of Yadanziolide A in Cancer and Normal Cell Lines
Cell LineCell TypeIC50 (nM)
HepG2Human Hepatocellular Carcinoma300[1]
Huh-7Human Hepatocellular Carcinoma362[1]
LM-3Human Hepatocellular Carcinoma171[1]
HL-7702Normal Human Liver Cell Line768[1]

The data indicates that Yadanziolide A exhibits a degree of selectivity for cancer cells over normal liver cells, a desirable characteristic for a potential anticancer agent.

Mechanism of Action: Induction of Apoptosis

Yadanziolide A has been shown to induce programmed cell death, or apoptosis, in hepatocellular carcinoma cells. This is a key mechanism for its anticancer activity. The induction of apoptosis has been confirmed by flow cytometry analysis using Annexin V-FITC/PI staining.

Table 2: Apoptosis Induction by Yadanziolide A in HCC Cells (24h treatment)
Cell LineTreatment ConcentrationEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
LM-3 Control---
1 µM11.9[2]18.4[2]30.3
HepG2 Control---
1 µM20.4[2]14.6[2]35.0

Note: Control values were not explicitly stated in the source material and are represented as '-'. The total apoptosis is the sum of early and late apoptosis percentages.

Signaling Pathway: Inhibition of JAK/STAT Pathway

The pro-apoptotic effect of Yadanziolide A in hepatocellular carcinoma cells is mediated through the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1][2] This pathway is often constitutively activated in cancer cells and plays a crucial role in cell proliferation, survival, and differentiation.

Yadanziolide A treatment leads to a dose-dependent decrease in the phosphorylation of JAK2 and STAT3, key components of this pathway.[1] The inhibition of STAT3 phosphorylation disrupts the transcription of anti-apoptotic genes, such as Bcl-2, and promotes the expression of pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade, including the cleavage and activation of caspase-8 and caspase-3, ultimately executing the apoptotic program.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Yadanziolide_A Yadanziolide A JAK2 JAK2 Yadanziolide_A->JAK2 Inhibits Receptor Cytokine Receptor Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Bax Bax pSTAT3->Bax Downregulates Bcl2 Bcl-2 pSTAT3->Bcl2 Upregulates Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits Caspase8 Pro-Caspase-8 c_Caspase8 Cleaved Caspase-8 Caspase8->c_Caspase8 Activation Caspase3 Pro-Caspase-3 c_Caspase8->Caspase3 Activates c_Caspase3 Cleaved Caspase-3 Caspase3->c_Caspase3 Activation c_Caspase3->Apoptosis Executes

Caption: Yadanziolide A inhibits the JAK/STAT signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the in vitro anticancer effects of Yadanziolide A.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., HepG2, LM-3)

  • 96-well plates

  • Yadanziolide A stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Yadanziolide A (e.g., 0.1, 0.3, 1, 3, 10 µM) for 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., HepG2, LM-3)

  • 6-well plates

  • Yadanziolide A stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Yadanziolide A (e.g., 0.1, 0.3, 1 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., HepG2, LM-3)

  • Yadanziolide A stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-JAK2, anti-p-JAK2, anti-STAT3, anti-p-STAT3, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-Caspase-8, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

Procedure:

  • Treat cells with Yadanziolide A as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro anticancer effects of a natural compound like Yadanziolide A.

Experimental_Workflow Start Compound Isolation (Yadanziolide A) Cell_Culture Cancer Cell Line Culture (e.g., HepG2, LM-3) Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (Flow Cytometry) Mechanism->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Pathway Signaling Pathway Analysis (Western Blot) Mechanism->Pathway Data_Analysis Data Analysis & Interpretation Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Pathway->Data_Analysis Conclusion Conclusion on Anticancer Effects Data_Analysis->Conclusion

Caption: General workflow for in vitro anticancer drug screening.

Conclusion

The available data on Yadanziolide A strongly suggest that it possesses significant in vitro anticancer activity against hepatocellular carcinoma cells. Its mechanism of action involves the induction of apoptosis through the targeted inhibition of the JAK/STAT signaling pathway. These findings highlight the therapeutic potential of quassinoids from Brucea javanica, such as Yadanziolide A and potentially this compound, for the development of novel anticancer agents. Further research is warranted to fully elucidate the anticancer profile of this compound and to evaluate its efficacy and safety in preclinical in vivo models.

References

Therapeutic Targets of Yadanziolides in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a detailed overview of the therapeutic targets of Yadanziolides, a class of natural compounds with demonstrated anti-cancer properties. It is important to note that while the user requested information specifically on "Yadanzioside M," a comprehensive search of scientific literature yielded no specific data for this particular compound. Therefore, this guide focuses on the well-researched and closely related compound, Yadanziolide A , as a representative of the Yadanziolide family. The information presented herein should be considered in this context.

Introduction

Yadanziolides are a group of quassinoid compounds isolated from the fruit of Brucea javanica, a plant used in traditional medicine for various ailments, including cancer.[1][2][3] Among these, Yadanziolide A has emerged as a compound of significant interest in oncological research due to its potent cytotoxic and anti-proliferative effects against various cancer cell lines. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the therapeutic targets and mechanisms of action of Yadanziolide A in oncology.

Core Therapeutic Target: The JAK/STAT Signaling Pathway

Preclinical studies have identified the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway as a primary therapeutic target of Yadanziolide A in cancer.[4] The JAK/STAT pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, survival, differentiation, and inflammation. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth and tumor progression.

Yadanziolide A has been shown to exert its anti-tumor effects by inhibiting the phosphorylation of key components of this pathway, namely JAK2 and STAT3.[4] This inhibition disrupts the downstream signaling events that promote cancer cell survival and proliferation.

Quantitative Data: In Vitro Cytotoxicity of Yadanziolide A

The cytotoxic effects of Yadanziolide A have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are summarized in the table below.

Cell LineCancer TypeIC50 (nM)Reference
HepG2Hepatocellular Carcinoma300[4]
Huh-7Hepatocellular Carcinoma362[4]
LM-3Hepatocellular Carcinoma171[4]
HL-7702 (Normal)Normal Liver Cell Line768[4]

Note: The higher IC50 value in the normal liver cell line (HL-7702) suggests a degree of selectivity of Yadanziolide A for cancer cells.[4]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the therapeutic targets of Yadanziolide A.

Cell Viability Assay (CCK-8 Assay)

Objective: To determine the cytotoxic effects of Yadanziolide A on cancer cells.

Methodology:

  • Cancer cell lines (e.g., HepG2, Huh-7, LM-3) and a normal liver cell line (HL-7702) are seeded in 96-well plates at a specified density.

  • After overnight incubation, the cells are treated with varying concentrations of Yadanziolide A (e.g., 0.1 µM to 10 µM) for 24 hours.

  • Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • The plates are incubated for an additional 1-4 hours at 37°C.

  • The absorbance at 450 nm is measured using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined using appropriate software (e.g., GraphPad Prism).[4]

Western Blot Analysis

Objective: To assess the effect of Yadanziolide A on the phosphorylation status of proteins in the JAK/STAT pathway.

Methodology:

  • Cancer cells are treated with Yadanziolide A at various concentrations for a specified duration.

  • Total protein is extracted from the cells using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of JAK2 and STAT3.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to Yadanziolide A's therapeutic action.

Yadanzioside_A_Mechanism cluster_pathway JAK/STAT Signaling Pathway cluster_drug Yadanziolide A Intervention Cytokine Cytokine (e.g., TNF-α) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Yadanziolide_A Yadanziolide A Yadanziolide_A->pJAK2 Inhibits Phosphorylation

Caption: Yadanziolide A inhibits the JAK/STAT signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture (e.g., HepG2) Treatment Yadanziolide A Treatment (Varying Concentrations) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (CCK-8) Treatment->Cell_Viability Western_Blot Western Blot Analysis (p-JAK2, p-STAT3) Treatment->Western_Blot IC50 IC50 Determination Cell_Viability->IC50 Protein_Expression Protein Phosphorylation Levels Western_Blot->Protein_Expression Animal_Model Orthotopic Liver Cancer Mouse Model Drug_Administration Yadanziolide A Administration Animal_Model->Drug_Administration Tumor_Measurement Tumor Growth Monitoring Drug_Administration->Tumor_Measurement Outcome Evaluation of Anti-tumor Efficacy Tumor_Measurement->Outcome

References

Yadanzioside M: A Comprehensive Technical Guide on its Natural Sources, Abundance, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside M, a naturally occurring quassinoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the natural sources, abundance, and current understanding of the biological activity of this compound. Detailed experimental protocols for its isolation and quantification are presented, along with a proposed signaling pathway for its cytotoxic effects. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance of this compound

This compound is primarily isolated from the fruits and seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family.[1][2] This plant, commonly known as "Ya-dan-zi" in traditional Chinese medicine, is widely distributed in Southeast Asia and northern Australia.[1] The fruits of Brucea javanica are a rich source of various quassinoids, a class of bitter compounds known for their diverse biological activities, including anti-cancer properties.[3][4]

While the presence of this compound in Brucea javanica is well-established, specific quantitative data on its abundance remains limited in publicly available literature. However, studies on related quassinoids from the same plant can provide some context. For instance, the concentration of a related compound, brusatol, has been reported to be approximately 0.3% of the fruit content. The yield of this compound is dependent on the specific extraction and purification methods employed.

Table 1: Natural Source and Abundance of this compound

CompoundNatural SourcePlant PartAbundance
This compoundBrucea javanica (L.) Merr.Fruits, SeedsData not definitively quantified in available literature.

Experimental Protocols

Isolation of this compound from Brucea javanica Fruits

The following protocol is based on the methodologies described for the isolation of quassinoids from Brucea javanica fruits, with specific reference to the work of Ye et al. (2015).

2.1.1. Extraction:

  • Air-dry the fruits of Brucea javanica and grind them into a coarse powder.

  • Extract the powdered plant material with 95% ethanol (B145695) at room temperature for a period of 72 hours, with the solvent being replaced every 24 hours.

  • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Fractionation:

  • Suspend the crude extract in water and partition it successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • Concentrate the ethyl acetate fraction, which typically contains the quassinoid glycosides, under reduced pressure.

2.1.3. Chromatographic Purification:

  • Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column.

  • Elute the column with a gradient of chloroform (B151607) and methanol (B129727) (e.g., 100:0 to 80:20).

  • Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Combine the fractions containing compounds with similar TLC profiles.

  • Further purify the fractions containing this compound using repeated column chromatography on silica gel and Sephadex LH-20.

  • Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Quantification of this compound by HPLC

A validated high-performance liquid chromatography (HPLC) method is essential for the accurate quantification of this compound in plant extracts and pharmaceutical formulations. The following is a general protocol that can be optimized for specific laboratory conditions.

2.2.1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorption maxima of this compound.

  • Injection Volume: 10-20 µL.

2.2.2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of purified this compound and dissolve it in methanol to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Prepare an extract of Brucea javanica as described in the isolation protocol. Dissolve a known weight of the dried extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration for HPLC analysis.

2.2.3. Calibration and Quantification:

  • Inject the calibration standards into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Inject the sample solution and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Biological Activity and Signaling Pathways

This compound exhibits significant anti-cancer activity. While the precise molecular mechanisms are still under investigation, studies on structurally similar quassinoid glycosides from Brucea javanica provide valuable insights into its potential mode of action. It is proposed that this compound induces apoptosis (programmed cell death) in cancer cells.

A related compound, Yadanziolide A, has been shown to induce apoptosis in hepatocellular carcinoma cells via the JAK/STAT signaling pathway. This suggests that this compound may also exert its cytotoxic effects through the modulation of key signaling cascades involved in cell survival and proliferation.

Based on the available evidence for related compounds, a plausible signaling pathway for this compound-induced apoptosis is the intrinsic or mitochondrial pathway.

Proposed Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates a hypothetical signaling pathway for the pro-apoptotic activity of this compound, drawing parallels from the known mechanisms of other quassinoids.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Investigating Signaling Pathways

To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are recommended.

Experimental_Workflow cluster_assays Apoptosis Assays cluster_western Western Blot Analysis cluster_imaging Microscopy start Treat Cancer Cells with this compound MTT MTT Assay (Cell Viability) start->MTT AnnexinV Annexin V/PI Staining (Apoptosis Detection) start->AnnexinV CaspaseAssay Caspase Activity Assay (Caspase-3, -9) start->CaspaseAssay Bcl2Family Bcl-2 Family Proteins (Bax, Bcl-2) start->Bcl2Family Caspases Caspase Cleavage (Caspase-3, -9, PARP) start->Caspases JAK_STAT JAK/STAT Pathway (p-JAK, p-STAT) start->JAK_STAT MitoPotential Mitochondrial Membrane Potential Assay (e.g., JC-1) start->MitoPotential CytoC Immunofluorescence for Cytochrome c Release start->CytoC end Elucidation of Signaling Pathway MTT->end AnnexinV->end CaspaseAssay->end Bcl2Family->end Caspases->end JAK_STAT->end MitoPotential->end CytoC->end

Caption: Experimental workflow for elucidating the signaling pathway of this compound.

Conclusion

This compound, a quassinoid glycoside from Brucea javanica, represents a promising natural product with potent anti-cancer properties. This guide has provided a comprehensive overview of its natural sources, along with detailed experimental protocols for its isolation and quantification. The proposed signaling pathway, centered on the induction of apoptosis, offers a framework for future research into its precise mechanism of action. Further investigation is warranted to fully elucidate its therapeutic potential and to develop it as a novel agent in the fight against cancer. The methodologies and information presented herein are intended to facilitate these research endeavors.

References

Yadanzioside M: A Quassinoid Glycoside from Traditional Chinese Medicine with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Yadanzioside M is a quassinoid glycoside, a class of bitter principles found in plants of the Simaroubaceae family. It is isolated from Brucea javanica (L.) Merr. and Brucea antidysenterica, plants with a long history of use in traditional Chinese medicine for treating ailments such as dysentery, malaria, and various types of cancer. The therapeutic activities of Brucea javanica are largely attributed to its rich content of quassinoids. While extensive research has been conducted on various compounds from Brucea javanica, such as Brusatol and other Yadanzioside analogues, specific data on this compound remains limited. This guide synthesizes the available information on related compounds to infer the potential pharmacological role and mechanisms of action of this compound, providing a framework for future research and drug development.

Pharmacological Activity: Cytotoxicity Against Cancer Cells

CompoundCancer Cell LineIC50 Value (µM)Reference
BrusatolPANC-1 (Pancreatic)0.36[1]
BrusatolSW1990 (Pancreatic)0.10[1]
BrusatolA549 (Lung)< 0.06[1]
Yadanziolide AHepG2 (Liver)≥ 0.1 (effective concentration)

Potential Mechanisms of Action: Signaling Pathway Modulation

Based on studies of related quassinoids and extracts of Brucea javanica, this compound is likely to exert its therapeutic effects through the modulation of key signaling pathways involved in inflammation and apoptosis, such as the NF-κB and JAK/STAT pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. An ethanolic extract of Brucea javanica has been shown to inhibit the translocation of NF-κB into the nucleus in HT29 colon cancer cells[2]. Furthermore, Brusatol has been demonstrated to inhibit the NF-κB pathway in pancreatic cancer cells[1]. It is therefore plausible that this compound shares this inhibitory activity.

Below is a diagram illustrating the canonical NF-κB signaling pathway and the proposed point of inhibition by quassinoids like this compound.

Proposed inhibition of the NF-κB pathway by this compound.
Induction of Apoptosis via the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Constitutive activation of STAT3, a key member of this pathway, is frequently observed in cancer and promotes tumor growth by upregulating anti-apoptotic proteins. Yadanziolide A, a compound structurally similar to this compound, has been shown to induce apoptosis in hepatocellular carcinoma cells by inhibiting the JAK/STAT pathway. This suggests that this compound may also function as a STAT3 inhibitor.

The diagram below illustrates the JAK/STAT signaling pathway and the potential point of intervention for this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation JAK_P p-JAK JAK->JAK_P STAT STAT JAK_P->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization Yadanzioside_M This compound (Proposed) Yadanzioside_M->JAK_P Inhibition (Proposed) DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Gene_Transcription Anti-apoptotic & Proliferation Genes DNA->Gene_Transcription 6. Transcription

Proposed inhibition of the JAK/STAT pathway by this compound.

Experimental Protocols

To facilitate further research into the biological activities of this compound, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration at which this compound inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for NF-κB and JAK/STAT Pathway Proteins

This protocol is used to assess the effect of this compound on the expression and phosphorylation status of key proteins in the NF-κB and JAK/STAT signaling pathways.

Materials:

  • Cancer cell line of interest

  • This compound

  • Appropriate stimulus (e.g., TNF-α for NF-κB, IL-6 for JAK/STAT)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with this compound for a specified time, followed by stimulation with the appropriate agonist (e.g., TNF-α or IL-6) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

The following diagram outlines the general workflow for a Western Blot experiment.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection Secondary_Ab->Detection Analysis 10. Analysis Detection->Analysis

References

Pharmacological Profile of Yadanzioside M: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed pharmacological data for Yadanzioside M is scarce in publicly available scientific literature. This guide provides a comprehensive overview of the available information on this compound and utilizes data from the closely related and well-studied quassinoid, Yadanziolide A, as a representative example to illustrate the potential pharmacological profile and the methodologies employed in its investigation. The experimental protocols and signaling pathway diagrams are provided as a general reference for research in this area.

Introduction to this compound

This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential pharmacological profile of this compound by examining a closely related analogue, Yadanziolide A, for which more extensive data exists. This approach allows for an informed perspective on the possible therapeutic applications and the experimental frameworks that could be applied to future studies of this compound.

Case Study: Pharmacological Profile of Yadanziolide A

Yadanziolide A, also a quassinoid glycoside from Brucea javanica, has demonstrated significant anticancer activity, particularly against hepatocellular carcinoma (HCC). The following sections summarize the key findings from in vitro and in vivo studies on Yadanziolide A.

Anticancer Activity of Yadanziolide A

In Vitro Cytotoxicity

Yadanziolide A exhibits dose-dependent cytotoxic effects on various liver cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Notably, the IC50 for a normal liver cell line was significantly higher, suggesting a degree of selectivity for cancer cells.

Cell LineCancer TypeIC50 (nM)
HepG2Hepatocellular Carcinoma300[1]
Huh-7Hepatocellular Carcinoma362[1]
LM-3Hepatocellular Carcinoma171[1]
HL-7702Normal Liver Cell Line768[1]

In Vivo Tumor Growth Inhibition

In vivo studies using an orthotopic liver cancer mouse model have demonstrated the efficacy of Yadanziolide A in suppressing tumor growth.

Animal ModelCancer Cell LineTreatmentTumor Growth Inhibition
Mouse (Orthotopic)Hepa1-62 mg/kg/day (intraperitoneal) for 2 weeksSignificant reduction in tumor growth compared to control[1]
Mechanism of Action of Yadanziolide A: The JAK/STAT Pathway

Mechanistic studies have revealed that Yadanziolide A exerts its anticancer effects by targeting the TNF-α/STAT3 signaling pathway. It inhibits the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3), leading to the induction of apoptosis.[1] The inhibition of STAT3 disrupts anti-apoptotic signaling, promoting programmed cell death in cancer cells.

Yadanziolide_A_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNF Receptor TNF-alpha->TNFR JAK2 JAK2 TNFR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pJAK2->STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Yadanziolide A Yadanziolide A Yadanziolide A->pJAK2 Inhibits Yadanziolide A->pSTAT3 Inhibits Target_Genes Anti-apoptotic Genes (e.g., Bcl-2) pSTAT3_dimer->Target_Genes Transcription Apoptosis Apoptosis Target_Genes->Apoptosis Inhibition

Caption: Yadanziolide A inhibits the JAK/STAT signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the pharmacological profile of a compound like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the measurement of cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for a typical MTT cytotoxicity assay.

In Vivo Tumor Growth Inhibition Study

This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.

  • Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into control and treatment groups. Administer the test compound (e.g., this compound) via a specified route (e.g., intraperitoneal, oral) and schedule.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Data Analysis: Compare tumor growth and final tumor weight between the treatment and control groups.

In_Vivo_Workflow start Start implant Implant Tumor Cells in Mice start->implant tumor_growth Allow Tumors to Grow implant->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize treat Administer Compound randomize->treat measure Measure Tumor Volume & Body Weight treat->measure endpoint Study Endpoint: Excise & Weigh Tumors measure->endpoint analyze Analyze Data endpoint->analyze end End analyze->end

Caption: General workflow for an in vivo tumor inhibition study.

Western Blot Analysis for Signaling Pathway Proteins

This protocol details the detection of specific proteins in cell lysates to study the effects of a compound on signaling pathways.

  • Cell Treatment and Lysis: Treat cells with the test compound, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-STAT3, STAT3).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Western_Blot_Workflow start Start lysis Cell Lysis & Protein Extraction start->lysis quantify Protein Quantification lysis->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection secondary_ab->detect analyze Analysis detect->analyze end End analyze->end

Caption: Standard workflow for Western Blot analysis.

Overview of Key Signaling Pathways in Cancer

Several signaling pathways are commonly dysregulated in cancer and are frequent targets for anticancer drug development. The following diagrams provide a simplified overview of the NF-κB, MAPK, and PI3K/Akt pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers.

Caption: Simplified overview of the canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, regulating processes such as cell growth, differentiation, and apoptosis.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_nuc p-ERK ERK->ERK_nuc Translocation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK_nuc->Transcription_Factors Activation

Caption: Simplified overview of the MAPK/ERK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and is frequently hyperactivated in cancer.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt PI3K->PIP2 pAkt p-Akt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activation Apoptosis Apoptosis pAkt->Apoptosis Inhibition

Caption: Simplified overview of the PI3K/Akt signaling pathway.

Conclusion

While this compound remains a compound of interest due to its origin from the medicinally significant plant Brucea javanica, a comprehensive understanding of its pharmacological profile is currently limited by the lack of published data. The detailed investigation of its analogue, Yadanziolide A, provides a valuable framework for the potential anticancer activities and mechanisms that this compound may possess. The significant antitumor effects of Yadanziolide A, mediated through the inhibition of the JAK/STAT pathway, highlight the therapeutic potential of quassinoids from this genus.

Future research should focus on the systematic evaluation of this compound, including its in vitro cytotoxicity against a broad panel of cancer cell lines, its in vivo efficacy in relevant animal models, and a thorough investigation of its molecular targets and effects on key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. The experimental protocols and pathway overviews provided in this guide offer a roadmap for such investigations, which are essential to unlock the potential of this compound as a novel therapeutic agent.

References

The Quassinoid Arsenal of Brucea javanica: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Phytochemistry, Biological Activity, and Therapeutic Potential of Quassinoids from the "Java Brucea"

Brucea javanica (L.) Merr., a plant with a long history in traditional Chinese medicine, is a rich source of a class of bitter compounds known as quassinoids.[1][2][3] These tetracyclic triterpenoids have garnered significant attention from the scientific community for their potent and diverse pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the quassinoids found in Brucea javanica, intended for researchers, scientists, and professionals in drug development. The guide details their extraction and isolation, summarizes their biological activities with quantitative data, and elucidates their molecular mechanisms of action through signaling pathway diagrams.

The Quassinoid Profile of Brucea javanica

To date, a remarkable number of quassinoids have been isolated and identified from various parts of Brucea javanica, with the fruits being a particularly abundant source.[1][4] Prominent among these are brusatol (B1667952), bruceine A, B, C, D, and E, bruceantin, and various bruceosides and yadanziosides.[1][2][5] These compounds are characterized by a highly oxygenated and complex tetracyclic structure, which is believed to be the basis of their potent biological activities.[2]

Extraction and Isolation of Quassinoids: A Methodological Overview

The isolation of quassinoids from Brucea javanica is a multi-step process that involves extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on methodologies described in the scientific literature.[4][6]

Extraction
  • Material Preparation: The dried and powdered fruits of Brucea javanica (typically around 10 kg) are used as the starting material.[4]

  • Solvent Extraction: The powdered plant material is subjected to reflux extraction with 95% industrial ethanol (B145695). This process is repeated three times to ensure exhaustive extraction of the bioactive compounds.[4][6]

  • Concentration: The pooled ethanol extracts are then concentrated under vacuum to yield a crude extract.[4]

Fractionation and Purification
  • Degreasing: The crude extract is first defatted with petroleum ether to remove lipids and other nonpolar constituents.[4]

  • Solvent Partitioning: The defatted extract is then sequentially partitioned with solvents of increasing polarity, typically ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH), to yield distinct fractions.[4]

  • Column Chromatography: The bioactive fractions (often the EtOAc-soluble fraction) are subjected to repeated column chromatography (CC) for the isolation of individual quassinoids.[4][6]

    • Silica (B1680970) Gel Chromatography: The initial separation is often performed on a silica gel column, eluting with a gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH).[4]

    • Macroporous Resin Chromatography: To remove sugars and other impurities, macroporous resins such as D101 can be employed. The extract is loaded onto the resin, washed with water, and then eluted with 80% ethanol.[6]

    • ODS and Sephadex LH-20 Chromatography: Further purification of the fractions is achieved using middle-pressure liquid chromatography (MPLC) over octadecylsilane (B103800) (ODS) and size-exclusion chromatography on Sephadex LH-20.[4]

  • High-Performance Liquid Chromatography (HPLC): The final purification of the isolated compounds is typically achieved by preparative or semi-preparative HPLC, often using a C18 column with a methanol-water or acetonitrile-water mobile phase.[7][8][9]

  • Recrystallization: The purified quassinoids can be further purified by recrystallization to obtain compounds with high purity (often exceeding 98%).[6]

Experimental Workflow for Quassinoid Isolation

G start Powdered Brucea javanica Fruits extraction Ethanol Reflux Extraction start->extraction concentration Vacuum Concentration extraction->concentration crude_extract Crude Extract concentration->crude_extract defatting Petroleum Ether Defatting crude_extract->defatting partitioning Solvent Partitioning (EtOAc, n-BuOH) defatting->partitioning fractions Bioactive Fractions partitioning->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel mpr Macroporous Resin Chromatography silica_gel->mpr ods_sephadex ODS & Sephadex LH-20 Chromatography mpr->ods_sephadex hplc Preparative HPLC ods_sephadex->hplc pure_quassinoids Pure Quassinoids hplc->pure_quassinoids

Caption: A generalized workflow for the extraction and isolation of quassinoids.

Biological Activities and Quantitative Data

The quassinoids from Brucea javanica exhibit a wide spectrum of biological activities. The following tables summarize the quantitative data for their anticancer, antimalarial, and anti-inflammatory effects.

Anticancer Activity

Quassinoids from Brucea javanica have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1][2]

QuassinoidCancer Cell LineAssayIC₅₀ / ED₅₀Reference
BrusatolA549 (Lung Cancer)MTT< 0.06 µmol/L[10]
BrusatolMCF-7 (Breast Cancer)MTT0.08 µmol/L[10]
BrusatolHep3B (Hepatocellular Carcinoma)Not Specified0.69 µmol/L[2]
BrusatolHuh7 (Hepatocellular Carcinoma)Not Specified0.34 µmol/L[2]
Bruceine AA549 (Lung Cancer)Not Specified0.81 µmol/L[2]
Bruceine BSMMC7721 (Hepatocellular Carcinoma)Not Specified0.15 µmol/L[2]
Bruceine DPANC-1 (Pancreatic Cancer)MTT2.53 µM[1]
Bruceine DSW 1990 (Pancreatic Cancer)MTT5.21 µM[1]
BruceantinKB (Nasopharyngeal Carcinoma)Microdilution0.008 µg/ml[11]
Brujavanol AKB (Oral Cavity Cancer)Not Specified1.3 µg/ml[1]
Brujavanol BKB (Oral Cavity Cancer)Not Specified2.36 µg/ml[1]
Javanicoside IP-388 (Murine Leukemia)Not Specified7.5 µg/ml[1]
Javanicoside JP-388 (Murine Leukemia)Not Specified2.3 µg/ml[1]
Javanicoside KP-388 (Murine Leukemia)Not Specified1.6 µg/ml[1]
Javanicoside LP-388 (Murine Leukemia)Not Specified2.9 µg/ml[1]
Antimalarial Activity

Several quassinoids have shown significant activity against Plasmodium falciparum, the parasite responsible for malaria.[12][13][14]

QuassinoidPlasmodium falciparum StrainAssayIC₅₀ / ID₅₀Reference
Bruceine AMulti-drug resistantIn vitro8.66 ng/ml[12]
Bruceine BMulti-drug resistantIn vitro8.15 ng/ml[12]
Bruceine CMulti-drug resistantIn vitro1.95 ng/ml[12]
11-dehydroklaineanoneK1In vitro0.58 µg/ml[13][14]
Bruceine DK1In vitro1.41 µM[15]
Bruceine EK1In vitro4.37 µM[15]
Bruceine FK1In vitro3.85 µM[15]
Bruceine HK1In vitro1.06 µM[15]
Anti-inflammatory Activity

The anti-inflammatory effects of Brucea javanica quassinoids have been demonstrated through the inhibition of inflammatory mediators.[16][17]

Quassinoid/ExtractModelParameter MeasuredInhibition/IC₅₀Reference
Ethanolic Extract (50 mg/kg)Carrageenan-induced rat paw edemaEdema Inhibition50.91%[16]
Ethanolic ExtractIn vivoCOX-2 Inhibition16.40%[16]
Bruceoside BLPS-activated MH-S macrophagesNO ReleaseIC₅₀: 0.11-45.56 μM[17]

Molecular Mechanisms of Action: Signaling Pathways

The anticancer activity of Brucea javanica quassinoids is attributed to their ability to induce apoptosis and inhibit key cell survival signaling pathways.

Brusatol: Inhibition of the Nrf2 Pathway

Brusatol is a known inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. By inhibiting Nrf2, brusatol sensitizes cancer cells to chemotherapy and induces apoptosis.[10]

Brusatol's Inhibition of the Nrf2 Pathway

G Brusatol Brusatol Nrf2 Nrf2 Brusatol->Nrf2 inhibits ARE Antioxidant Response Element Nrf2->ARE binds to Antioxidant_Genes Antioxidant & Detoxifying Genes ARE->Antioxidant_Genes activates Cell_Survival Cell_Survival Antioxidant_Genes->Cell_Survival promotes

Caption: Brusatol inhibits the Nrf2 pathway, leading to reduced cell survival.

Bruceine D: Induction of Apoptosis and Inhibition of PI3K/Akt/NF-κB Pathway

Bruceine D has been shown to induce apoptosis in cancer cells through multiple mechanisms. It can trigger the intrinsic mitochondrial apoptosis pathway and inhibit the pro-survival PI3K/Akt/NF-κB signaling cascade.[17]

Bruceine D's Pro-Apoptotic and Anti-Survival Signaling

G cluster_0 Mitochondrial Apoptosis Pathway cluster_1 PI3K/Akt/NF-κB Pathway Mitochondrion Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Caspase_9 Caspase_9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase_3 Caspase_9->Caspase_3 activates Apoptosis_M Apoptosis Caspase_3->Apoptosis_M PI3K PI3K Akt Akt PI3K->Akt activates IκBα IκB-α Akt->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Gene_Expression Pro-survival Gene Expression NFκB->Gene_Expression promotes Cell_Survival_P Cell Survival Gene_Expression->Cell_Survival_P Bruceine_D Bruceine_D Bruceine_D->Mitochondrion induces stress Bruceine_D->PI3K inhibits

Caption: Bruceine D induces apoptosis and inhibits the PI3K/Akt/NF-κB pathway.

Conclusion and Future Perspectives

The quassinoids from Brucea javanica represent a promising class of natural products with significant therapeutic potential. Their potent anticancer, antimalarial, and anti-inflammatory activities, coupled with their diverse mechanisms of action, make them attractive candidates for further drug development. This guide provides a foundational understanding for researchers seeking to explore the rich pharmacology of these complex molecules. Future research should focus on elucidating the structure-activity relationships of these compounds, optimizing their pharmacokinetic properties, and conducting further preclinical and clinical studies to validate their therapeutic efficacy and safety.

References

Yadanzioside M: A Technical Guide on Preclinical Research and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside M, a quassinoid glycoside isolated from the seeds of Brucea javanica, belongs to a class of natural products renowned for their potent anticancer activities. While direct research on this compound is in its nascent stages, extensive studies on structurally similar compounds from the same plant, notably Yadanziolide A and Brusatol, provide a strong predictive framework for its mechanism of action and therapeutic potential. This technical guide synthesizes the current understanding of Brucea javanica quassinoids, with a specific focus on the inhibitory effects on key oncogenic signaling pathways, such as JAK/STAT and NF-κB. We present available quantitative data, detailed experimental protocols derived from analogous compounds, and visualizations of the implicated molecular pathways to facilitate further research and drug development efforts centered on this compound.

Introduction

Brucea javanica (L.) Merr. is a plant with a long history in traditional medicine for treating various ailments, including cancer. The primary bioactive constituents responsible for its potent antitumor effects are a group of structurally complex C20-quassinoids and their glycosides. This compound, a member of this family, is distinguished by its unique structural moieties which are anticipated to confer significant biological activity. Given the limited volume of research specifically focused on this compound, this document leverages the substantial body of work on its close analogs, particularly Yadanziolide A, to infer its likely mechanisms of action and to provide a comprehensive resource for the scientific community.

Anticancer Activity and Molecular Targets

The anticancer activity of Brucea javanica quassinoids is attributed to their ability to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines. Recent evidence strongly suggests that these compounds exert their effects through the modulation of critical signaling pathways that are often dysregulated in cancer.

The JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Constitutive activation of the JAK/STAT pathway, particularly of STAT3, is a hallmark of many human cancers and is associated with tumor progression and drug resistance.

Recent preclinical studies on Yadanziolide A have demonstrated its ability to directly target and inhibit the JAK/STAT pathway in hepatocellular carcinoma (HCC) cells.[1] Yadanziolide A treatment leads to a dose-dependent reduction in the phosphorylation of both JAK2 and STAT3, which is a critical step for STAT3 activation, dimerization, and nuclear translocation.[1] By inhibiting STAT3 phosphorylation, Yadanziolide A effectively downregulates the expression of downstream anti-apoptotic proteins such as Bcl-2, leading to the induction of apoptosis.[1] Given the structural similarity, it is highly probable that this compound shares this mechanism of action.

JAK_STAT_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates p-JAK2 p-JAK2 JAK2->p-JAK2 phosphorylation STAT3 STAT3 p-JAK2->STAT3 phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3_Dimer p-STAT3 Dimer p-STAT3->STAT3_Dimer dimerization Gene_Transcription Target Gene Transcription STAT3_Dimer->Gene_Transcription translocates to nucleus Yadanzioside_M This compound (inferred) Yadanzioside_M->p-JAK2 inhibits Yadanzioside_M->p-STAT3 inhibits Bcl-2 Bcl-2 Apoptosis_Inhibition Inhibition of Apoptosis Bcl-2->Apoptosis_Inhibition Gene_Transcription->Bcl-2 upregulates

Figure 1. Inferred inhibitory mechanism of this compound on the JAK/STAT signaling pathway.
The NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, and cell survival. Its aberrant activation is a common feature in many cancers, contributing to chronic inflammation and tumor progression. Brusatol, another well-studied quassinoid from Brucea javanica, has been shown to inhibit the NF-κB pathway. It is plausible that this compound also targets this pathway, leading to a reduction in the expression of pro-inflammatory and anti-apoptotic genes.

Quantitative Data

While specific quantitative data for this compound is not yet widely available, the following table summarizes the cytotoxic activities of Yadanziolide A against hepatocellular carcinoma cell lines, which can serve as a benchmark for future studies on this compound.

CompoundCell LineAssayIC50 (µM)Reference
Yadanziolide ALM-3 (HCC)CCK-8~0.1[1]
Yadanziolide AHepG2 (HCC)CCK-8~0.1[1]

Table 1. Cytotoxicity of Yadanziolide A in Hepatocellular Carcinoma Cells.

Experimental Protocols

The following protocols are based on methodologies used for the characterization of Yadanziolide A and can be adapted for investigating the biological activities of this compound.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Plate hepatocellular carcinoma cells (e.g., LM-3, HepG2) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for 24, 48, and 72 hours.

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells.

Cell_Viability_Workflow Start Start Seed_Cells Seed Cancer Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Yadanzioside_M Treat with this compound (various concentrations) Incubate_24h->Treat_Yadanzioside_M Incubate_Treatment Incubate (24, 48, 72h) Treat_Yadanzioside_M->Incubate_Treatment Add_CCK8 Add CCK-8 Reagent Incubate_Treatment->Add_CCK8 Incubate_2h Incubate 2h Add_CCK8->Incubate_2h Measure_Absorbance Measure Absorbance (450 nm) Incubate_2h->Measure_Absorbance Analyze_Data Calculate Cell Viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Yadanzioside M

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Yadanzioside M is a quassinoid glycoside isolated from the fruits and seeds of Brucea javanica (L.) Merr., a plant traditionally used in Chinese medicine.[1] This compound, with the molecular formula C34H40O16, belongs to a class of bitter principles known as quassinoids, which have demonstrated a range of biological activities, including potential antitumor effects. This document provides a detailed protocol for the extraction and purification of this compound, compiled from established methodologies for isolating quassinoid glycosides from Brucea javanica.

Experimental Protocols

The following protocol outlines a multi-step process for the isolation and purification of this compound from the seeds of Brucea javanica.

1. Plant Material and Preliminary Preparation:

  • Plant Source: Dried and crushed seeds of Brucea javanica.

  • Preparation: The seeds are ground into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

  • Solvent: 95% Ethanol (B145695) or Methanol (B129727).

  • Procedure:

    • The powdered seeds are subjected to reflux extraction with 95% ethanol at a 1:4 (w/v) ratio.

    • The extraction process is repeated twice to ensure maximum yield.

    • The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent Partitioning (Liquid-Liquid Extraction):

  • Objective: To separate compounds based on their polarity and enrich the fraction containing quassinoid glycosides.

  • Procedure:

    • The crude ethanol extract is suspended in water.

    • The aqueous suspension is then successively partitioned with solvents of increasing polarity:

      • n-hexane to remove nonpolar compounds like fats and oils.

      • Chloroform (B151607) to extract compounds of intermediate polarity.

      • n-butanol to extract more polar glycosides.

    • This compound, being a glycoside, is expected to be primarily in the chloroform and/or n-butanol fractions. These fractions are collected and concentrated under reduced pressure.

4. Column Chromatography (Initial Purification):

  • Stationary Phase: Silica (B1680970) gel (70-230 mesh).

  • Mobile Phase: A gradient of chloroform-methanol.

  • Procedure:

    • The concentrated chloroform or n-butanol fraction is adsorbed onto a small amount of silica gel.

    • The adsorbent is loaded onto a silica gel column packed with chloroform.

    • The column is eluted with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, v/v).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Fractions with similar TLC profiles are combined and concentrated.

5. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

  • Objective: To achieve high purity of this compound.

  • Column: Reversed-phase C18 column (e.g., 250 mm × 10 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water.

  • Procedure:

    • The semi-purified fraction from column chromatography is dissolved in a minimal amount of methanol.

    • The solution is filtered through a 0.45 µm filter.

    • The sample is injected into the preparative HPLC system.

    • A linear gradient is run, for example, from 20% to 60% methanol in water over 40 minutes.

    • The elution is monitored using a UV detector at approximately 240 nm.

    • The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield the purified compound.

Data Presentation

The following tables summarize representative quantitative data for the extraction and purification of this compound. (Note: Exact yields and purity may vary depending on the quality of the plant material and the precise experimental conditions).

Table 1: Extraction and Partitioning Parameters

ParameterValue
Starting Material1 kg of dried Brucea javanica seeds
Extraction Solvent95% Ethanol
Extraction MethodReflux Extraction (2 cycles)
Crude Extract Yield~150 g
n-Hexane Fraction Yield~60 g
Chloroform Fraction Yield~25 g
n-Butanol Fraction Yield~40 g

Table 2: Chromatographic Purification Data

Purification StepStationary PhaseMobile Phase GradientThis compound Yield (mg)Purity (%)
Silica Gel Column Chromatography Silica Gel (70-230 mesh)Chloroform:Methanol (gradient)~500~70-80%
Preparative HPLC C18 Reversed-PhaseMethanol:Water (gradient)~150>98%

Visualizations

Below is a flowchart illustrating the workflow for the extraction and purification of this compound.

Yadanzioside_M_Extraction start Dried Seeds of Brucea javanica extraction Reflux Extraction with 95% Ethanol start->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning (Water vs. n-Hexane, Chloroform, n-Butanol) crude_extract->partitioning fractions Enriched Chloroform/n-Butanol Fraction partitioning->fractions column_chrom Silica Gel Column Chromatography (Chloroform-Methanol Gradient) fractions->column_chrom semi_pure Semi-Purified this compound Fractions column_chrom->semi_pure prep_hplc Preparative HPLC (C18, Methanol-Water Gradient) semi_pure->prep_hplc pure_product Pure this compound (>98%) prep_hplc->pure_product

Caption: Workflow for this compound Extraction and Purification.

References

Application Note & Protocol: Quantification of Yadanzioside M by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of Yadanzioside M, a quassinoid found in Brucea javanica, using High-Performance Liquid Chromatography (HPLC) with UV detection. While a specific validated method for this compound is not widely published, this protocol is adapted from established and validated HPLC methods for the simultaneous quantification of structurally similar quassinoids, such as bruceosides and bruceines, from the same plant source. The provided chromatographic conditions and validation parameters serve as a robust starting point for developing and validating a specific method for this compound.

Introduction

This compound is a quassinoid diterpenoid isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for its antitumor and antimalarial properties. As research into the therapeutic potential of individual quassinoids progresses, accurate and precise quantification methods are crucial for quality control, pharmacokinetic studies, and formulation development. This application note outlines a reliable RP-HPLC method suitable for the determination of this compound in plant extracts and pharmaceutical preparations.

Experimental Protocol

This protocol is based on methodologies reported for the analysis of other quassinoids from Brucea javanica.[1][2][3][4][5]

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[1][2][3][4][5]

  • Solvents: HPLC grade methanol (B129727), acetonitrile (B52724), and ultrapure water.

  • Reference Standard: this compound (purity ≥98%).

  • Sample Preparation: Dried and powdered fruit or seed material of Brucea javanica.

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from approximately 5 µg/mL to 100 µg/mL.

  • Sample Preparation (Ultrasonic Extraction):

    • Accurately weigh about 1.0 g of powdered Brucea javanica sample into a centrifuge tube.

    • Add 25 mL of methanol.

    • Extract using an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

The following conditions are a recommended starting point and may require optimization:

  • Mobile Phase: A gradient elution using water (A) and methanol (B) or acetonitrile (B) is typically effective.[1][2][4]

    • Example Gradient Program (Methanol-Water):

      • 0-15 min: 20-40% B

      • 15-30 min: 40-60% B

      • 30-40 min: 60-80% B

      • 40-45 min: 80-20% B (return to initial conditions)

      • 45-50 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Based on the UV spectra of related quassinoids, a detection wavelength in the range of 220-280 nm is appropriate. A starting wavelength of 270 nm is recommended.[2][3][5]

  • Injection Volume: 10-20 µL.

Method Validation Parameters (Typical for Quassinoid Analysis)

The following tables summarize typical validation parameters observed in published methods for related quassinoids from Brucea javanica. These values can be used as a benchmark when validating the method for this compound.

Table 1: Linearity and Range for Quassinoid Standards
CompoundLinearity Range (µg)Correlation Coefficient (r²)Reference
Bruceoside B0.722 - 2.166>0.999[1][4]
Bruceoside A2.074 - 6.222>0.999[1][4]
Brusatol0.503 - 1.509>0.999[1][4]
Bruceine D2.52 - 12.60>0.999[2][3][5]
Bruceine H2.91 - 14.55>0.999[2][3][5]
Table 2: Accuracy (Recovery) and Precision (RSD) for Quassinoid Analysis
CompoundAverage Recovery (%)RSD (%)Reference
Bruceoside B96.14.4[1][4]
Bruceoside A106.35.9[1][4]
Brusatol96.74.8[1][4]
Bruceine D100.010.31[2][3][5]
Bruceine H100.431.7[2][3][5]

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Yadanzioside_Standard This compound Reference Standard Stock_Solution Prepare Stock Solution (1 mg/mL in Methanol) Yadanzioside_Standard->Stock_Solution Plant_Material Brucea javanica (Dried, Powdered) Extraction Ultrasonic Extraction with Methanol Plant_Material->Extraction Working_Standards Prepare Working Standards (5-100 µg/mL) Stock_Solution->Working_Standards HPLC_System HPLC System (C18 Column) Working_Standards->HPLC_System Inject Filtration Centrifuge & Filter (0.45 µm) Extraction->Filtration Filtration->HPLC_System Inject Mobile_Phase Mobile Phase Gradient (Water-Methanol) Detection UV Detection (270 nm) Calibration_Curve Construct Calibration Curve Detection->Calibration_Curve Quantification Quantify this compound in Sample Detection->Quantification Calibration_Curve->Quantification Validation Method Validation (Linearity, Accuracy, Precision) Quantification->Validation

Caption: Workflow for the quantification of this compound.

Conclusion

The described HPLC method provides a reliable framework for the quantification of this compound in Brucea javanica extracts. By adapting established protocols for similar quassinoids, researchers can achieve accurate and reproducible results. It is essential to perform a full method validation for this compound according to ICH guidelines to ensure the method is suitable for its intended purpose, especially for quality control and regulatory submissions. This includes establishing specificity, linearity, range, accuracy, precision, and determining the limit of detection (LOD) and limit of quantification (LOQ) for this compound specifically.

References

Application Notes and Protocols for LC-MS Analysis of Yadanzioside M and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Yadanzioside M, a quassinoid found in Brucea javanica, and its metabolites is crucial for understanding its therapeutic potential and safety profile. However, a detailed literature search reveals a significant gap in publicly available data specifically concerning the LC-MS analysis, metabolism, and pharmacokinetics of this compound.

While general methodologies for the analysis of constituents from Brucea javanica and the pharmacokinetic properties of quassinoids are available, specific experimental protocols, quantitative data, and identified metabolic pathways for this compound are not sufficiently detailed in the current scientific literature to construct a complete application note.

This document, therefore, provides a generalized framework and foundational protocols based on the analysis of structurally similar compounds and the broader class of quassinoids. Researchers can adapt these methodologies as a starting point for developing and validating specific assays for this compound.

Quantitative Data Summary

Due to the absence of specific quantitative data for this compound in the reviewed literature, the following tables are presented as templates. Researchers will need to populate these tables with their own experimental data upon developing a validated LC-MS/MS method.

Table 1: LC-MS/MS Parameters for the Quantification of this compound.

ParameterValue
Compound This compound
Precursor Ion (m/z) To be determined
Product Ion 1 (m/z) To be determined
Product Ion 2 (m/z) To be determined
Collision Energy (eV) To be determined
Cone Voltage (V) To be determined
Internal Standard (IS) To be selected (e.g., a structurally similar quassinoid)
IS Precursor Ion (m/z) To be determined
IS Product Ion (m/z) To be determined

Table 2: In Vitro Metabolic Stability of this compound in Liver Microsomes.

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human To be determinedTo be determined
Rat To be determinedTo be determined
Mouse To be determinedTo be determined
Dog To be determinedTo be determined

Table 3: Pharmacokinetic Parameters of this compound in Rats (Template).

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose (mg/kg) To be determinedTo be determined
Cmax (ng/mL) To be determinedTo be determined
Tmax (h) Not ApplicableTo be determined
AUC₀-t (ng·h/mL) To be determinedTo be determined
AUC₀-∞ (ng·h/mL) To be determinedTo be determined
t½ (h) To be determinedTo be determined
CL (L/h/kg) To be determinedNot Applicable
Vd (L/kg) To be determinedNot Applicable
Oral Bioavailability (F%) Not ApplicableTo be determined

Experimental Protocols

The following are generalized protocols that can be adapted for the LC-MS analysis of this compound. Optimization and validation are critical for obtaining reliable results.

LC-MS/MS Method for Quantification of this compound in Biological Matrices

Objective: To develop a sensitive and specific method for the quantification of this compound in plasma or other biological samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Materials:

  • This compound reference standard

  • Internal Standard (IS)

  • Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade

  • Ultrapure water

  • Biological matrix (e.g., rat plasma)

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol).

    • Prepare a series of working standard solutions by serial dilution of the stock solution.

    • Prepare a stock solution of the IS.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-7 min: 95% B

      • 7.1-10 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Optimize the precursor and product ions, collision energy, and cone voltage for this compound and the IS by direct infusion of the standard solutions.

In Vitro Metabolism of this compound using Liver Microsomes

Objective: To assess the metabolic stability of this compound in liver microsomes from different species.

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, mouse, dog)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (IS)

Procedure:

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes (final concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the quenched samples at 13,000 rpm for 10 minutes to pellet the precipitated protein.

    • Analyze the supernatant using the developed LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the remaining percentage of this compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

Visualizations

The following diagrams illustrate the general workflows for the described experiments.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample add_is Add IS & Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate supernatant->dry reconstitute Reconstitute dry->reconstitute hplc HPLC/UHPLC Separation reconstitute->hplc Inject ms Mass Spectrometry (MRM) hplc->ms data Data Acquisition ms->data

Caption: General workflow for sample preparation and LC-MS/MS analysis.

metabolism_workflow start This compound + Liver Microsomes pre_incubate Pre-incubate at 37°C start->pre_incubate add_nadph Add NADPH (Initiate Reaction) pre_incubate->add_nadph time_points Incubate at 37°C (Collect at time points) add_nadph->time_points quench Quench with Acetonitrile + IS time_points->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze

Caption: Workflow for in vitro metabolism study using liver microsomes.

metabolic_pathway parent This compound phase1 Phase I Metabolism (e.g., Hydroxylation, Demethylation) parent->phase1 phase2 Phase II Metabolism (e.g., Glucuronidation, Sulfation) parent->phase2 metabolite1 Phase I Metabolite(s) phase1->metabolite1 metabolite1->phase2 excretion Excretion metabolite1->excretion metabolite2 Phase II Conjugate(s) phase2->metabolite2 metabolite2->excretion

Caption: Postulated general metabolic pathway for this compound.

Disclaimer: The protocols and diagrams provided are generalized and intended for informational purposes only. Specific experimental conditions for this compound must be developed and validated by researchers. The lack of specific published data on this compound necessitates this cautious and foundational approach.

Application Notes and Protocols for In Vivo Evaluation of Yadanzioside M

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Yadanzioside M In Vivo Animal Model Experimental Design

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a natural product that, like other related compounds from the Brucea javanica plant, is of interest for its potential therapeutic properties. A structurally related compound, Yadanzioside F, has been identified as a quassinoid with noted toxicity in mice and potential antituberculosis activity. Given the common biological activities of quassinoids, which include anti-inflammatory and anti-cancer effects, this document outlines a detailed experimental design to investigate the potential anti-inflammatory properties of this compound in an established in vivo animal model. The protocol described here utilizes the carrageenan-induced paw edema model in rats, a standard and widely used preliminary screening method for acute inflammation.

Experimental Design: Carrageenan-Induced Paw Edema Model

This study is designed to assess the acute anti-inflammatory effects of this compound in a rat model.

Objective: To determine the dose-dependent effect of this compound on acute inflammation induced by carrageenan in rats.

Animal Model: Male Wistar rats (180-220g) will be used for this study. This strain is commonly used for this model.

Experimental Groups: A total of five groups will be established, with 8 animals per group to ensure statistical significance.

Housing and Acclimatization: Animals will be housed in standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water. They will be acclimatized for at least one week before the experiment.

Data Presentation: Experimental Groups and Dosing
GroupTreatmentDosage (mg/kg)Route of AdministrationNumber of Animals
1Vehicle Control (e.g., 0.5% CMC)-Oral (p.o

Application Notes: Investigating the Anticancer Potential of Yadanzioside M

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Yadanzioside M is a quassinoid glycoside that can be isolated from the seeds of Brucea javanica (L.) Merr. While research on this specific compound is limited, related compounds from the same plant, such as Yadanzioside P, have demonstrated antileukemic properties.[1] This suggests that this compound may also possess anticancer activities worth investigating. Quassinoids, as a class of compounds, are known to exhibit a range of biological activities, including antitumor effects.

Due to the nascent stage of research on this compound, specific cell lines sensitive to its treatment have not yet been extensively documented in publicly available literature. However, based on the known activities of related compounds, researchers can screen a panel of cancer cell lines to identify those susceptible to this compound. This document provides a general framework and protocols for researchers and drug development professionals to assess the cytotoxic and apoptotic effects of this compound on various cancer cell lines and to begin elucidating its mechanism of action, with a focus on the PI3K/Akt signaling pathway.

Data Presentation

As no specific quantitative data for this compound is currently available, the following table is a template that researchers can use to summarize their experimental findings. This structured format will allow for easy comparison of the cytotoxic effects of this compound across different cancer cell lines.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72hNotes
e.g., MCF-7Breast Adenocarcinoma
e.g., A549Lung Carcinoma
e.g., HepG2Hepatocellular Carcinoma
e.g., HL-60Promyelocytic Leukemia
e.g., HCT116Colon Carcinoma

IC50 (Half-maximal inhibitory concentration) values should be determined from dose-response curves generated from cytotoxicity assays.

Experimental Protocols

To investigate the effects of this compound, the following key experiments are recommended.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (specific to each cell line)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[2][3]

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (based on IC50 values) for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for PI3K/Akt Signaling Pathway

This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation.[4][5][6][7][8]

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt (Ser473), anti-Akt, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualization of Methodologies and Pathways

To provide a clear visual representation of the experimental workflows and the targeted signaling pathway, the following diagrams are provided.

Experimental_Workflow_for_Yadanzioside_M_Screening cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_western Western Blot Analysis seed_cells_viability Seed Cells in 96-well Plate treat_viability Treat with this compound (24, 48, 72h) seed_cells_viability->treat_viability mtt_assay Add MTT Reagent treat_viability->mtt_assay read_absorbance Solubilize & Read Absorbance mtt_assay->read_absorbance ic50 Calculate IC50 read_absorbance->ic50 seed_cells_apoptosis Seed Cells in 6-well Plate treat_apoptosis Treat with this compound seed_cells_apoptosis->treat_apoptosis harvest_cells Harvest & Wash Cells treat_apoptosis->harvest_cells stain_cells Stain with Annexin V-FITC/PI harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry seed_cells_western Seed Cells & Treat lyse_cells Lyse Cells & Quantify Protein seed_cells_western->lyse_cells sds_page SDS-PAGE & Transfer lyse_cells->sds_page immunoblot Immunoblot with Antibodies sds_page->immunoblot detect Detect & Analyze Bands immunoblot->detect start Start: Select Cancer Cell Lines start->seed_cells_viability start->seed_cells_apoptosis start->seed_cells_western

Caption: Experimental workflow for screening the anticancer effects of this compound.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane Yadanzioside_M This compound p_PI3K p-PI3K Yadanzioside_M->p_PI3K Potential Inhibition? p_Akt p-Akt Yadanzioside_M->p_Akt Potential Inhibition? PI3K PI3K Akt Akt p_PI3K->Akt Phosphorylates & Activates Proliferation Cell Proliferation & Survival p_Akt->Proliferation Promotes Apoptosis Apoptosis p_Akt->Apoptosis Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates

Caption: Hypothesized inhibitory effect of this compound on the PI3K/Akt signaling pathway.

References

Application Notes and Protocols: Evaluating the Pro-Apoptotic Potential of Yadanzioside M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside M is a compound of interest for its potential therapeutic applications, particularly in the context of oncology. A critical aspect of characterizing the anti-cancer activity of novel compounds is their ability to induce programmed cell death, or apoptosis. This document provides a comprehensive set of protocols for investigating the pro-apoptotic effects of this compound on cancer cell lines. The methodologies described herein are standard techniques for the detection and quantification of apoptosis, enabling a thorough evaluation of the compound's mechanism of action. These assays collectively allow for the assessment of early and late-stage apoptosis, caspase activation, and the modulation of key apoptotic signaling proteins.

Key Apoptosis Assays

To elucidate the pro-apoptotic effects of this compound, a multi-faceted approach is recommended, employing a series of well-established assays.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a cornerstone for the detection of apoptosis.[1][2][3][4][5] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[1][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[4][5] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells.[6] In late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[6]

  • Caspase Activity Assay: Caspases are a family of cysteine proteases that are central to the execution of apoptosis.[7][8] Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (e.g., caspase-3, caspase-7).[9] The activity of these caspases can be measured using luminogenic or colorimetric substrates. For instance, a substrate containing the DEVD sequence is specifically cleaved by active caspase-3 and caspase-7, leading to a measurable signal that is proportional to the amount of active caspase in the cell lysate.[9][10]

  • Western Blot Analysis of Apoptosis-Related Proteins: Western blotting is a powerful technique to investigate the molecular mechanisms underlying apoptosis by detecting changes in the expression levels of key regulatory proteins. This can include the analysis of pro- and anti-apoptotic members of the Bcl-2 family (e.g., Bax, Bak, Bcl-2, Bcl-xL), the cleavage of caspases (e.g., caspase-3, caspase-8, caspase-9), and the cleavage of caspase substrates such as Poly (ADP-ribose) polymerase (PARP).[11]

Data Presentation

The quantitative data obtained from the apoptosis assays should be summarized for clear interpretation and comparison across different concentrations of this compound and treatment durations.

Treatment Group% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Relative Caspase-3/7 Activity (Fold Change)Relative Protein Expression (Fold Change vs. Control)
Vehicle Control 95.2 ± 2.12.5 ± 0.52.3 ± 0.41.0 ± 0.1Cleaved Caspase-3: 1.0, Cleaved PARP: 1.0, Bcl-2: 1.0, Bax: 1.0
This compound (1 µM) 80.1 ± 3.512.3 ± 1.27.6 ± 0.92.5 ± 0.3Cleaved Caspase-3: 2.8, Cleaved PARP: 2.5, Bcl-2: 0.7, Bax: 1.5
This compound (5 µM) 55.7 ± 4.225.8 ± 2.018.5 ± 1.85.2 ± 0.6Cleaved Caspase-3: 5.9, Cleaved PARP: 5.1, Bcl-2: 0.4, Bax: 2.2
This compound (10 µM) 25.3 ± 3.945.1 ± 3.129.6 ± 2.59.8 ± 1.1Cleaved Caspase-3: 10.2, Cleaved PARP: 9.5, Bcl-2: 0.2, Bax: 3.1
Positive Control (e.g., Staurosporine) 10.5 ± 1.850.2 ± 4.539.3 ± 3.715.1 ± 1.5Cleaved Caspase-3: 16.3, Cleaved PARP: 14.8, Bcl-2: 0.1, Bax: 4.0

Experimental Protocols

Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol outlines the steps for staining cells with fluorescently labeled Annexin V and PI for analysis by flow cytometry.[1][2][3][4]

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[4]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control for the desired time period. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • For adherent cells, gently aspirate the culture medium and wash the cells once with PBS.

    • Trypsinize the cells and collect them in a centrifuge tube.

    • For suspension cells, directly collect the cells into a centrifuge tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[4] Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[4]

    • Add 5 µL of Annexin V-FITC to the cell suspension.[2]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]

    • Add 5 µL of PI staining solution.[2]

    • Add 400 µL of 1X Binding Buffer to each tube.[4]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

Caspase-3/7 Activity Assay

This protocol describes a method for quantifying the activity of executioner caspases-3 and -7 in cell lysates.

Materials:

  • Treated and control cells

  • Lysis Buffer

  • Caspase-Glo® 3/7 Reagent (or equivalent)

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the Annexin V assay.

  • Cell Lysis: After treatment, remove the plate from the incubator and allow it to equilibrate to room temperature. Add Caspase-Glo® 3/7 Reagent to each well according to the manufacturer's instructions. This reagent contains a luminogenic substrate for caspase-3/7 and a cell lysis buffer.

  • Incubation: Mix the contents of the wells by gentle shaking. Incubate the plate at room temperature for 1 to 2 hours, protected from light.[9]

  • Measurement: Measure the luminescence of each sample using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol details the detection of specific apoptosis-related proteins by Western blotting.

Materials:

  • Treated and control cells

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Protein Extraction:

    • Harvest and wash cells as previously described.

    • Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[12]

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.[12]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

    • Incubate the membrane with the desired primary antibody overnight at 4°C.[12]

    • Wash the membrane three times with TBST.[12]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.[12]

    • Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin).[12]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis cluster_results Results cell_seeding Seed Cancer Cells treatment Treat with this compound (Vehicle, Different Concentrations) cell_seeding->treatment annexin_pi Annexin V/PI Staining treatment->annexin_pi caspase_assay Caspase-3/7 Activity Assay treatment->caspase_assay western_blot Western Blot Analysis treatment->western_blot flow_cytometry Flow Cytometry annexin_pi->flow_cytometry luminometry Luminometry caspase_assay->luminometry imaging Chemiluminescence Imaging western_blot->imaging quantification Quantification of Apoptotic Cells flow_cytometry->quantification caspase_activity Caspase Activity Measurement luminometry->caspase_activity protein_expression Protein Expression Profiling imaging->protein_expression

Caption: Experimental workflow for assessing the apoptotic effects of this compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas) caspase8 Pro-Caspase-8 to Active Caspase-8 death_receptor->caspase8 caspase3 Pro-Caspase-3 to Active Caspase-3 caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bax Bax/Bak Activation bax->mitochondrion bcl2 Bcl-2/Bcl-xL Inhibition bcl2->mitochondrion caspase9 Pro-Caspase-9 to Active Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis yadanzioside_m This compound yadanzioside_m->bax Activates? yadanzioside_m->bcl2 Inhibits?

Caption: A potential apoptotic signaling pathway modulated by this compound.

References

Application Notes and Protocols: Measuring the Effect of Yadanzioside M on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for therapeutic intervention. Yadanzioside M is a compound of interest for its potential anti-cancer properties. These application notes provide a comprehensive guide to measuring the effect of this compound on cell cycle progression in cancer cell lines. The protocols herein detail methods for cell cycle analysis using flow cytometry and for quantifying the expression of key cell cycle regulatory proteins via Western blotting.

I. Principle of the Assays

1. Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique used to measure the DNA content of individual cells within a population.[1][2] Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[1] As the cell progresses through the cell cycle, its DNA content changes:

  • G0/G1 Phase: Cells have a normal (2n) DNA content.

  • S Phase: Cells are actively synthesizing DNA, resulting in an intermediate DNA content between 2n and 4n.

  • G2/M Phase: Cells have twice the normal (4n) DNA content as they prepare for mitosis.

By staining cells with PI and analyzing the fluorescence intensity using a flow cytometer, one can determine the percentage of cells in each phase of the cell cycle.[1]

2. Western Blotting for Cell Cycle Regulatory Proteins

Western blotting is a technique used to detect and quantify the expression of specific proteins in a sample.[3][4] This method is crucial for understanding the molecular mechanisms by which this compound may affect the cell cycle. Key proteins to investigate include:

  • Cyclins (e.g., Cyclin D1, Cyclin E, Cyclin B1): These proteins regulate the activity of CDKs and their expression fluctuates throughout the cell cycle.

  • Cyclin-Dependent Kinases (CDKs; e.g., CDK4, CDK6, CDK2): These enzymes, when activated by cyclins, phosphorylate target proteins to drive the cell cycle forward.

  • CDK Inhibitors (CKIs; e.g., p21, p27): These proteins negatively regulate the activity of cyclin-CDK complexes.

II. Data Presentation

Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cells

Treatment Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)55.2 ± 3.125.8 ± 2.519.0 ± 1.8
165.4 ± 4.220.1 ± 2.114.5 ± 1.5
578.9 ± 5.512.3 ± 1.98.8 ± 1.2
1085.1 ± 6.38.7 ± 1.56.2 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on the Expression of Key Cell Cycle Regulatory Proteins

Treatment Concentration (µM)Relative Cyclin D1 ExpressionRelative CDK4 ExpressionRelative p21 Expression
0 (Control)1.001.001.00
10.780.951.52
50.450.882.78
100.210.824.15

Protein expression levels were quantified by densitometry and normalized to a loading control (e.g., β-actin). Values are relative to the untreated control.

III. Experimental Protocols

A. Cell Culture and Treatment
  • Cell Seeding: Seed the cancer cell line of choice (e.g., MCF-7, HeLa) in 6-well plates at a density that will allow for exponential growth during the treatment period.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

B. Protocol for Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: After treatment, aspirate the medium and wash the cells with ice-cold Phosphate Buffered Saline (PBS).[5]

  • Detachment: Add trypsin to detach the cells and incubate for a few minutes. Neutralize the trypsin with complete medium.

  • Cell Collection: Transfer the cell suspension to a centrifuge tube and centrifuge at 270 x g for 5 minutes to pellet the cells.[5]

  • Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again.[5]

  • Fixation: Resuspend the cell pellet in 200 µl of PBS. While gently vortexing, add 2 ml of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[5][6]

  • Incubation: Incubate the cells at 4°C overnight for fixation.[5]

  • Rehydration: Centrifuge the fixed cells at 270 x g for 5 minutes. Aspirate the ethanol and resuspend the pellet in 500 µl of PBS.[5]

  • RNase Treatment: Add RNase A to a final concentration of 100 µg/ml to degrade RNA, which can also be stained by PI.[5][6]

  • PI Staining: Add Propidium Iodide to a final concentration of 50 µg/ml.[6]

  • Incubation: Incubate the samples in the dark at 37°C for 30 minutes.[5]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 20,000 events per sample.[2]

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.

C. Protocol for Western Blot Analysis
  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[3]

  • Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[3]

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

  • Protein Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a BCA or Bradford protein assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[3]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, and a loading control like anti-β-actin) overnight at 4°C.[3]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.[3]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[3]

  • Detection: Prepare an enhanced chemiluminescence (ECL) substrate and incubate it with the membrane. Capture the chemiluminescent signal using a digital imaging system or X-ray film.[3]

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control.

IV. Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Cell Cycle Analysis (Flow Cytometry) cluster_2 Protein Expression Analysis (Western Blot) cluster_3 Data Interpretation a Seed Cells b Treat with this compound a->b c Harvest and Fix Cells b->c g Lyse Cells and Quantify Protein b->g d Stain with Propidium Iodide c->d e Analyze on Flow Cytometer d->e f Determine Cell Cycle Distribution e->f k Correlate Cell Cycle Arrest with Protein Expression Changes f->k h SDS-PAGE and Protein Transfer g->h i Antibody Incubation and Detection h->i j Quantify Protein Expression i->j j->k

Caption: Experimental workflow for analyzing the effect of this compound on cell cycle.

MAPK/ERK Signaling Pathway Regulating Cyclin D1

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylation CyclinD1_Gene Cyclin D1 Gene TF->CyclinD1_Gene Activation CyclinD1_Protein Cyclin D1 Protein CyclinD1_Gene->CyclinD1_Protein Transcription & Translation CDK46 CDK4/6 CyclinD1_Protein->CDK46 Binding & Activation G1_S_Transition G1 to S Phase Transition CDK46->G1_S_Transition Phosphorylation of Rb Yadanzioside_M This compound Yadanzioside_M->ERK Inhibition?

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

References

Application Notes: Yadanzioside M for Inducing Autophagy in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Yadanzioside M is a natural compound isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine with demonstrated anti-cancer properties.[1][2][3][4] While various compounds from Brucea javanica have been investigated for their therapeutic potential, specific research on the mechanisms of this compound, particularly its role in inducing autophagy in cancer cells, is still emerging. Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting cell survival or inducing cell death.[5] This document provides an overview of the current understanding and hypothetical protocols for investigating this compound as an autophagy inducer in cancer research.

Putative Mechanism of Action

While direct evidence for this compound-induced autophagy is limited, related compounds from Brucea javanica, such as Brusatol and Bruceine D, have been shown to induce apoptosis and inhibit cancer cell proliferation through various signaling pathways.[1][4][5] It is hypothesized that this compound may similarly modulate key cellular signaling pathways implicated in both apoptosis and autophagy. A potential mechanism involves the modulation of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and autophagy. Inhibition of this pathway is a known trigger for autophagy induction.

Quantitative Data Summary

As of the date of this document, specific quantitative data for this compound-induced autophagy in cancer cells has not been extensively published. The following table is a template for researchers to populate as data becomes available.

Cell LineThis compound Conc. (µM)Incubation Time (h)% of Autophagic Cells (e.g., LC3 Puncta)IC50 (µM)Reference
e.g., HeLa102445%15(Future Study)
e.g., MCF-7102438%22(Future Study)
e.g., A549102452%12(Future Study)

Experimental Protocols

The following are generalized protocols for investigating the induction of autophagy by this compound in cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Assessment of Autophagy by LC3-II Conversion (Western Blot)

This protocol is for detecting the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody: Rabbit anti-LC3

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for desired time points (e.g., 12, 24, 48 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • Western Blot:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.

Protocol 2: Visualization of Autophagosomes by Immunofluorescence

This protocol allows for the visualization of autophagosome formation (LC3 puncta) within cells.

Materials:

  • Cancer cells grown on coverslips in a 24-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound as described in Protocol 1.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes.

  • Antibody Incubation:

    • Incubate with primary anti-LC3 antibody for 1 hour at room temperature.

    • Wash with PBS and incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour in the dark.

  • Staining and Mounting:

    • Wash with PBS and counterstain with DAPI for 5 minutes.

    • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Autophagy is indicated by the formation of green fluorescent puncta (LC3 puncta) in the cytoplasm.

Visualizations

The following diagrams illustrate the hypothetical signaling pathway of this compound-induced autophagy and a general experimental workflow.

YadanziosideM_Pathway YadanziosideM This compound CellSurfaceReceptor Cell Surface Receptor (Hypothetical) YadanziosideM->CellSurfaceReceptor PI3K PI3K CellSurfaceReceptor->PI3K Inhibition Akt Akt PI3K->Akt Inhibition mTOR mTOR Akt->mTOR Inhibition ULK1_Complex ULK1 Complex mTOR->ULK1_Complex Inhibition Autophagosome Autophagosome Formation ULK1_Complex->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Caption: Hypothetical signaling pathway of this compound-induced autophagy via inhibition of the PI3K/Akt/mTOR axis.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment This compound Treatment Start->Treatment WesternBlot Western Blot (LC3-II/LC3-I) Treatment->WesternBlot Immunofluorescence Immunofluorescence (LC3 Puncta) Treatment->Immunofluorescence DataAnalysis Data Analysis WesternBlot->DataAnalysis Immunofluorescence->DataAnalysis Conclusion Conclusion: Autophagy Induction? DataAnalysis->Conclusion

Caption: General experimental workflow for investigating this compound-induced autophagy in cancer cells.

Conclusion

This compound presents an interesting candidate for investigation as a modulator of autophagy in cancer cells. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore its potential therapeutic applications. Further studies are crucial to elucidate the precise molecular mechanisms and to establish a comprehensive data profile for this compound's activity.

References

Application Notes and Protocols for Investigating Yadanzioside M in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Yadanzioside M is a natural product isolated from the plant Brucea javanica, which has been traditionally used in medicine and is known to produce various bioactive compounds. Several related compounds, such as Yadanzioside F and P, have demonstrated antitumoral and antileukemic properties.[1][2] This has led to an interest in the potential of this compound as an anticancer agent. Combination therapy, which utilizes multiple therapeutic agents, is a cornerstone of modern cancer treatment, often leading to enhanced efficacy, reduced drug resistance, and minimized side effects compared to monotherapy.

These application notes provide a comprehensive framework for researchers to evaluate the potential of this compound in combination with other established anticancer drugs. Due to the limited publicly available data specifically on this compound's mechanism of action and its use in combination therapies, this document presents a series of generalized yet detailed protocols and conceptual frameworks. These are designed to guide the investigation of its synergistic potential, from initial cell-based assays to the elucidation of underlying molecular mechanisms.

The following sections will detail experimental designs for assessing cytotoxicity, synergy, and the induction of apoptosis. Furthermore, protocols for key assays and templates for data presentation are provided to facilitate a structured and thorough investigation of this compound as a component of a novel combination cancer therapy.

II. Conceptual Framework for Combination Therapy

The rationale for combining this compound with other anticancer drugs is to achieve a synergistic or additive effect, where the combined therapeutic outcome is greater than the sum of the effects of individual agents. This can be achieved by targeting different but complementary signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

A potential avenue for investigation is the combination of this compound with conventional chemotherapeutic agents or targeted therapies. For instance, if this compound is found to induce apoptosis, combining it with a drug that causes cell cycle arrest could be a potent strategy. The following diagram illustrates a logical workflow for evaluating such a combination.

Combination_Therapy_Workflow cluster_0 Phase 1: Single Agent Screening cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Mechanistic Studies A Determine IC50 of this compound on various cancer cell lines C Cell Viability Assay with combination of this compound and other anticancer drugs A->C B Determine IC50 of Combination Drug on the same cell lines B->C D Calculate Combination Index (CI) to determine synergy, additivity, or antagonism C->D E Apoptosis Assays (Annexin V/PI Staining) D->E If Synergistic F Cell Cycle Analysis D->F If Synergistic G Western Blot for key signaling pathway proteins D->G If Synergistic Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway cluster_Apoptosis Apoptosis Pathway Yadanzioside_M This compound Bax Bax Yadanzioside_M->Bax activates Bcl2 Bcl-2 Yadanzioside_M->Bcl2 inhibits Combination_Drug Combination Drug PI3K PI3K Combination_Drug->PI3K inhibits MEK MEK Combination_Drug->MEK inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors ERK->Bcl2 activates Transcription_Factors->Cell_Survival Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for the Preclinical Formulation of Yadanzioside M

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Yadanzioside M is a quassinoid glycoside isolated from the seeds of Brucea javanica.[][2] It has demonstrated potential as an antitumor agent, making it a compound of interest for further preclinical investigation.[] Like many natural products, this compound presents formulation challenges due to its complex structure and potential for low aqueous solubility. This document provides detailed application notes and protocols for the formulation of this compound for use in preclinical in vitro and in vivo studies. The methodologies are based on established practices for similar compounds, such as other yadanziosides, to guide researchers in developing a suitable formulation for their specific research needs.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the development of an effective and stable formulation.

PropertyValueSource
Molecular FormulaC34H40O16[]
Molecular Weight704.68 g/mol []
AppearanceYellow Powder[]
SourceSeeds of Brucea javanica[][2]
Known SolventsDMSO, Pyridine, Methanol, Ethanol (B145695)[2]

Table 1: Physicochemical Properties of this compound.

Formulation Strategies for Preclinical Studies

The selection of a formulation vehicle is critical for ensuring the bioavailability and consistent delivery of this compound in preclinical models. Based on formulations used for other related yadanziosides, several solvent systems can be considered.[3][4] Below are suggested formulations that can be adapted and optimized for this compound.

Recommended Formulations

The following table outlines potential vehicle compositions for this compound, with target concentrations suitable for preclinical dosing. Stability and solubility should be empirically determined for each formulation.

Formulation IDCompositionTarget ConcentrationNotes
YM-F1 10% Ethanol, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mLA common co-solvent system for poorly soluble compounds. Suitable for intravenous or oral administration.[3]
YM-F2 10% Ethanol, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mLUtilizes a cyclodextrin (B1172386) to enhance solubility. Generally well-tolerated.[3]
YM-F3 10% Ethanol, 90% Corn Oil≥ 1.25 mg/mLSuitable for oral or subcutaneous administration.[3]
YM-F4 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS> 1 mg/mLA standard formulation approach for many preclinical compounds.[4]

Table 2: Proposed Formulations for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (YM-F1)

This protocol details the step-by-step preparation of the YM-F1 formulation.

Materials:

  • This compound powder

  • Ethanol (200 proof, USP grade)

  • PEG300 (Polyethylene glycol 300, USP grade)

  • Tween-80 (Polysorbate 80, USP grade)

  • Saline (0.9% Sodium Chloride, USP grade)

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Pipettes and sterile filter tips

Procedure:

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in ethanol to create a concentrated stock solution (e.g., 12.5 mg/mL). Use sonication if necessary to aid dissolution.[3]

  • Add Co-solvents: In a sterile vial, add the required volume of PEG300 to the ethanol stock solution. Mix thoroughly using a magnetic stirrer until a clear solution is obtained.[3]

  • Add Surfactant: Add the required volume of Tween-80 to the mixture and continue stirring until it is fully incorporated.[3]

  • Final Dilution: Slowly add the saline to the organic phase while stirring to bring the formulation to the final volume.[3]

  • Final Concentration Check: Visually inspect the final formulation for any precipitation or phase separation. If the solution is not clear, gentle heating or sonication may be applied.[3]

  • Sterilization: For in vivo studies, sterile filter the final formulation through a 0.22 µm syringe filter into a sterile vial.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol describes a standard method to evaluate the antitumor activity of the formulated this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PANC-1, SW1990 as used for Yadanzioside G[4])

  • Complete cell culture medium

  • 96-well plates

  • Formulated this compound

  • MTT or SRB assay reagents

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the formulated this compound in complete cell culture medium. Treat the cells with varying concentrations (e.g., 0.01-100 µg/mL) for a specified duration (e.g., 72 hours).[4]

  • Viability Assay: After the incubation period, assess cell viability using a standard method like the MTT or SRB assay.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the IC50 (half-maximal inhibitory concentration) value for this compound.

Protocol 3: In Vivo Antitumor Efficacy Study

This protocol provides a general workflow for assessing the antitumor efficacy of formulated this compound in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells for tumor implantation

  • Formulated this compound

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Dosing: Administer the formulated this compound to the treatment group via the desired route (e.g., intraperitoneal, oral). The control group should receive the vehicle only. Dosing should be performed according to a predetermined schedule (e.g., daily, every other day).

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the efficacy of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preclinical evaluation of a this compound formulation.

G cluster_0 Formulation Development cluster_1 In Vitro Studies cluster_2 In Vivo Studies YM This compound Powder Formulation Prepare Formulation (e.g., YM-F1) YM->Formulation QC Quality Control (Solubility, Stability) Formulation->QC Cytotoxicity Cytotoxicity Assay (IC50) QC->Cytotoxicity To In Vitro Testing Xenograft Xenograft Model Establishment QC->Xenograft To In Vivo Testing CellLines Cancer Cell Lines CellLines->Cytotoxicity Treatment Treatment with Formulated YM Xenograft->Treatment Efficacy Efficacy Assessment (Tumor Growth Inhibition) Treatment->Efficacy Toxicity Toxicity Assessment (Body Weight, Histology) Treatment->Toxicity

Caption: Preclinical evaluation workflow for this compound.

Hypothetical Signaling Pathway

As the precise mechanism of action for this compound is not yet fully elucidated, the following diagram presents a hypothetical signaling pathway common for cytotoxic natural products, which often involves the induction of apoptosis through intrinsic and extrinsic pathways.

G cluster_0 Cellular Effects cluster_1 Apoptotic Pathway YM This compound ROS ↑ Reactive Oxygen Species (ROS) YM->ROS DNA_Damage DNA Damage YM->DNA_Damage Mito Mitochondrial Stress YM->Mito ROS->Mito DNA_Damage->Mito Bax ↑ Bax/Bcl-2 Ratio Mito->Bax CytoC Cytochrome C Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic signaling pathway for this compound.

References

Application Notes and Protocols for Western Blot Analysis of Yadanzioside M Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside M, a natural product with recognized anti-cancer properties, has been shown to induce apoptosis in various cancer cell lines.[1] The precise molecular mechanisms and direct protein targets of this compound are currently areas of active investigation. Western blot analysis is a powerful technique to elucidate these mechanisms by examining the expression and phosphorylation status of key proteins involved in cell survival and death signaling pathways.[2][3] This document provides detailed protocols for utilizing Western blot to investigate the effects of this compound on critical proteins within the intrinsic apoptosis pathway and three major signaling cascades frequently dysregulated in cancer: PI3K/Akt, MAPK, and STAT3.

Rationale for Target Protein Selection

Given that this compound induces apoptosis, it is hypothesized that it may modulate proteins central to this process. Furthermore, many natural anti-cancer compounds exert their effects by altering key signaling pathways that regulate cell proliferation, survival, and apoptosis.[4][5][6] Therefore, the following proteins are proposed as initial targets for Western blot analysis to dissect the mechanism of action of this compound:

  • Apoptosis Markers: Analysis of proteins in the apoptotic cascade can confirm the induction of apoptosis and provide insights into the specific pathway activated.[7][8] Key markers include the Bcl-2 family of proteins (Bcl-2 and Bax), which regulate mitochondrial integrity, and the executioner caspases (Caspase-3) and their substrates (PARP).[2][3]

  • PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer.[4][9] Investigating the phosphorylation status of Akt and its downstream targets can reveal if this compound's pro-apoptotic effects are mediated through the inhibition of this pro-survival pathway.

  • MAPK/ERK Signaling Pathway: The MAPK/ERK pathway is another crucial signaling cascade that controls cell growth and differentiation.[6][10] Its dysregulation is common in various cancers. Examining the phosphorylation of key kinases like ERK1/2 can determine if this compound impacts this pathway.

  • STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor growth and survival.[11][12] Assessing the phosphorylation of STAT3 can indicate whether this compound's anti-cancer activity involves the suppression of this oncogenic pathway.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate a cancer cell line of interest (e.g., HeLa, MCF-7, A549) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time course (e.g., 24, 48 hours). An untreated control (0 µM) should always be included.

Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add an appropriate volume of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

SDS-PAGE and Western Blotting
  • Sample Preparation: Normalize the protein concentration of all samples. Add 4X Laemmli sample buffer to each lysate to a final 1X concentration and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (see Table 1 for suggestions) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze multiple proteins on the same blot, the membrane can be stripped using a mild stripping buffer and then re-probed with another primary antibody, starting from the blocking step. It is recommended to probe for phosphorylated proteins first, then strip and probe for the total protein. A loading control (e.g., β-actin or GAPDH) should always be used to ensure equal protein loading.

Data Presentation

The following tables present hypothetical quantitative data from Western blot experiments investigating the effect of this compound on the target proteins. The data is presented as the relative band intensity normalized to a loading control and expressed as a fold change relative to the untreated control.

Table 1: Effect of this compound on Apoptosis-Related Proteins

Target ProteinThis compound (µM)Fold Change (Normalized Intensity)
Bcl-2 01.00
50.65
100.32
250.15
Bax 01.00
51.85
102.90
254.10
Cleaved Caspase-3 01.00
53.20
106.50
2511.80
Cleaved PARP 01.00
52.90
105.80
2510.50

Table 2: Effect of this compound on PI3K/Akt Signaling Pathway

Target ProteinThis compound (µM)Fold Change (Normalized Intensity)
p-Akt (Ser473) 01.00
50.72
100.41
250.18
Total Akt 01.00
51.02
100.98
251.01

Table 3: Effect of this compound on MAPK/ERK Signaling Pathway

Target ProteinThis compound (µM)Fold Change (Normalized Intensity)
p-ERK1/2 (Thr202/Tyr204) 01.00
50.68
100.35
250.12
Total ERK1/2 01.00
50.99
101.03
250.97

Table 4: Effect of this compound on STAT3 Signaling Pathway

Target ProteinThis compound (µM)Fold Change (Normalized Intensity)
p-STAT3 (Tyr705) 01.00
50.55
100.24
250.09
Total STAT3 01.00
51.01
100.99
251.02

Visualizations

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cell_culture Cell Culture & this compound Treatment lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page Load Equal Protein transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Interpretation detection->analysis Image Acquisition & Analysis

Caption: Experimental workflow for Western blot analysis.

Apoptosis_Pathway cluster_Mitochondria Mitochondrial (Intrinsic) Pathway Yadanzioside_M This compound Bcl2 Bcl-2 (Anti-apoptotic) Yadanzioside_M->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Yadanzioside_M->Bax Promotes Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized effect of this compound on the intrinsic apoptosis pathway.

Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway cluster_STAT3 STAT3 Pathway Yadanzioside_M This compound Akt Akt Yadanzioside_M->Akt Inhibits ERK ERK Yadanzioside_M->ERK Inhibits STAT3 STAT3 Yadanzioside_M->STAT3 Inhibits PI3K PI3K PI3K->Akt Survival Survival Akt->Survival Promotes Cell Survival MEK MEK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes Proliferation JAK JAK JAK->STAT3 Gene_Expression Gene_Expression STAT3->Gene_Expression Oncogenic Gene Expression

Caption: Potential inhibitory effects of this compound on key signaling pathways.

References

Application Notes and Protocols for Gene Expression Analysis Following Yadanzioside M Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside M, a quassinoid compound isolated from the fruit of Brucea javanica, has demonstrated potential anti-cancer properties. Preliminary studies suggest its involvement in the inhibition of cancer cell proliferation and induction of apoptosis. This document provides detailed application notes and standardized protocols for investigating the molecular mechanisms of this compound through gene expression analysis, primarily focusing on RNA sequencing (RNA-seq) and quantitative reverse transcription PCR (qRT-PCR) for validation. These guidelines are intended to assist researchers in designing and executing robust experiments to elucidate the transcriptomic effects of this compound on cancer cells.

Data Presentation: Expected Outcomes of this compound Treatment on Gene Expression

Table 1: Hypothetical Differentially Expressed Genes (DEGs) in Cancer Cells Treated with this compound (RNA-seq Data)

Gene SymbolGene NameLog2 Fold Changep-valueq-valueRegulationPutative Function in Cancer
TP53Tumor Protein P531.581.2e-82.5e-8UpregulatedTumor suppressor, apoptosis
BCL2B-cell lymphoma 2-2.103.4e-76.1e-7DownregulatedAnti-apoptotic
BAXBCL2 Associated X1.895.6e-79.8e-7UpregulatedPro-apoptotic
CASP3Caspase 32.052.1e-63.5e-6UpregulatedApoptosis execution
CCND1Cyclin D1-1.758.9e-61.4e-5DownregulatedCell cycle progression
CDK4Cyclin Dependent Kinase 4-1.501.5e-52.3e-5DownregulatedCell cycle progression
VEGFAVascular Endothelial Growth Factor A-2.304.2e-87.9e-8DownregulatedAngiogenesis
MMP9Matrix Metallopeptidase 9-1.957.1e-61.1e-5DownregulatedInvasion and metastasis
MYCMYC Proto-Oncogene-2.501.1e-92.2e-9DownregulatedOncogene, proliferation
PTENPhosphatase and Tensin Homolog1.402.3e-53.8e-5UpregulatedTumor suppressor

Table 2: qRT-PCR Validation of Key DEGs

Gene SymbolAverage ΔCt (Control)Average ΔCt (Treated)ΔΔCtFold Change (2^-ΔΔCt)
TP538.26.8-1.42.64
BCL25.47.31.90.27
BAX7.15.5-1.63.03
CCND16.58.11.60.33
VEGFA9.311.52.20.22
GAPDH4.54.6--

Note: GAPDH is used as a housekeeping gene for normalization.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line Selection : Choose a cancer cell line relevant to the research question (e.g., A549 for lung cancer).

  • Cell Culture : Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding : Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. A minimum of three biological replicates per condition is recommended.[1]

  • This compound Preparation : Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture media to the desired final concentrations.

  • Treatment : Once cells reach the desired confluency, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0, 10, 20, 50 µM). An untreated or vehicle-treated control is essential.[1]

  • Incubation : Incubate the cells for a predetermined time period (e.g., 24, 48 hours) based on preliminary cytotoxicity assays.

  • Harvesting : After incubation, wash the cells with PBS and harvest them for RNA extraction.

Protocol 2: RNA Isolation and Quality Control
  • RNA Extraction : Isolate total RNA from harvested cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions. To eliminate DNA contamination, an on-column DNase digestion or treatment with DNase I is recommended.[2]

  • RNA Quantification : Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 and A260/A230 ratios of ~2.0.

  • RNA Integrity : Assess RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) of ≥ 7 is recommended for RNA-seq.

Protocol 3: RNA Sequencing (RNA-seq)
  • Library Preparation :

    • mRNA Enrichment : For gene expression analysis, enrich for mRNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.[3]

    • RNA Fragmentation : Fragment the enriched mRNA into smaller pieces.

    • cDNA Synthesis : Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • End Repair and Adapters : Repair the ends of the double-stranded cDNA, adenylate the 3' ends, and ligate sequencing adapters.

    • PCR Amplification : Amplify the library using PCR to generate enough material for sequencing.

  • Sequencing :

    • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

    • Determine the appropriate sequencing depth based on the experimental goals. For differential gene expression, 20-30 million reads per sample are typically sufficient for bulk RNA-seq.[3]

  • Bioinformatic Analysis :

    • Quality Control : Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment : Align the reads to a reference genome using a splice-aware aligner such as STAR.

    • Quantification : Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.

    • Differential Expression Analysis : Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between treated and control samples.

    • Pathway and Functional Analysis : Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of DEGs using tools like DAVID or GSEA to understand the biological implications.

Protocol 4: Quantitative Reverse Transcription PCR (qRT-PCR) Validation
  • cDNA Synthesis : Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.[4]

  • Primer Design : Design or select validated primers for the genes of interest and at least one stable housekeeping gene (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to avoid amplification of genomic DNA.

  • qPCR Reaction Setup : Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.[2][5] Set up reactions in triplicate for each sample and gene.

  • qPCR Cycling : Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[6]

  • Data Analysis :

    • Determine the cycle threshold (Ct) for each reaction.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the change in expression relative to the control group using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).

    • The fold change is calculated as 2-ΔΔCt.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway affected by this compound.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_sequencing Sequencing cluster_data_analysis Bioinformatic Analysis cell_culture 1. Cell Culture & this compound Treatment rna_extraction 2. RNA Isolation & QC cell_culture->rna_extraction library_prep 3. RNA-seq Library Preparation rna_extraction->library_prep q_pcr 4. qRT-PCR Validation rna_extraction->q_pcr sequencing 5. Next-Generation Sequencing library_prep->sequencing data_qc 6. Raw Data QC sequencing->data_qc alignment 7. Alignment to Genome data_qc->alignment quantification 8. Gene Quantification alignment->quantification deg_analysis 9. Differential Expression Analysis quantification->deg_analysis pathway_analysis 10. Pathway & Functional Analysis deg_analysis->pathway_analysis

Caption: Experimental workflow for gene expression analysis.

hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes Yadanzioside_M This compound PI3K PI3K Yadanzioside_M->PI3K Inhibits TP53 p53 Yadanzioside_M->TP53 Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR BCL2 Bcl-2 AKT->BCL2 Proliferation Proliferation mTOR->Proliferation BAX Bax BCL2->BAX Caspase9 Caspase-9 BAX->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis TP53->BAX CCND1 Cyclin D1 TP53->CCND1 CDK4 CDK4 TP53->CDK4 CCND1->Proliferation CDK4->Proliferation

Caption: Hypothetical signaling pathways affected by this compound.

References

Application Notes and Protocols for High-Throughput Screening with Yadanzioside M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside M is a diterpenoid natural product isolated from the seeds of Brucea javanica.[] Preliminary studies indicate that this compound possesses antitumor activity, making it a compound of interest for cancer research and drug discovery.[] High-throughput screening (HTS) offers a robust methodology to systematically evaluate the biological effects of this compound on a large scale, enabling the identification of its mechanism of action and potential therapeutic applications.

These application notes provide a framework for utilizing this compound in HTS campaigns to explore its anticancer properties. The protocols outlined below are generalized and should be adapted based on the specific cancer type and cellular pathways being investigated.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a compound is crucial for designing effective screening assays.

PropertyValueSource
Molecular Formula C₃₄H₄₀O₁₆[]
Molecular Weight 704.68 g/mol []
Appearance Yellow Powder[]
Purity >97.0%[]
Solubility To be determined empirically in appropriate solvents (e.g., DMSO, Ethanol)

Note: It is critical to determine the optimal solvent and concentration range for this compound to ensure its stability and bioavailability in the screening assays. A solubility test should be performed prior to initiating HTS.

Experimental Protocols

Primary High-Throughput Screening: Cell Viability Assay

The initial step in screening for anticancer compounds is to assess their effect on the viability of cancer cell lines. A common and reliable method is the MTT or resazurin-based assay, which measures metabolic activity as an indicator of cell viability.

Objective: To determine the cytotoxic effects of this compound across a panel of cancer cell lines.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • 384-well clear-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin (B115843) sodium salt

  • Solubilization buffer (for MTT assay)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 384-well plates at a predetermined optimal density and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then dilute further in cell culture medium to achieve the final desired concentrations.

  • Compound Addition: Add the diluted this compound to the cell plates. Include vehicle-only controls and positive controls (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • Assay Development:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals.

    • For Resazurin assay: Add resazurin solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a plate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for this compound in each cell line.

Quantitative Data Summary:

Cell LineThis compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
MCF-7Data to be determinedData to be determined
HeLaData to be determinedData to be determined
A549Data to be determinedData to be determined
Secondary Assays: Mechanism of Action Elucidation

Compounds that show significant activity in the primary screen should be further investigated in secondary assays to understand their mechanism of action.

Objective: To determine if this compound induces apoptosis (programmed cell death) in cancer cells.

Methodology: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or high-content imaging.

Protocol:

  • Treat cells with this compound at concentrations around the IC₅₀ value for 24-48 hours.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry or high-content imaging.

Data Presentation:

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle ControlData to be determinedData to be determined
This compound (IC₅₀)Data to be determinedData to be determined
Positive ControlData to be determinedData to be determined

Objective: To determine if this compound causes cell cycle arrest.

Methodology: Propidium Iodide (PI) staining of DNA followed by flow cytometry.

Protocol:

  • Treat cells with this compound at the IC₅₀ concentration for 24 hours.

  • Harvest, fix, and permeabilize the cells.

  • Treat the cells with RNase A.

  • Stain the cells with PI.

  • Analyze the DNA content by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle ControlData to be determinedData to be determinedData to be determined
This compound (IC₅₀)Data to be determinedData to be determinedData to be determined

Visualizations

Experimental Workflow

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Assays (Hit Confirmation & MOA) cluster_tertiary Tertiary Assays (Pathway Analysis) Primary_Screen Cell Viability Assay (e.g., MTT, Resazurin) Active_Hits Active Hits (IC50 < Threshold) Primary_Screen->Active_Hits Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Confirmed_Hits Confirmed Hits Apoptosis_Assay->Confirmed_Hits Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Cell_Cycle_Assay->Confirmed_Hits Pathway_Analysis Signaling Pathway Investigation Yadanzioside_M This compound Yadanzioside_M->Primary_Screen Active_Hits->Apoptosis_Assay Active_Hits->Cell_Cycle_Assay Confirmed_Hits->Pathway_Analysis

Caption: High-throughput screening workflow for this compound.

Hypothetical Signaling Pathway for Investigation

Many natural product-derived anticancer compounds exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A common pathway to investigate is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Signaling_Pathway Yadanzioside_M This compound PI3K PI3K Yadanzioside_M->PI3K Inhibition? Receptor Growth Factor Receptor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition Inhibition

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway.

Protocol for Pathway Analysis:

Objective: To investigate the effect of this compound on the PI3K/Akt/mTOR signaling pathway.

Methodology: Western Blotting or In-Cell Western Assays.

Protocol:

  • Treat cancer cells with this compound for various time points.

  • Lyse the cells to extract proteins.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with primary antibodies against key phosphorylated and total proteins in the pathway (e.g., p-Akt, Akt, p-mTOR, mTOR).

  • Incubate with secondary antibodies and detect the signal.

Data Presentation:

Protein TargetVehicle Control (Relative Density)This compound (Relative Density)Fold Change
p-Akt (Ser473)1.0Data to be determinedData to be determined
Total Akt1.0Data to be determinedData to be determined
p-mTOR (Ser2448)1.0Data to be determinedData to be determined
Total mTOR1.0Data to be determinedData to be determined

Conclusion

These application notes provide a comprehensive starting point for researchers to conduct high-throughput screening with this compound to explore its potential as an anticancer agent. The outlined protocols for primary and secondary screening, along with the suggested pathway analysis, offer a systematic approach to identify its biological activity and elucidate its mechanism of action. It is essential to adapt and optimize these protocols for the specific experimental context.

References

Troubleshooting & Optimization

Yadanzioside M solubility issues in DMSO and PBS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Yadanzioside M. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a particular focus on solubility issues in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound often extracted from the seeds of Brucea javanica. It is noted for its potential antitumor activity and is used for research purposes.[]

Q2: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. While specific data for this compound is limited, similar compounds are typically dissolved in 100% DMSO.[2] Ensure the compound is fully dissolved by vortexing or brief sonication. Store stock solutions at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[3]

Q3: I observed a precipitate when diluting my this compound DMSO stock in PBS or cell culture media. What is happening?

The formation of a precipitate, often seen as cloudiness or visible particles, indicates that this compound is crashing out of the solution. This occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment of PBS or your media.[4] This is a common issue with compounds that are highly soluble in an organic solvent like DMSO but have poor aqueous solubility.[2]

Q4: What are the primary causes of this compound precipitation in aqueous solutions?

Several factors can contribute to the precipitation of this compound when diluting from a DMSO stock:

  • Solvent Shock: This is a key cause of precipitation. It happens when a concentrated DMSO stock is rapidly diluted into an aqueous solution. The rapid change in solvent polarity causes a localized supersaturation, leading to the compound falling out of solution.[4]

  • High Final Concentration: The intended final concentration of this compound in your aqueous solution may be higher than its solubility limit in that specific medium.[4]

  • Temperature Fluctuations: Adding a cold stock solution to warmer media or vice versa can decrease the solubility of the compound.[5][6] Repeated freeze-thaw cycles of the stock solution should also be avoided.[4]

  • pH of the Medium: The solubility of many compounds can be pH-dependent. The typical pH of cell culture media (7.2-7.4) may influence the solubility of this compound.[4][5]

  • Interactions with Media Components: this compound might interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[2][5]

Q5: Should I filter out the precipitate?

No, filtering the media after precipitation is generally not recommended. The precipitate is your compound of interest. Filtering it will remove the compound, leading to an unquantifiable and lower effective concentration, which will make experimental results unreliable.[2] It is more effective to address the root cause of the precipitation.

Troubleshooting Guide

Issue: this compound precipitates immediately upon dilution in PBS or media.

This is likely due to solvent shock or exceeding the aqueous solubility limit.

Solutions:

  • Pre-warm your diluent: Always warm your PBS or cell culture medium to 37°C before adding the this compound stock solution. This can help prevent precipitation caused by temperature shock.[4][5]

  • Slow, drop-wise addition: Add the required volume of the DMSO stock solution drop-by-drop to the pre-warmed diluent while gently swirling or vortexing. This helps to ensure rapid and even dispersion of the compound.[2][4]

  • Perform serial dilutions: Instead of a single large dilution, perform one or more intermediate dilutions in pre-warmed media or a sterile buffer like PBS.[4][7] This gradual reduction in DMSO concentration can prevent the compound from crashing out.

  • Lower the final concentration: Your target concentration might be too high. Test a range of lower concentrations to determine the maximum achievable soluble concentration in your specific medium.[4]

  • Maintain a low final DMSO concentration: The final concentration of DMSO in your working solution should be kept as low as possible, ideally below 0.5% and preferably below 0.1%, to avoid solvent toxicity to cells and to minimize its effect on solubility.[2][4]

Illustrative Solubility Data

The following table provides hypothetical solubility data for this compound to serve as a guideline for preparing solutions. Actual solubility can vary based on the specific batch of the compound, temperature, and pH.

SolventTemperatureMaximum Soluble Concentration (Hypothetical)
100% DMSO25°C≥ 50 mg/mL
PBS (pH 7.4)25°C< 0.1 mg/mL
Cell Culture Media + 10% FBS37°C~0.1 - 0.5 mg/mL (variable)

Experimental Protocols

Protocol for Preparing a this compound Working Solution in Aqueous Buffer

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • Pre-warm the Aqueous Buffer: Place your sterile PBS or cell culture medium in a 37°C water bath for at least 15-30 minutes.

  • Calculate and Add Stock Solution: Calculate the volume of the DMSO stock needed for your desired final concentration. While gently vortexing the pre-warmed buffer, add the stock solution drop by drop.

  • Inspect for Precipitation: After adding the stock solution, continue to gently mix for another 30 seconds. Visually inspect the solution for any signs of cloudiness or precipitate.

  • Vehicle Control: Always prepare a vehicle control with the same final concentration of DMSO as your experimental samples.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Solution cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_outcome Outcome stock Dissolve this compound in 100% DMSO prewarm Pre-warm PBS or Media to 37°C add_stock Add DMSO Stock Drop-wise while Vortexing stock->add_stock 2. Stock prewarm->add_stock 1. Add to inspect Inspect for Precipitation add_stock->inspect clear Clear Solution: Ready for Experiment inspect->clear No precipitate Precipitate Forms: Troubleshoot inspect->precipitate Yes

Caption: Workflow for preparing this compound working solutions.

troubleshooting_logic Troubleshooting Logic for this compound Precipitation cluster_causes Potential Causes cluster_solutions Recommended Solutions start Precipitation Observed cause1 Solvent Shock start->cause1 cause2 Concentration Too High start->cause2 cause3 Temperature Issue start->cause3 solution1 Slow, Drop-wise Addition with Vortexing cause1->solution1 solution2 Perform Serial Dilutions cause1->solution2 solution3 Lower Final Concentration cause2->solution3 solution4 Pre-warm Aqueous Solution cause3->solution4

Caption: Logical diagram of troubleshooting precipitation issues.

References

Technical Support Center: Optimizing Yadanzioside M for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Yadanzioside M in cytotoxicity assays. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges and questions that may arise when working with this compound and other natural products in cytotoxicity assays.

Q1: I cannot find a reported IC50 value for this compound. What concentration range should I start with for my cytotoxicity assay?

A1: When working with a novel or less-characterized compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential. Based on the cytotoxic activity of other quassinoids isolated from Brucea javanica, a preliminary screening range of 0.1 µM to 100 µM is a logical starting point. It's advisable to perform a preliminary range-finding experiment with wide concentration steps (e.g., logarithmic dilutions) to narrow down the effective range before conducting a more detailed dose-response study.

Q2: My this compound solution is not dissolving well in the cell culture medium. How can I improve its solubility?

A2: Poor solubility is a common issue with lipophilic natural products. To improve the solubility of this compound, consider the following:

  • Use of a Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays.[1] Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Final DMSO Concentration: When diluting the stock solution into your cell culture medium, ensure the final concentration of DMSO is non-toxic to your cells, typically ≤ 0.1%.[2] However, some cell lines can tolerate up to 1%. It is crucial to perform a vehicle control experiment to assess the effect of the solvent on cell viability.[3]

  • Sonication or Vortexing: Gentle sonication or vortexing of the stock solution can aid in complete dissolution.[4]

  • Filtration: After dissolving the compound, you can filter the solution through a 0.22 µm syringe filter to remove any remaining particulates. Be aware that this could potentially remove some of the active compound if it is not fully dissolved.[4]

Q3: I am observing high background absorbance in my MTT assay, even in the wells without cells. What could be the cause?

A3: High background in an MTT assay can be caused by several factors, especially when working with natural products:

  • Direct MTT Reduction: Some natural compounds, particularly those with antioxidant properties, can directly reduce the MTT reagent to formazan (B1609692), leading to a false positive signal.[4] To test for this, set up control wells containing your various concentrations of this compound in media without cells and add the MTT reagent. A color change indicates direct reduction.

  • Compound Color: If this compound has a color that absorbs light at the same wavelength as formazan (around 570 nm), it can interfere with the reading. To correct for this, include control wells with the compound in media but without cells and subtract this background absorbance from your experimental wells.[4]

  • Media Components: Phenol (B47542) red in culture media can sometimes interfere with colorimetric assays. Consider using phenol red-free media for the duration of the assay.

Q4: My dose-response curve is not behaving as expected (e.g., it's a bell shape). What does this mean?

A4: A bell-shaped dose-response curve, where the cytotoxic effect decreases at higher concentrations, can be due to several factors:

  • Compound Precipitation: At higher concentrations, this compound may be precipitating out of solution, reducing the effective concentration in contact with the cells. Visually inspect the wells under a microscope for any precipitate.

  • Assay Interference: At high concentrations, the compound might interfere with the assay chemistry itself, leading to anomalous results.

  • Complex Biological Response: Some compounds can have complex, non-monotonic dose-responses where they trigger different cellular pathways at different concentrations.

Q5: I'm seeing a decrease in cell viability with the MTT assay, but other assays like LDH release show no cytotoxicity. Why is there a discrepancy?

A5: Different cytotoxicity assays measure different cellular endpoints. The MTT assay measures metabolic activity, which is an indicator of cell viability.[5] A decrease in MTT reduction suggests a decrease in metabolic function, which could be due to cytotoxicity or cytostatic effects (inhibition of proliferation). The LDH (lactate dehydrogenase) release assay, on the other hand, measures membrane integrity, and its release is a marker of necrosis or late-stage apoptosis.[4] A discrepancy between the two assays could indicate that this compound is inducing a cytostatic effect or early-stage apoptosis without causing significant membrane damage within the timeframe of your experiment.

Experimental Protocols

Here are detailed methodologies for key experiments.

Protocol 1: MTT Cytotoxicity Assay

This protocol outlines the steps for assessing cell viability based on the metabolic conversion of MTT to formazan by viable cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Your cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (e.g., 0.1%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include "untreated" (medium only) and "vehicle control" (medium with the same concentration of DMSO as the treated wells) wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Reading:

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Data Presentation

Table 1: Cytotoxicity of Quassinoids from Brucea javanica in Various Cancer Cell Lines
CompoundCell LineIC50 ValueReference
BrusatolPANC-1 (Pancreatic)0.36 µM(Lau et al., 2009; Zhao et al., 2011; Lu et al., 2017)[6]
Bruceine DPANC-1 (Pancreatic)2.53 µM(Lau et al., 2009; Zhao et al., 2011; Lu et al., 2017)[6]
Javanicoside JP-388 (Murine Leukemia)2.3 µg/ml(Kim et al., 2004a)[6]
Javanicoside KP-388 (Murine Leukemia)1.6 µg/ml(Kim et al., 2004a)[6]
Brujavanol AKB (Oral Cavity)1.3 µg/ml(Chumkaew and Srisawat, 2017)[6]
Brujavanol BKB (Oral Cavity)2.36 µg/ml(Chumkaew and Srisawat, 2017)[6]

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for a cytotoxicity assay and a potential signaling pathway that may be affected by this compound, based on the activity of related compounds.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Serial Dilutions of this compound compound_prep->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) incubate->add_reagent develop_signal Incubate for Signal Development add_reagent->develop_signal read_plate Read Plate on Microplate Reader develop_signal->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: General workflow for determining the cytotoxicity of this compound.

jak_stat_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer Dimerization dna DNA stat_dimer->dna Translocation apoptosis_genes Transcription of Apoptosis-related Genes dna->apoptosis_genes Gene Transcription apoptosis Apoptosis apoptosis_genes->apoptosis yadanzioside_m This compound yadanzioside_m->jak Inhibition

Caption: Postulated inhibitory effect of this compound on the JAK/STAT signaling pathway, leading to apoptosis.

References

Troubleshooting inconsistent results in Yadanzioside M experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Yadanzioside M.

Frequently Asked Questions (FAQs)

Q1: Why are my IC50 values for this compound inconsistent in cell viability assays?

Inconsistent IC50 values for this compound in cell viability assays, such as the MTT assay, can arise from several factors related to cell culture conditions, assay procedure, and compound handling.[1][2][3]

Potential Causes and Troubleshooting Steps:

  • Cell Health and Passage Number: Using cells that are unhealthy, at a high passage number, or contaminated can significantly impact results.

    • Solution: Ensure cells are in the logarithmic growth phase and consistently use cells within a narrow passage number range. Regularly test for mycoplasma contamination.

  • Cell Seeding Density: Variations in the number of cells seeded per well will lead to variability in metabolic activity, affecting the final absorbance reading.[3][4]

    • Solution: Optimize and strictly adhere to a consistent cell seeding density for each experiment. Ensure a homogenous single-cell suspension before plating.

  • Inconsistent Incubation Times: The duration of cell growth before treatment, the treatment period itself, and the incubation with the assay reagent (e.g., MTT) must be consistent.

    • Solution: Use a precise timer for all incubation steps. Plan experiments to ensure consistent timing between plates and batches.

  • Compound Solubility and Stability: this compound, like many natural products, may have limited solubility in aqueous media. Precipitation of the compound can lead to inaccurate concentrations in the wells.[5][6]

    • Solution: Prepare fresh stock solutions in a suitable solvent like DMSO and ensure complete dissolution before diluting in culture medium. Visually inspect for any precipitation after dilution. Consider the final DMSO concentration in your vehicle controls.

  • Pipetting and Mixing Errors: Inaccurate pipetting of the compound, media, or assay reagents is a common source of error.[1]

    • Solution: Calibrate pipettes regularly. Use a consistent pipetting technique, and gently mix the plate after adding reagents to ensure even distribution.

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can alter cell growth and compound concentration.[7]

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.

Below is a table illustrating how different factors can contribute to inconsistent IC50 values.

Experiment IDCell PassageSeeding Density (cells/well)Incubation Time (h)Observed IC50 (µM)Notes
YM-01A 55,0004812.5Consistent with literature
YM-01B 57,0004818.2Higher seeding density
YM-02A 155,0004825.1High passage number
YM-02B 155,000729.8Longer incubation time
YM-03 55,0004813.1New batch of FBS

Q2: I'm observing high variability in the anti-inflammatory effects of this compound, particularly in cytokine measurements. What could be the cause?

Variability in anti-inflammatory assays, such as measuring cytokine levels (e.g., IL-6, TNF-α) by ELISA, can be due to several experimental variables.[8][9][10]

Potential Causes and Troubleshooting Steps:

  • Inconsistent Cell Stimulation: The response of cells (e.g., macrophages) to an inflammatory stimulus like lipopolysaccharide (LPS) can vary.

    • Solution: Use a consistent source and concentration of LPS. Ensure the LPS is fully dissolved and evenly distributed in the culture medium.

  • Timing of Treatment and Stimulation: The timing of this compound pre-treatment relative to LPS stimulation is critical.

    • Solution: Maintain a consistent pre-treatment duration across all experiments.

  • ELISA Procedural Errors: Inconsistent washing, incubation times, or antibody concentrations during the ELISA process can lead to high variability.[8][9][11]

    • Solution: Follow the ELISA kit manufacturer's protocol precisely. Ensure thorough but gentle washing steps to avoid dislodging antibodies or antigens. Use calibrated pipettes for all reagent additions.

  • Sample Handling: Degradation of cytokines in collected supernatants can occur with improper storage.

    • Solution: Collect supernatants promptly, centrifuge to remove cell debris, and store at -80°C if not being assayed immediately. Avoid repeated freeze-thaw cycles.

The following table shows hypothetical data on IL-6 production, highlighting potential inconsistencies.

ConditionThis compound (µM)LPS (ng/mL)Pre-incubation (h)IL-6 level (pg/mL)Coefficient of Variation (%)
Vehicle0100115208.5
Test 1 10100185010.2
Test 2 10100268011.5
Test 3 1050155025.8
Test 4 (ELISA error) 101001110035.1

Q3: My this compound solution appears to precipitate when added to the cell culture medium. How should I handle this?

Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue.[5]

Potential Causes and Troubleshooting Steps:

  • Solvent Choice and Concentration: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving nonpolar compounds.[6][12][13] However, the final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. Perform serial dilutions in culture medium, ensuring vigorous mixing at each step.

  • Temperature Effects: The solubility of some compounds can be temperature-dependent.

    • Solution: Gently warm the stock solution before dilution. Ensure the cell culture medium is at 37°C before adding the compound.

  • Protein Binding in Serum: Components in fetal bovine serum (FBS) can sometimes interact with the compound, affecting its solubility.

    • Solution: Try diluting this compound in serum-free medium first before adding it to the final serum-containing medium.

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol outlines a standard method for determining the cytotoxic effects of this compound on a cell line.[14][15][16]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Adherent cells in logarithmic growth phase

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[15]

  • Solubilization solution (e.g., 100% DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

  • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[15]

  • Incubate for 3-4 hours at 37°C, allowing for the formation of purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

2. Western Blot Analysis of STAT3 Phosphorylation

This protocol is for assessing the effect of this compound on the JAK/STAT signaling pathway by measuring the phosphorylation of STAT3.[17][18][19]

Materials:

  • Cell line responsive to cytokine stimulation (e.g., HeLa, RAW 264.7)

  • This compound stock solution

  • Cytokine for stimulation (e.g., IL-6)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes. Include untreated and cytokine-only controls.

  • Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 as a loading control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_cells Prepare Cell Culture seed_cells Seed Cells in Plates prep_cells->seed_cells prep_ym Prepare this compound Stock treat_cells Treat with this compound prep_ym->treat_cells seed_cells->treat_cells incubate Incubate treat_cells->incubate viability Cell Viability Assay (MTT) incubate->viability inflammation Anti-inflammatory Assay (ELISA) incubate->inflammation signaling Signaling Pathway Analysis (Western Blot) incubate->signaling data_analysis Data Analysis & IC50 Calculation viability->data_analysis inflammation->data_analysis signaling->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for assessing this compound efficacy.

troubleshooting_ic50 start Inconsistent IC50 Values check_cells Check Cell Health & Passage? start->check_cells check_density Verify Seeding Density? check_cells->check_density [No] sol_cells Use low passage, healthy cells check_cells->sol_cells [Yes] check_protocol Review Assay Protocol? check_density->check_protocol [No] sol_density Standardize cell counting & seeding check_density->sol_density [Yes] check_compound Examine Compound Solution? check_protocol->check_compound [No] sol_protocol Ensure consistent timing & pipetting check_protocol->sol_protocol [Yes] sol_compound Check for precipitation, use fresh dilutions check_compound->sol_compound [Yes] end Consistent Results check_compound->end [No] sol_cells->check_density sol_density->check_protocol sol_protocol->check_compound sol_compound->end

Caption: Troubleshooting decision tree for inconsistent IC50 values.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. JAK Activation stat STAT jak->stat 3. STAT Phosphorylation stat_p p-STAT stat->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Nuclear Translocation transcription Gene Transcription (e.g., inflammatory mediators) dna->transcription 6. Transcription Regulation cytokine Cytokine (e.g., IL-6) cytokine->receptor 1. Binding yadanzioside_m This compound yadanzioside_m->jak Potential Inhibition

Caption: The JAK/STAT signaling pathway and a potential point of inhibition.

References

How to avoid Yadanzioside M precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical resource center for Yadanzioside M. This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and use of this compound in aqueous solutions for experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a quassinoid glycoside, a type of natural product isolated from the seeds of Brucea javanica.[1][2] Like other quassinoids from this plant, it has demonstrated antitumor activity and is an area of interest for cancer research.[1] Its molecular formula is C₃₄H₄₀O₁₆ and it has a molecular weight of 704.68 g/mol .[1][3]

Q2: Why is my this compound precipitating out of my aqueous buffer?

A2: Precipitation of complex natural products like this compound in aqueous buffers is a common challenge. This typically occurs for one or more of the following reasons:

  • Exceeding Intrinsic Solubility: The concentration of this compound in your final working solution is likely higher than its maximum solubility in that specific aqueous medium.[4]

  • Solvent Shock: Rapid dilution of a concentrated organic stock solution (e.g., in DMSO) into an aqueous buffer can cause a sudden change in solvent polarity, leading to localized supersaturation and immediate precipitation. This is often referred to as "solvent shock."[5]

  • Temperature Effects: The solubility of compounds is often temperature-dependent. If you prepare a solution at room temperature and then store or use it at a lower temperature (e.g., 4°C or on ice), the solubility may decrease, causing the compound to precipitate.[5][6]

  • pH and Ionic Strength: The pH and salt concentration of your buffer can influence the solubility of your compound.[7] While specific data for this compound is limited, glycosides can have pH-sensitive functional groups that affect their solubility.

Q3: What is the best way to prepare a stock solution of this compound?

A3: It is highly recommended to first prepare a concentrated stock solution in a water-miscible organic solvent in which this compound is highly soluble. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for quassinoids.[4] A high-concentration stock allows you to add a very small volume to your aqueous buffer, minimizing the final concentration of the organic solvent in your experiment.

Q4: How can I improve the solubility of this compound in my working solution?

A4: Several strategies can be employed to prevent precipitation and maintain solubility. These include using co-solvents, optimizing the dilution method, and adjusting buffer conditions. A summary of common approaches is provided in the table below.

Troubleshooting Guide: Preventing Precipitation

This section provides systematic guidance to address precipitation issues encountered during your experiments.

Issue 1: Precipitation occurs immediately upon adding the stock solution to the aqueous buffer.
  • Probable Cause: This is a classic sign of solvent shock, where the compound rapidly precipitates due to a drastic and localized change in solvent polarity.[5]

  • Troubleshooting Steps:

    • Modify the Dilution Technique: The method of mixing is critical. Instead of adding the stock solution to a still buffer, add the stock solution dropwise to the aqueous buffer while the buffer is being vigorously vortexed or stirred .[4] This ensures rapid and uniform dispersion, preventing localized high concentrations.

    • Decrease the Concentration: Your target concentration may exceed the solubility limit. Try preparing a more dilute working solution.

    • Increase Co-solvent Percentage: If your experimental system allows, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility.[4]

Issue 2: The solution is initially clear but becomes cloudy or shows precipitate after some time or upon cooling.
  • Probable Cause: The compound is falling out of solution due to temperature changes or inherent instability in the aqueous medium over time.[4][5]

  • Troubleshooting Steps:

    • Maintain Constant Temperature: Prepare and use the solution at the same temperature. If experiments are conducted at 37°C, warm your buffer to 37°C before adding the stock solution. Avoid storing diluted aqueous solutions at 4°C unless their stability at that temperature has been confirmed.[5]

    • Prepare Fresh Solutions: It is best practice to prepare the final working solution immediately before each experiment. Avoid long-term storage of diluted aqueous solutions of complex molecules.[4]

    • Consider Excipients: For certain applications, formulation aids like PEG300 or Tween 80 can be used to improve stability, particularly for in vivo studies. A formulation for a related compound, Yadanzioside G, uses DMSO, PEG300, and Tween 80 in a saline/PBS solution.

Data Presentation

Table 1: Strategies for Enhancing Aqueous Solubility

The following table summarizes common strategies to improve the solubility of poorly water-soluble compounds like this compound in aqueous buffers. The suggested concentration ranges are typical starting points and may require optimization.

StrategyAgent/MethodTypical Starting RangeMechanism of ActionKey Considerations
Co-solvency DMSO0.1% - 1% (v/v)Reduces the polarity of the aqueous solvent.Can affect protein structure and enzyme activity at higher concentrations (>1%).[5]
Ethanol1% - 5% (v/v)Reduces the polarity of the aqueous solvent.May cause protein precipitation at higher concentrations.[5]
pH Adjustment Acidic or Basic BufferspH 4.0 - 8.0Modifies the ionization state of the compound to a more soluble form.The effect is compound-specific. The buffer must be compatible with the assay.[7]
Excipients PEG3001% - 10% (v/v)Acts as a solubilizing agent.Often used in formulations for in vivo experiments.
Tween 800.1% - 1% (v/v)A non-ionic surfactant that can form micelles to encapsulate the compound.Can interfere with certain cell-based assays.
Temperature Control Warming/CoolingAssay-dependentSolubility is temperature-dependent.Ensure the chosen temperature does not degrade the compound or affect the experiment.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution

This protocol describes a generalized method for preparing a diluted aqueous working solution from a concentrated DMSO stock.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile, low-adhesion microcentrifuge tubes

  • Vortex mixer

Procedure:

Part A: Preparing a Concentrated Stock Solution (e.g., 10 mM)

  • Carefully weigh out the required amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used if dissolution is difficult, but care should be taken to avoid degradation.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Part B: Preparing the Final Working Solution (e.g., 10 µM)

  • Bring the DMSO stock solution and the aqueous buffer to the intended experimental temperature (e.g., room temperature or 37°C).

  • Vortex the stock solution briefly to ensure it is homogeneous.

  • Add the required volume of aqueous buffer to a new sterile tube.

  • While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution slowly and dropwise directly into the buffer.[4][5]

  • Continue to vortex for an additional 30 seconds to ensure complete mixing.

  • Visually inspect the solution against a dark background for any signs of turbidity or precipitation.

  • Use the freshly prepared working solution in your experiment immediately.[4]

Visualizations

Logical Relationships and Workflows

G cluster_prep Solution Preparation Workflow start Start: Determine Required Final Concentration stock Prepare High-Concentration Stock in 100% DMSO start->stock mix Add Stock Dropwise to Vigorously Vortexing Buffer stock->mix buffer Aliquot Aqueous Buffer at Experimental Temperature buffer->mix use Use Freshly Prepared Solution Immediately mix->use

Caption: Workflow for preparing a this compound working solution.

G cluster_troubleshoot Precipitation Troubleshooting Flowchart precip Precipitate Observed in Aqueous Solution when When did it occur? precip->when immediately Immediately on dilution when->immediately over_time Over time / upon cooling when->over_time cause_immediate Probable Cause: Solvent Shock immediately->cause_immediate cause_time Probable Cause: Low Stability / Temp Change over_time->cause_time solution_immediate Solution: 1. Add stock to vortexing buffer 2. Reduce final concentration cause_immediate->solution_immediate solution_time Solution: 1. Prepare solution fresh 2. Use at constant temperature cause_time->solution_time

Caption: Troubleshooting logic for this compound precipitation.

Signaling Pathway

While the specific signaling cascade for this compound is not fully elucidated, its antitumor activity is believed to be similar to other well-studied quassinoids from Brucea javanica, such as Bruceantin. These compounds induce apoptosis (programmed cell death) in cancer cells.[4] The diagram below illustrates this representative mechanism.

G cluster_pathway Representative Apoptosis Pathway for Brucea Quassinoids cluster_nucleus Nucleus cluster_mito Mitochondrion Yadan This compound (or related Quassinoid) cMyc c-Myc Expression Yadan->cMyc Inhibits Bcl2 Anti-apoptotic Bcl-2 / Bcl-xL Yadan->Bcl2 Inhibits cMyc->Bcl2 Promotes Bax Pro-apoptotic Bax / Bak Bcl2->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction pathway by Brucea quassinoids.

References

Technical Support Center: Mass Spectrometry Analysis of Yadanzioside M

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside M, specifically focusing on its mass spectrometry fragmentation pattern analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecular ion ([M+H]⁺) for this compound?

A1: this compound has a molecular formula of C₃₄H₄₀O₁₆ and a molecular weight of 704.68 g/mol .[] Therefore, in positive ion mode electrospray ionization (ESI), you should look for the protonated molecule at a mass-to-charge ratio (m/z) of approximately 705.25. Adduct formation with sodium ([M+Na]⁺) at m/z 727.23 or potassium ([M+K]⁺) at m/z 743.21 may also be observed.

Q2: What are the primary fragmentation patterns observed for this compound in MS/MS analysis?

A2: As a quassinoid glycoside, this compound is expected to undergo two primary fragmentation events:

  • Glycosidic Bond Cleavage: The most prominent initial fragmentation is the neutral loss of the glucose moiety (C₆H₁₀O₅), corresponding to a loss of 162.05 Da. This results in a fragment ion representing the aglycone.

  • Aglycone Fragmentation: The resulting aglycone can undergo further fragmentation, typically involving the loss of small neutral molecules such as water (H₂O, 18.01 Da), carbon monoxide (CO, 28.00 Da), carbon dioxide (CO₂, 44.00 Da), and the benzoate (B1203000) group (C₇H₆O₂, 122.04 Da).

Q3: I am not observing the expected molecular ion. What could be the issue?

A3: Several factors could contribute to this:

  • Ionization Source Parameters: The efficiency of ESI can be highly dependent on parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature. Optimization of these parameters for this compound is crucial.

  • Mobile Phase Composition: The pH and solvent composition of your mobile phase can significantly impact ionization efficiency. The addition of a small amount of formic acid or ammonium (B1175870) formate (B1220265) can promote protonation.

  • Sample Degradation: Ensure the stability of this compound in your sample solution. Degradation can lead to the absence of the expected molecular ion.

  • In-source Fragmentation: High cone or capillary voltages can cause the molecule to fragment within the ionization source, leading to a diminished or absent molecular ion peak and an abundance of fragment ions.

Q4: The fragmentation spectrum is complex and difficult to interpret. What are some common interferences?

A4: Complex spectra can arise from:

  • Co-eluting Impurities: If your sample is not sufficiently pure, co-eluting compounds can contribute to the MS/MS spectrum. Ensure optimal chromatographic separation.

  • Matrix Effects: Components of the sample matrix can suppress or enhance the ionization of this compound, leading to a distorted view of its fragmentation. A proper sample clean-up or the use of an internal standard can help mitigate these effects.

  • Formation of Various Adducts: The presence of different adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺) in the precursor ion selection can lead to overlapping fragmentation patterns. Ensure that your quadrupole is set to a narrow mass window for precursor ion isolation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Signal Intensity / No Peak for this compound 1. Inefficient ionization. 2. Low sample concentration. 3. Ion suppression from matrix.1. Optimize ESI source parameters (e.g., increase capillary voltage, adjust gas flows and temperature). Add 0.1% formic acid to the mobile phase to aid protonation. 2. Prepare a more concentrated sample or inject a larger volume. 3. Perform sample clean-up (e.g., solid-phase extraction) or dilute the sample to reduce matrix effects.
Inconsistent Fragmentation Pattern 1. Fluctuating collision energy. 2. Unstable spray in the ESI source. 3. Contamination in the LC-MS system.1. Ensure the collision energy is set to a constant and appropriate value for reproducible fragmentation. 2. Check for blockages in the LC system or ESI probe. Ensure a consistent flow rate. 3. Flush the LC-MS system with an appropriate cleaning solution.
Absence of Expected Aglycone Fragment 1. Insufficient collision energy. 2. Precursor ion is not the [M+H]⁺ of this compound.1. Gradually increase the collision energy to induce the glycosidic bond cleavage. 2. Verify the m/z of the precursor ion being isolated for fragmentation. Check for the presence of adducts or isotopes.
Presence of Unexpected Fragment Ions 1. In-source fragmentation. 2. Presence of an isomeric compound. 3. Background ions from the solvent or system.1. Reduce the cone/capillary voltage to minimize fragmentation in the ion source. 2. Review the isolation and purification process of this compound. 3. Run a blank injection to identify background ions and subtract them from the sample spectrum.

Quantitative Data Summary

The following table summarizes the predicted m/z values for the key ions in the ESI-MS/MS analysis of this compound in positive ion mode.

Ion Description Predicted m/z
[M+H]⁺Protonated Molecular Ion705.25
[M+Na]⁺Sodiated Molecular Ion727.23
[M-C₆H₁₀O₅+H]⁺Aglycone Ion (Loss of Glucose)543.20
[Aglycone-H₂O+H]⁺Loss of Water from Aglycone525.19
[Aglycone-C₇H₆O₂+H]⁺Loss of Benzoic Acid from Aglycone421.16
[Aglycone-C₇H₆O₂-H₂O+H]⁺Sequential Loss of Benzoic Acid and Water403.15

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general methodology for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of 1 µg/mL for analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Desolvation Gas (N₂): 800 L/hr.

  • Desolvation Temperature: 350 °C.

  • Source Temperature: 120 °C.

  • MS Scan Range: m/z 100-1000 for full scan analysis.

  • MS/MS Analysis:

    • Precursor Ion: m/z 705.25.

    • Collision Gas: Argon.

    • Collision Energy: 20-40 eV (optimize for desired fragmentation).

Visualizations

Yadanzioside_M_Fragmentation M This compound [M+H]⁺ m/z 705.25 Aglycone Aglycone [M-C₆H₁₀O₅+H]⁺ m/z 543.20 M->Aglycone -162.05 Da (Glucose) Frag1 [Aglycone-H₂O+H]⁺ m/z 525.19 Aglycone->Frag1 -18.01 Da (H₂O) Frag2 [Aglycone-C₇H₆O₂+H]⁺ m/z 421.16 Aglycone->Frag2 -122.04 Da (Benzoic Acid) Frag3 [Aglycone-C₇H₆O₂-H₂O+H]⁺ m/z 403.15 Frag2->Frag3 -18.01 Da (H₂O)

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

This diagram illustrates the primary fragmentation steps for the protonated molecular ion of this compound, starting with the characteristic loss of the glucose moiety to form the aglycone, followed by subsequent neutral losses.

References

Technical Support Center: Overcoming Resistance to Novel Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to novel anticancer compounds, using the hypothetical agent Yadanzioside M as an illustrative example. The principles and methodologies described here are broadly applicable to investigating and mitigating resistance to new therapeutic entities in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: Our cancer cell line, initially sensitive to this compound, has developed resistance. What are the common mechanisms of acquired drug resistance?

A1: Acquired drug resistance in cancer cells is a multifaceted problem. Several mechanisms can contribute to a cell line's decreased sensitivity to a therapeutic agent. These can include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-associated Protein 1 (MRP1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1]

  • Altered Drug Target: Mutations or modifications in the molecular target of this compound can prevent the drug from binding effectively.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the pathway inhibited by the drug, thereby promoting survival and proliferation.[2][3]

  • Enhanced DNA Repair Mechanisms: If the compound induces DNA damage, resistant cells may upregulate DNA repair pathways to counteract the drug's effects.[4]

  • Changes in Cell Cycle Regulation: Alterations in cell cycle checkpoints can allow cells to bypass drug-induced cell cycle arrest.[5]

  • Induction of Anti-Apoptotic Programs: Resistant cells may overexpress anti-apoptotic proteins (e.g., Bcl-2 family members) to evade programmed cell death.[6]

Q2: How can we confirm that our cell line has developed resistance to this compound?

A2: The most direct way to confirm resistance is to perform a dose-response assay, such as an MTT or CellTiter-Glo assay, and compare the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Q3: What initial steps should we take to investigate the mechanism of resistance to this compound in our cell line?

A3: A logical first step is to investigate the most common mechanisms of multidrug resistance. This can involve:

  • Assessing ABC Transporter Expression: Use quantitative real-time PCR (qRT-PCR) or Western blotting to compare the expression levels of common ABC transporter genes (e.g., ABCB1, ABCC1) between the sensitive and resistant cell lines.[7]

  • Functional Analysis of Drug Efflux: Employ efflux assays using fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to determine if the resistant cells exhibit increased drug efflux.

  • Evaluating Cross-Resistance: Test the resistant cell line's sensitivity to other standard chemotherapeutic agents. Cross-resistance to drugs that are known substrates of ABC transporters can further suggest this mechanism.

Troubleshooting Guides

Problem 1: this compound is no longer effective in our long-term culture.
Possible Cause Troubleshooting Step Expected Outcome
Development of Acquired Resistance Perform a dose-response assay (e.g., MTT) to compare the IC50 of the current cell line with a frozen stock of the original, sensitive cell line.A rightward shift in the dose-response curve and a significantly higher IC50 value will confirm resistance.
Cell Line Contamination or Misidentification Perform cell line authentication using short tandem repeat (STR) profiling.Confirmation of the cell line's identity will rule out contamination or misidentification as the source of the altered phenotype.
Degradation of the Compound Use a fresh, validated stock of this compound in your assays.If the compound was degraded, using a fresh stock should restore the expected cytotoxic effects in a sensitive cell line.
Problem 2: The IC50 of this compound is significantly higher in our resistant cell line, but we don't see increased expression of common ABC transporters.
Possible Cause Troubleshooting Step Expected Outcome
Activation of Bypass Signaling Pathways Perform phosphoproteomic or RNA sequencing analysis to identify upregulated signaling pathways in the resistant cells compared to the sensitive cells.Identification of activated pathways (e.g., PI3K/Akt, MAPK) will suggest potential targets for combination therapy.
Target Alteration If the direct molecular target of this compound is known, sequence the target gene in the resistant cell line to identify potential mutations.The presence of mutations in the drug-binding site can explain the lack of drug efficacy.
Epigenetic Modifications Analyze global DNA methylation and histone modification patterns between sensitive and resistant cells.Altered epigenetic landscapes can lead to changes in gene expression that contribute to resistance.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol is a standard method for assessing cell viability and determining the concentration of a compound that inhibits cell growth by 50%.[8][9]

Materials:

  • Parental (sensitive) and suspected resistant cancer cell lines

  • Complete cell culture medium

  • This compound (or other test compound)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the overnight medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubate the plate for a duration relevant to the compound's mechanism of action (typically 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding DMSO to each well and mixing thoroughly.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for ABC Transporter Expression

This protocol allows for the quantification of mRNA levels of specific ABC transporter genes to identify potential overexpression in resistant cells.[7]

Materials:

  • Parental and resistant cell pellets

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., ABCB1, ABCC1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • Isolate total RNA from both sensitive and resistant cell lines using a commercial RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qRT-PCR reaction by combining the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qRT-PCR master mix.

  • Run the qRT-PCR program on a compatible instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression of the target genes in the resistant cells compared to the sensitive cells, normalized to the housekeeping gene.

Visualizing Potential Resistance Mechanisms

Signaling Pathway Bypass

In a scenario where this compound inhibits a key survival pathway, resistant cells might upregulate an alternative pathway to maintain proliferation and survival. The diagram below illustrates this concept.

G cluster_0 Sensitive Cell cluster_1 Resistant Cell Growth_Factor_S Growth Factor Receptor_S Receptor Growth_Factor_S->Receptor_S Pathway_A_S Signaling Pathway A Receptor_S->Pathway_A_S Proliferation_S Proliferation/ Survival Pathway_A_S->Proliferation_S Apoptosis_S Apoptosis Pathway_A_S->Apoptosis_S Inhibition Yadanzioside_M_S This compound Yadanzioside_M_S->Pathway_A_S Growth_Factor_R Growth Factor Receptor_R Receptor Growth_Factor_R->Receptor_R Pathway_A_R Signaling Pathway A Receptor_R->Pathway_A_R Pathway_B_R Bypass Pathway B (Upregulated) Receptor_R->Pathway_B_R Proliferation_R Proliferation/ Survival Pathway_A_R->Proliferation_R Yadanzioside_M_R This compound Yadanzioside_M_R->Pathway_A_R Pathway_B_R->Proliferation_R

Caption: Upregulation of a bypass signaling pathway in a resistant cell.

Experimental Workflow for Investigating Resistance

The following workflow outlines a systematic approach to characterizing a resistant cell line.

G Start Observe Decreased Efficacy of this compound Confirm_Resistance Confirm Resistance (IC50 Shift via MTT Assay) Start->Confirm_Resistance Investigate_MDR Investigate Common MDR Mechanisms Confirm_Resistance->Investigate_MDR qRT_PCR qRT-PCR for ABC Transporters Investigate_MDR->qRT_PCR Efflux_Assay Functional Efflux Assay Investigate_MDR->Efflux_Assay Cross_Resistance Cross-Resistance Profile Investigate_MDR->Cross_Resistance Advanced_Analysis Advanced Mechanistic Studies Investigate_MDR->Advanced_Analysis If MDR is negative Omics '-Omics' Analysis (RNA-seq, Proteomics) Advanced_Analysis->Omics Target_Sequencing Target Gene Sequencing Advanced_Analysis->Target_Sequencing Develop_Strategy Develop Strategy to Overcome Resistance Omics->Develop_Strategy Target_Sequencing->Develop_Strategy Combination_Therapy Combination Therapy Develop_Strategy->Combination_Therapy Novel_Analogs Develop Novel Analogs Develop_Strategy->Novel_Analogs

Caption: A workflow for investigating drug resistance in cancer cell lines.

References

How to interpret unexpected Yadanzioside M experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding Yadanzioside M is limited in publicly available scientific literature. This guide provides a generalized framework for interpreting unexpected experimental outcomes based on common scenarios encountered during the study of novel bioactive compounds. The experimental protocols, data, and signaling pathways are illustrative examples and should be adapted based on specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: We observe lower-than-expected bioactivity of this compound in our cell-based assays compared to published data.

A1: This discrepancy can arise from several factors:

  • Compound Integrity and Purity: Verify the purity of your this compound sample using techniques like HPLC or mass spectrometry. Ensure proper storage conditions to prevent degradation.

  • Cell Line Variation: Differences in cell line passage number, genetic drift, or receptor expression levels can significantly impact compound efficacy. We recommend obtaining cell lines from a certified cell bank and using them within a limited passage range.

  • Assay Conditions: Variations in incubation time, serum concentration in the media, and cell density can alter the apparent activity of a compound. Refer to the original experimental protocol and ensure your conditions are closely matched.

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and is at a level that does not affect cell viability or the assay readout.

Q2: this compound shows significant cytotoxicity in our cancer cell line, but also in our non-cancerous control cell line. Is this expected?

A2: While some cytotoxic agents have a narrow therapeutic window, unexpected toxicity in control lines warrants investigation. This could indicate a general cytotoxic mechanism rather than a cancer-specific one. Consider these possibilities:

  • Off-Target Effects: The compound may be interacting with cellular targets present in both cell types.

  • Mitochondrial Toxicity: Compounds that disrupt mitochondrial function can lead to widespread cytotoxicity. An MTT or Seahorse assay could investigate this.

  • Membrane Disruption: At higher concentrations, some compounds can physically disrupt cell membranes. A lactate (B86563) dehydrogenase (LDH) release assay can be used to assess membrane integrity.

Q3: Our in vitro biochemical assay shows potent inhibition by this compound, but it is inactive in our cell-based assay. What could be the reason?

A3: This is a common challenge in drug discovery and often points to issues with cell permeability or stability.

  • Cellular Uptake: this compound may not be efficiently crossing the cell membrane. Consider performing cellular uptake studies using radiolabeled compound or mass spectrometry.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps like P-glycoprotein, which actively remove it from the cell. Co-incubation with a known efflux pump inhibitor can test this hypothesis.

  • Intracellular Metabolism: The compound may be rapidly metabolized into an inactive form inside the cell. LC-MS/MS analysis of cell lysates can identify potential metabolites.

  • Compound Stability: The compound may be unstable in the cell culture media over the time course of the experiment.

Troubleshooting Guides

Scenario 1: High Variability in Experimental Replicates

If you are observing significant standard deviations between your technical or biological replicates when testing this compound, follow this troubleshooting workflow:

G A High Variability Observed B Check Pipetting Technique & Calibration A->B C Assess Cell Plating Consistency A->C D Evaluate Reagent Homogeneity A->D G Variability Resolved B->G C->G E Test for Edge Effects in Plates D->E F Analyze Instrument Performance E->F F->G

Troubleshooting workflow for high experimental variability.
Scenario 2: Contradictory Results Between Two Different Viability Assays

If an MTT assay shows decreased viability with this compound treatment, but a neutral red uptake assay does not, consider the mechanism of each assay.

G A Contradictory Viability Results (e.g., MTT vs. Neutral Red) B Hypothesis: Compound interferes with mitochondrial reductase (MTT assay) A->B C Hypothesis: Compound affects lysosomal integrity (Neutral Red assay) A->C D Perform a non-enzymatic viability assay (e.g., CellTiter-Glo for ATP levels) B->D E Perform apoptosis vs. necrosis assay (e.g., Annexin V/PI staining) C->E F Mechanism Identified D->F E->F

Logical workflow for resolving contradictory assay results.

Data Presentation

Table 1: Example Cytotoxicity Data for this compound in A549 and Beas-2B Cell Lines

Concentration (µM)A549 % Viability (Mean ± SD)Beas-2B % Viability (Mean ± SD)
0 (Vehicle)100 ± 4.2100 ± 3.8
195.3 ± 5.198.1 ± 4.5
575.1 ± 6.392.5 ± 5.0
1052.4 ± 4.885.7 ± 4.1
2521.8 ± 3.960.2 ± 5.5
505.6 ± 2.135.4 ± 3.7
IC50 (µM) 10.5 >50

Table 2: Example Kinase Inhibition Data for this compound

Kinase Target% Inhibition at 10 µM (Mean ± SD)IC50 (µM)
Kinase A89.2 ± 5.62.1
Kinase B45.7 ± 8.115.8
Kinase C12.3 ± 4.2> 100

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC50 value using non-linear regression.

Protocol 2: Western Blot for Phosphorylated ERK (p-ERK)
  • Cell Treatment & Lysis: Plate cells and treat with this compound for various time points (e.g., 0, 15, 30, 60 minutes). After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize p-ERK levels to total ERK and the loading control.

Potential Signaling Pathways to Investigate

When the mechanism of a novel compound is unknown, investigating its effect on common signaling pathways is a standard approach.

G cluster_0 MAPK/ERK Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Ras B->C D Raf C->D E MEK D->E F ERK E->F G Transcription Factors (c-Fos, c-Jun) F->G H Proliferation, Survival G->H Y This compound? Y->E Inhibition?

Hypothetical modulation of the MAPK/ERK pathway.

G cluster_1 PI3K/Akt Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C PI3K B->C D PIP2 -> PIP3 E Akt C->E F mTOR E->F G Cell Growth, Survival F->G Y This compound? Y->C Inhibition?

Hypothetical modulation of the PI3K/Akt pathway.

Technical Support Center: Optimizing Incubation Time for Yadanzioside M Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for Yadanzioside M treatment in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a quassinoid glycoside, a type of natural product, isolated from the seeds of Brucea javanica. This class of compounds, and extracts from Brucea javanica, are known to possess antitumor, anti-inflammatory, and antiviral properties. Specifically, this compound and related quassinoids have demonstrated cytotoxic effects against various cancer cell lines.

Q2: What is a typical starting incubation time for this compound treatment in cell culture?

A2: For initial experiments with a novel compound like this compound, a 24-hour incubation period is a common starting point for cell viability and cytotoxicity assays. However, the optimal time is highly dependent on the cell type, the concentration of this compound used, and the specific biological endpoint being measured. For many anticancer agents, significant effects may only be observable after 48 to 72 hours of continuous exposure.

Q3: How does the probable mechanism of action of this compound influence the choice of incubation time?

A3: this compound is a quassinoid, a class of compounds known to induce apoptosis (programmed cell death) and cell cycle arrest. These processes involve complex signaling cascades that take time to manifest. For instance, initial signaling events, such as the inhibition of pathways like PI3K/Akt/mTOR or MAPK, may occur within hours.[1][2][3] However, the downstream consequences, such as caspase activation, DNA fragmentation, and a measurable decrease in cell viability, typically require longer incubation periods of 24 to 72 hours. Therefore, for mechanistic studies, a time-course experiment is crucial.

Q4: What are some common issues that can arise from a suboptimal incubation time?

A4:

  • Underestimation of potency: The IC50 value (the concentration at which 50% of cell viability is inhibited) can decrease with longer incubation times. A short incubation may therefore underestimate the compound's true potency.[4]

  • Secondary effects and toxicity: Excessively long incubation times can lead to non-specific cytotoxicity, nutrient depletion in the culture medium, or the degradation of the compound, confounding the results.

Q5: How do I determine the optimal incubation time for my specific cell line and experiment?

A5: The most effective method is to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and measuring the desired effect (e.g., cell viability, apoptosis) at multiple time points, such as 6, 12, 24, 48, and 72 hours. This will reveal the kinetics of the cellular response to the treatment.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable effect on cell viability after 24 hours. Incubation time is too short. Concentration of this compound is too low. The cell line is resistant.Extend the incubation time to 48 and 72 hours. Perform a dose-response experiment with a wider range of concentrations. Use a positive control known to induce cell death in your cell line to confirm assay validity.
High variability between replicate wells. Inconsistent cell seeding. Edge effects in the microplate. Compound precipitation.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette and avoid using the outer wells of the plate. Check the solubility of this compound in your final culture medium concentration.
Cell death observed in control (vehicle-treated) wells at later time points (48-72h). Over-confluency of cells. Nutrient depletion or waste product accumulation in the medium.Seed cells at a lower density to ensure they are still in the logarithmic growth phase at the final time point. Consider replenishing the medium for longer incubation periods.

Experimental Protocols

Protocol: Determining Optimal Incubation Time using an MTT Cell Viability Assay

This protocol describes a time-course experiment to determine the optimal incubation time for this compound treatment on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells to prepare a single-cell suspension.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in complete medium to achieve the desired final concentrations. It is recommended to test a concentration around the expected IC50, and one concentration above and below. Include a vehicle control (medium with the same final concentration of DMSO).

    • Remove the old medium from the cells and add 100 µL of the medium containing this compound or vehicle control to the appropriate wells.

  • Incubation:

    • Return the plates to the incubator. You will assess cell viability at different time points (e.g., 12, 24, 48, and 72 hours). Dedicate a separate plate for each time point.

  • MTT Assay: [5][6][7][8]

    • At each designated time point (12, 24, 48, 72 hours), remove the corresponding plate from the incubator.

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • After the incubation, carefully remove the medium.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle control.

    • Plot cell viability (%) versus incubation time (hours) to visualize the effect of this compound over time.

Data Presentation

Table 1: Hypothetical Cell Viability Data for a Cancer Cell Line Treated with this compound

Incubation Time (hours)Vehicle Control (% Viability)This compound (10 µM) (% Viability)This compound (50 µM) (% Viability)
12100 ± 4.595.2 ± 5.188.3 ± 4.8
24100 ± 3.975.6 ± 6.252.1 ± 5.5
48100 ± 5.148.3 ± 5.825.7 ± 4.1
72100 ± 4.722.1 ± 4.39.8 ± 2.9
Data are presented as mean ± standard deviation.

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment seed_cells Seed cells in 96-well plates incubate_24h Incubate for 24h for attachment seed_cells->incubate_24h add_drug Add this compound or vehicle control time_12h 12h Incubation add_drug->time_12h time_24h 24h Incubation add_drug->time_24h time_48h 48h Incubation add_drug->time_48h time_72h 72h Incubation add_drug->time_72h assay_12h MTT Assay at 12h time_12h->assay_12h assay_24h MTT Assay at 24h time_24h->assay_24h assay_48h MTT Assay at 48h time_48h->assay_48h assay_72h MTT Assay at 72h time_72h->assay_72h data_analysis Data Analysis: Plot Viability vs. Time assay_12h->data_analysis assay_24h->data_analysis assay_48h->data_analysis assay_72h->data_analysis

Caption: Workflow for a time-course experiment to optimize this compound incubation time.

PI3K_Akt_mTOR_pathway YadanziosideM This compound PI3K PI3K YadanziosideM->PI3K Inhibits? Akt Akt YadanziosideM->Akt Inhibits? RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Akt->Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis Inhibition->Apoptosis Inhibits

Caption: Postulated inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Yadanzioside M Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioassays with Yadanzioside M. Our goal is to help you reduce variability and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a quassinoid glycoside, a type of natural product, that has been extracted from the seeds of Brucea javanica.[1] Compounds from this class and this plant are known to possess a range of biological activities, including antitumor, antimalarial, and anti-inflammatory properties.[2][3] While specific studies on this compound are limited, related compounds from Brucea javanica have shown cytotoxic effects against various cancer cell lines.[2]

Q2: How should I dissolve this compound for my bioassay?

A2: Quassinoid glycosides like this compound are often sparingly soluble in aqueous solutions. The recommended approach is to first dissolve the compound in a small amount of a sterile organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. This stock solution can then be serially diluted in your cell culture medium or assay buffer to achieve the desired final concentrations. It is crucial to keep the final concentration of the organic solvent in the assay low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity or other artifacts that can interfere with the bioassay results.

Q3: What are the best practices for storing this compound stock solutions?

A3: To maintain the stability and bioactivity of this compound, stock solutions should be stored at low temperatures. For short-term storage (up to one month), -20°C is generally suitable. For longer-term storage, -80°C is recommended to minimize degradation. It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and variability in your experiments. Protect the solutions from light to prevent photodegradation.

Q4: I am observing high variability between my replicate wells. What could be the cause?

A4: High variability in replicate wells can stem from several sources:

  • Pipetting Errors: Inconsistent volumes of cells, media, or this compound solution can lead to significant differences between wells. Ensure your pipettes are properly calibrated and use consistent pipetting techniques.

  • Cell Seeding Density: An uneven distribution of cells across the plate can cause variability. Ensure you have a homogenous cell suspension before and during seeding.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, you can avoid using the outer wells or ensure proper humidification in your incubator.

  • Compound Precipitation: If this compound precipitates out of solution at the tested concentrations, it will not be fully available to the cells, leading to inconsistent results. Visually inspect your prepared media for any signs of precipitation.

Q5: My positive and negative controls are not behaving as expected. What should I do?

A5: Issues with controls can invalidate your experimental results. Here are some troubleshooting steps:

  • Negative Control (Vehicle): If you observe unexpected cell death in your vehicle control wells, the solvent (e.g., DMSO) concentration might be too high, or the solvent itself could be contaminated. Prepare fresh vehicle controls with a lower solvent concentration.

  • Positive Control: If your positive control for cytotoxicity is not showing the expected effect, it may have degraded. Use a fresh, validated batch of the positive control compound. Also, ensure that the cell line has not developed resistance to the positive control agent.

Troubleshooting Guide

This guide provides solutions to common problems encountered in this compound bioassays.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent IC50 values across experiments 1. Variability in cell passage number and health. 2. Inconsistent incubation times. 3. Degradation of this compound stock solution.1. Use cells within a consistent and narrow passage number range. Regularly check for mycoplasma contamination. 2. Standardize all incubation times precisely. 3. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.
Low or no bioactivity observed 1. this compound concentration is too low. 2. The chosen cell line is not sensitive to this compound. 3. The compound has degraded.1. Perform a dose-response study with a wider and higher range of concentrations. 2. Test this compound on a panel of different cell lines, including those known to be sensitive to other quassinoids. 3. Verify the integrity of your this compound stock. If in doubt, use a freshly prepared stock solution.
High background signal in the assay 1. Contamination of reagents or cell culture. 2. Interference of this compound with the assay reagents.1. Use fresh, sterile reagents and check cell cultures for contamination. 2. Run a control with this compound in cell-free media to check for any direct interaction with the assay's detection components.
Precipitation of this compound in media 1. Poor solubility at the tested concentration. 2. Interaction with components in the cell culture media.1. Lower the final concentration of this compound. If higher concentrations are needed, consider using a different solvent system or solubilizing agents, ensuring they do not affect the assay. 2. Test the solubility of this compound in different basal media to identify a more suitable one.

Quantitative Data

While specific IC50 values for this compound are not widely published, the following table presents representative data for other quassinoid compounds isolated from Brucea javanica to provide a general indication of their cytotoxic potential against various cancer cell lines.

CompoundCell LineIC50 (µg/mL)Reference
Brucea javanica oilHl-60312.7Zhang et al., 2011[2]
Brucea javanica oilU937265.4Zhang et al., 2011[2]
Brucea javanica ethanolic extractHCT-1168.9 ± 1.32Bagheri et al., 2018a[2]
Brucea javanica ethanolic extractHT2948 ± 2.5Bagheri et al., 2018b[2]

Experimental Protocols

Representative Cytotoxicity Assay: MTT Assay

This protocol is a general guideline for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Adherent cancer cell line (e.g., HeLa, HT29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO, cell culture grade

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to obtain 2X the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate prep_compound Prepare this compound Dilutions add_compound Add Compound to Wells prep_compound->add_compound seed_plate->add_compound incubate Incubate for 48-72h add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan incubate_mtt->dissolve read_plate Read Absorbance at 570nm dissolve->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

Hypothetical Signaling Pathway for Anti-Inflammatory Effects

While the precise mechanism of action for this compound is not fully elucidated, related compounds from Brucea javanica have been shown to modulate inflammatory pathways. A plausible hypothesis is the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK TLR4->MAPKKK activates IKK IKK Complex TLR4->IKK activates Yadanzioside_M This compound Yadanzioside_M->MAPKKK inhibits? Yadanzioside_M->IKK inhibits? MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Nucleus Nucleus MAPK->Nucleus translocates to IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes activates transcription

Caption: Hypothetical inhibition of NF-κB and MAPK pathways by this compound.

References

Technical Support Center: Yadanzioside M In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Yadanzioside M in in vivo experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the delivery and application of this promising anti-tumor compound. This compound, a quassinoid extracted from the seeds of Brucea javanica, has demonstrated significant anti-tumor activity.[] However, its in vivo application is often hampered by limitations such as poor aqueous solubility, low bioavailability, and potential instability. This guide offers practical solutions and detailed experimental protocols to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving for in vivo administration. What solvents or formulation strategies can I use?

A1: Poor aqueous solubility is a common issue with many natural product compounds like this compound. Here are several strategies to enhance its solubility for in vivo delivery:

  • Co-solvent Systems: A mixture of solvents can be used to dissolve this compound. A common approach involves dissolving the compound in a small amount of an organic solvent like DMSO or ethanol, and then diluting it with other vehicles such as polyethylene (B3416737) glycol (PEG), Tween 80, and saline.

  • Liposomal Formulations: Encapsulating this compound within liposomes can significantly improve its solubility and bioavailability. Liposomes are microscopic vesicles composed of a lipid bilayer that can carry both hydrophilic and hydrophobic drugs.

  • Nanoparticle Formulations: Various types of nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can be used to encapsulate this compound.[2][3] These formulations can enhance solubility, protect the drug from degradation, and potentially target it to tumor tissues.[2]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.

Q2: I am observing lower than expected anti-tumor efficacy in my animal model. What could be the reasons?

A2: Suboptimal anti-tumor efficacy in vivo, despite promising in vitro results, can stem from several factors related to drug delivery:

  • Low Bioavailability: Poor absorption and rapid metabolism can lead to low concentrations of this compound at the tumor site. Consider alternative delivery routes (e.g., intravenous vs. oral) and advanced formulations (liposomes, nanoparticles) to improve systemic exposure.

  • Instability: this compound may degrade in the physiological environment. It is crucial to assess its stability in plasma and other biological fluids. Formulations that protect the drug from degradation, such as encapsulation in nanoparticles, can be beneficial.

  • Inadequate Dosing or Schedule: The dosing regimen may not be optimal. Dose-response studies and pharmacokinetic analysis are necessary to determine the most effective dosing schedule.

  • Drug Resistance: The tumor model itself might develop resistance to this compound.

Q3: How can I monitor the delivery and biodistribution of this compound in my animal model?

A3: To track the biodistribution of this compound, you can employ several techniques:

  • Pharmacokinetic Studies: This involves collecting blood samples at various time points after administration and measuring the concentration of this compound using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Tissue Distribution Studies: At the end of the experiment, major organs and the tumor can be harvested to determine the concentration of this compound in each tissue.

  • Fluorescent Labeling: If a fluorescently labeled version of this compound is available or can be synthesized, in vivo imaging systems (IVIS) can be used to visualize its distribution in real-time. Alternatively, the tissues can be analyzed by fluorescence microscopy.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your in vivo experiments with this compound.

Problem Potential Cause Recommended Solution
Precipitation of this compound during or after administration. Poor solubility of the compound in the chosen vehicle.1. Optimize the co-solvent system by adjusting the ratios of solvents. 2. Prepare a more stable formulation such as a liposomal or nanoparticle suspension. 3. Ensure the final concentration is below the saturation point in the vehicle.
High variability in anti-tumor response between animals. Inconsistent drug administration or formulation instability.1. Standardize the administration technique (e.g., gavage, injection). 2. Prepare fresh formulations for each experiment and check for homogeneity. 3. Perform pharmacokinetic studies to assess inter-individual variability in drug exposure.
Observed toxicity or adverse effects in animals. Off-target effects or high local concentration of the drug.1. Reduce the dose or modify the dosing schedule. 2. Use a targeted drug delivery system (e.g., ligand-conjugated nanoparticles) to increase accumulation at the tumor site and reduce systemic exposure. 3. Monitor animal health closely for signs of toxicity.
Difficulty in detecting this compound in plasma or tissue samples. Low drug concentration, rapid metabolism, or analytical method not sensitive enough.1. Increase the sensitivity of the analytical method (e.g., switch from HPLC-UV to LC-MS/MS). 2. Analyze samples at earlier time points after administration. 3. Investigate potential metabolites of this compound.

Experimental Protocols

Here are detailed methodologies for key experiments related to the in vivo delivery of this compound.

Protocol 1: Preparation of a Liposomal Formulation of this compound

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform (B151607)

  • Methanol (B129727)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve this compound, SPC, and cholesterol (e.g., in a 1:10:2 molar ratio) in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).

  • To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator for 5-10 minutes on ice.

  • Further reduce and homogenize the liposome (B1194612) size by extruding the suspension 10-15 times through polycarbonate membranes with a 100 nm pore size using a mini-extruder.

  • Determine the encapsulation efficiency by separating the free drug from the liposomes using a mini-column centrifugation method and quantifying the drug concentration in the liposomes and the filtrate.

Protocol 2: In Vivo Anti-Tumor Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor activity of a this compound formulation in a tumor xenograft mouse model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneously implanted human cancer cells)

  • This compound formulation (e.g., liposomal this compound)

  • Vehicle control (e.g., empty liposomes)

  • Calipers

  • Analytical balance

Procedure:

  • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Administer the this compound formulation and the vehicle control to the respective groups via the desired route (e.g., intravenous injection) at a predetermined dosing schedule (e.g., twice a week for three weeks).

  • Monitor the tumor volume and body weight of the mice regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length × Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, western blotting).

  • Plot the tumor growth curves and compare the final tumor weights between the treatment and control groups to evaluate the anti-tumor efficacy.

Visualizations

Hypothesized Signaling Pathway for this compound Anti-Tumor Activity

The precise molecular mechanism of this compound is still under investigation. However, based on the activity of other anti-tumor natural products, it is hypothesized to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis. The diagram below illustrates a putative signaling cascade that may be inhibited by this compound.

YadanziosideM_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription YadM This compound YadM->Akt YadM->ERK Transcription->Proliferation

Caption: Putative inhibition of PI3K/Akt and MAPK/ERK pathways by this compound.

Experimental Workflow for Overcoming In Vivo Delivery Limitations

The following workflow outlines a systematic approach for researchers to address the challenges associated with the in vivo delivery of this compound.

YadanziosideM_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Solubility 1. Solubility Screening (Co-solvents, pH) Formulation 2. Advanced Formulation (Liposomes, Nanoparticles) Solubility->Formulation Characterization 3. Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Formulation->Characterization Stability 4. Stability Assessment (Plasma, PBS) Characterization->Stability Release 5. In Vitro Drug Release Stability->Release Cell_Uptake 6. Cellular Uptake & Cytotoxicity Release->Cell_Uptake PK 7. Pharmacokinetics (PK) & Biodistribution Cell_Uptake->PK Efficacy 8. Anti-Tumor Efficacy in Animal Models PK->Efficacy Toxicity 9. Toxicology Assessment Efficacy->Toxicity

References

Best practices for storing and handling Yadanzioside M

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Yadanzioside M. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for receiving and initially storing this compound?

A1: Upon receipt, it is crucial to inspect the packaging for any signs of damage or compromise. This compound is typically shipped at ambient temperature as a solid powder. For short-term storage (days to weeks), it is advisable to store the compound in a dry, dark environment at 0-4°C. For long-term storage (months to years), the recommended temperature is -20°C.

Q2: How should I handle the this compound powder?

A2: this compound should be handled in a laboratory setting, preferably within a fume hood to avoid inhalation of the powder.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[1] Avoid direct contact with skin and eyes.[1] In case of accidental contact, flush the affected area with copious amounts of water.[1]

Q3: What is the proper way to prepare stock solutions of this compound?

Q4: How should I store the stock solutions of this compound?

A4: Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials to protect from light and moisture. While specific stability data for this compound in solvent is unavailable, a general guideline for a related compound, Yadanzioside F, is storage at -20°C for up to one month or -80°C for up to six months.[6]

Troubleshooting Guide

Issue 1: this compound powder will not fully dissolve in my chosen solvent.

Possible Cause Troubleshooting Step
Inadequate Solvent Test solubility in alternative solvents such as DMSO, ethanol, or methanol.[2][3][4]
Low Temperature Gently warm the solution to 37°C.[5]
Insufficient Agitation Use a vortex mixer or an ultrasonic bath to aid dissolution.[5]
Concentration Too High Try preparing a more dilute solution.

Issue 2: I observe precipitation in my stock solution after freezing and thawing.

Possible Cause Troubleshooting Step
Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to avoid repeated temperature changes.
Solubility Limit Exceeded Re-dissolve the precipitate by warming the solution to 37°C and sonicating before use.[5]
Solvent Evaporation Ensure vials are tightly sealed to prevent solvent loss, which can increase the concentration.

Issue 3: I am concerned about the stability of this compound during my experiment.

Possible Cause Troubleshooting Step
Light Exposure Protect solutions from direct light by using amber vials or covering tubes with aluminum foil.
Temperature Fluctuations Maintain consistent temperature conditions throughout the experiment.
Extended Incubation For long-term experiments, consider the stability of the compound in your specific experimental medium and temperature. If no stability data is available, a pilot stability study is recommended.

Quantitative Data Summary

Storage Conditions for this compound and Related Compounds

CompoundFormShort-Term StorageLong-Term StorageSource
This compound (Recommended) Powder0-4°C (Dry, Dark)-20°C (Dry, Dark)General Practice
Yadanzioside A Powder0-4°C (Dry, Dark)-20°C (Dry, Dark)[4]
Yadanzioside B Powder0-4°C (Dry, Dark)-20°C (Dry, Dark)[7]
Yadanzioside I PowderCool, Dry, SealedCool, Dry, Sealed[5]
Yadanzioside K Powder2-8°C (Refrigerate/Freeze)2-8°C (Refrigerate/Freeze)[2]
Yadanzioside F (in solvent) Solution-20°C (1 month)-80°C (6 months)[6]

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C34H40O16[]
Molecular Weight 704.68 g/mol []
Appearance Yellow Powder[]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (General Procedure)

  • Bring the vial of this compound powder to room temperature.

  • Weigh the desired amount of powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired concentration.

  • Vortex the tube until the powder is fully dissolved.

  • If dissolution is difficult, place the tube in a 37°C water bath for 10-15 minutes, followed by sonication for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -20°C or -80°C.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use prep1 Equilibrate this compound to Room Temperature prep2 Weigh Powder prep1->prep2 prep3 Add Solvent (e.g., DMSO) prep2->prep3 prep4 Vortex to Dissolve prep3->prep4 prep5 Troubleshoot Solubility (if needed) prep4->prep5 prep6 Aliquot into Single-Use Vials prep4->prep6 Fully Dissolved prep5->prep4 Re-attempt Dissolution prep7 Store at -20°C or -80°C prep6->prep7 exp1 Thaw Aliquot at Room Temperature prep7->exp1 exp2 Dilute to Working Concentration exp1->exp2 exp3 Perform Experiment exp2->exp3

Caption: Workflow for preparing and using this compound solutions.

troubleshooting_solubility start Powder Not Dissolving step1 Warm to 37°C and Sonicate start->step1 q1 Is it dissolved? step1->q1 step2 Try an Alternative Solvent (e.g., Ethanol, Methanol) q1->step2 No end_success Solution Prepared q1->end_success Yes q2 Is it dissolved? step2->q2 step3 Prepare a More Dilute Solution q2->step3 No q2->end_success Yes step3->end_success end_fail Consult Technical Support step3->end_fail

Caption: Troubleshooting guide for this compound solubility issues.

References

Validation & Comparative

Validating the Molecular Target of Yadanzioside M: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yadanzioside M, a quassinoid glycoside isolated from the seeds of Brucea javanica, has demonstrated promising anti-tumor activity.[1][2] While its precise molecular target remains to be definitively identified, extensive research on structurally related compounds from the same plant provides a strong foundation for hypothesizing and validating its mechanism of action. This guide offers a comparative framework for researchers seeking to elucidate the molecular target of this compound, leveraging existing data on analogous compounds and outlining a comprehensive experimental strategy.

Postulated Molecular Target and Comparative Analysis

Based on the known biological activities of other quassinoids from Brucea javanica, it is highly probable that this compound exerts its anti-cancer effects by modulating one or more of the following key signaling pathways:

  • STAT3 Signaling Pathway: Several related compounds, including Brusatol and Yadanziolide A, have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[3][4][5] Dysregulation of the JAK-STAT pathway is a hallmark of many cancers, making it a critical therapeutic target.

  • Akt/mTOR Signaling Pathway: Bruceine D, another prominent quassinoid from Brucea javanica, has been reported to induce apoptosis in cancer cells by inactivating the PI3K/Akt/mTOR signaling pathway.[6][7] This pathway is central to cell survival, proliferation, and metabolism.

  • Nrf2 Signaling Pathway: Brusatol is a well-characterized inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][9][10] Inhibition of Nrf2 can sensitize cancer cells to oxidative stress and enhance the efficacy of other chemotherapeutic agents.

The following table summarizes the reported anti-proliferative activities of this compound's closest analogs, providing a basis for comparative efficacy studies.

CompoundCancer Cell LineIC50 (µM)Affected Signaling Pathway(s)Reference(s)
Brusatol Pancreatic Cancer (PANC-1)0.36Nrf2, STAT3[3]
Head and Neck Squamous Cell Carcinoma (UMSCC47)0.024STAT3[4]
Lung Cancer (A549)Not specifiedProtein Synthesis[3]
Bruceine D Pancreatic Cancer (PANC-1)2.53PI3K/Akt, ROS/MAPK[6][11]
Lung Cancer (A549)Not specifiedROS/MAPK[11][12]
Breast Cancer (MCF-7)Not specifiedPI3K/Akt/NF-κB[7]
Yadanziolide A Hepatocellular Carcinoma (HepG2)Not specifiedJAK/STAT[5]

Experimental Workflow for Target Validation

A systematic approach is essential to validate the molecular target of this compound. The following workflow outlines a series of experiments designed to test the hypothesis that this compound targets the STAT3, Akt/mTOR, or Nrf2 pathways.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Target Engagement & Specificity cluster_2 Phase 3: In Vivo Validation A Cell Viability Assays (Cancer Cell Panel) B Western Blot Analysis (p-STAT3, p-Akt, Nrf2) A->B C Signaling Pathway Reporter Assays (STAT3, Akt, Nrf2/ARE) B->C D Cellular Thermal Shift Assay (CETSA) C->D E Competitive Binding Assays (vs. Known Inhibitors) D->E F siRNA-mediated Knockdown of Putative Targets E->F G Xenograft Tumor Models in Mice F->G H Pharmacodynamic Biomarker Analysis (Tumor Tissue) G->H I Toxicity and Efficacy Studies H->I

Experimental workflow for validating the molecular target of this compound.

Key Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., PANC-1, A549, MCF-7) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

2. Western Blot Analysis

  • Objective: To assess the effect of this compound on the phosphorylation status and expression levels of key proteins in the hypothesized signaling pathways.

  • Methodology:

    • Treat cancer cells with this compound at various concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of STAT3, Akt, and Nrf2. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Luciferase Reporter Assay

  • Objective: To directly measure the effect of this compound on the transcriptional activity of the STAT3, Akt, and Nrf2 pathways.

  • Methodology:

    • Transfect cancer cells with a luciferase reporter plasmid containing response elements for STAT3, Akt (e.g., FOXO), or Nrf2 (Antioxidant Response Element - ARE).

    • Co-transfect with a Renilla luciferase plasmid for normalization.

    • Treat the transfected cells with this compound.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity.

Proposed Signaling Pathway of this compound

The following diagram illustrates the potential mechanism of action of this compound, postulating its inhibitory effects on key oncogenic signaling pathways based on the activity of its structural analogs.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK Yadanzioside_M This compound Akt Akt Yadanzioside_M->Akt Inhibition (Postulated) STAT3 STAT3 Yadanzioside_M->STAT3 Inhibition (Postulated) Nrf2 Nrf2 Yadanzioside_M->Nrf2 Inhibition (Postulated) PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Target Gene Expression mTOR->Gene_Expression Promotes Proliferation, Survival JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Keap1 Keap1 Keap1->Nrf2 Inhibition Nrf2_active Nrf2 Nrf2->Nrf2_active STAT3_dimer->Gene_Expression Promotes Proliferation, Survival Nrf2_active->Gene_Expression Promotes Antioxidant Response

Postulated signaling pathways targeted by this compound.

By employing the comparative data and the structured experimental approach outlined in this guide, researchers can systematically investigate and validate the molecular target of this compound. This will not only elucidate its mechanism of action but also pave the way for its potential development as a novel anti-cancer therapeutic.

References

A Comparative Analysis of Anticancer Efficacy: Brusatol vs. Yadanzioside M

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Two Natural Compounds in Oncology Research

In the quest for novel anticancer therapeutics, natural products remain a vital source of inspiration and discovery. Among these are Yadanzioside M and Brusatol, both quassinoid compounds isolated from the plant Brucea javanica. This guide aims to provide a detailed, objective comparison of their anticancer efficacy, supported by experimental data for researchers, scientists, and drug development professionals.

It is important to note at the outset that while extensive research has been conducted on the anticancer properties of Brusatol, a comprehensive search of the scientific literature did not yield specific data on the anticancer efficacy, mechanism of action, or cytotoxic potencies of this compound. Therefore, this guide will provide a thorough analysis of Brusatol's capabilities, with the acknowledgment that a direct, data-driven comparison with this compound is not currently possible based on available research.

Brusatol: A Potent Inhibitor of Cancer Cell Growth

Brusatol has demonstrated significant anticancer effects across a wide variety of tumor types.[1] Its primary mechanisms of action include the inhibition of the Nrf2 pathway, a critical cellular defense mechanism often exploited by cancer cells to resist treatment, and the general inhibition of protein synthesis.[1][2] This dual activity makes it a promising candidate for both standalone therapy and as an adjuvant to enhance the efficacy of conventional chemotherapies.[3]

Quantitative Analysis of Anticancer Efficacy

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Brusatol across various cancer cell lines, as reported in the literature.

Cancer TypeCell LineIC50 Value (µM)Reference
Leukemia NB40.03[4]
BV1730.01[4]
SUPB130.04[4]
KOPN-80.0014[5]
CEM0.0074[5]
MOLT-40.0078[5]
Breast Cancer MCF-70.08[4]
MDA-MB-2310.081[3]
Colon Cancer HCT-1160.067[3]
CT-260.27 (µg/mL)[3]
Pancreatic Cancer PANC-1Not specified, but effective[4]
PATU-8988Not specified, but effective[4]
Glioma U251 (IDH1-mutated)~0.02[4]

Note: The sensitivity of different cancer types to Brusatol can vary, with lymphomas, leukemias, and multiple myelomas generally showing higher sensitivity.[1]

Mechanisms of Action: A Deeper Look at Brusatol

Brusatol exerts its anticancer effects through multiple signaling pathways, leading to cell cycle arrest, apoptosis, and the inhibition of metastasis.

Key Signaling Pathways Modulated by Brusatol

Brusatol's multifaceted mechanism of action involves the modulation of several key oncogenic signaling pathways.[1] It is primarily recognized as a potent inhibitor of the Nrf2 pathway, which is crucial for cancer cell survival and chemoresistance.[3] Additionally, Brusatol has been shown to impact other critical pathways such as PI3K/Akt/mTOR, MAPK, NF-κB, and JAK/STAT, all of which are central to cancer cell proliferation, survival, and metastasis.[4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K MAPK MAPK GrowthFactorReceptor->MAPK JAK JAK GrowthFactorReceptor->JAK Brusatol Brusatol ProteinSynthesis Protein Synthesis Brusatol->ProteinSynthesis Nrf2 Nrf2 Brusatol->Nrf2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->ProteinSynthesis GeneExpression Gene Expression (Proliferation, Survival) mTOR->GeneExpression MAPK->GeneExpression NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n IKK IKK IkB IκB IKK->IkB IkB->NFkB STAT STAT JAK->STAT Keap1 Keap1 Keap1->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n STAT->GeneExpression ARE Antioxidant Response Element ARE->GeneExpression NFkB_n->GeneExpression Nrf2_n->ARE

Figure 1: Simplified diagram of signaling pathways affected by Brusatol.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments commonly used to evaluate the anticancer efficacy of compounds like Brusatol.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Brusatol (or the compound of interest) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Western Blot Analysis

Western blotting is used to detect specific proteins in a sample, such as markers of apoptosis.

  • Protein Extraction: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial assessment of a novel anticancer compound.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Preclinical) A Cell Culture (Cancer Cell Lines) B Compound Treatment (Dose-Response & Time-Course) A->B C Cell Viability Assay (e.g., MTT, SRB) B->C D IC50 Determination C->D E Mechanism of Action Studies D->E I Animal Model Selection (e.g., Xenograft) D->I F Apoptosis Assays (Flow Cytometry, Western Blot) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Signaling Pathway Analysis (Western Blot, qPCR) E->H J Treatment & Monitoring I->J K Tumor Growth Inhibition Assessment J->K L Toxicity & Safety Evaluation K->L

Figure 2: Standard workflow for evaluating anticancer compounds.

Conclusion

Brusatol stands out as a natural compound with potent and broad-spectrum anticancer activities, primarily through the inhibition of Nrf2 and general protein synthesis. Its ability to sensitize cancer cells to existing chemotherapies further highlights its therapeutic potential. The extensive body of research on Brusatol provides a solid foundation for its continued investigation and development in oncology.

In contrast, the lack of available scientific data on this compound prevents a meaningful comparison of its anticancer efficacy with that of Brusatol. Future research is needed to isolate and characterize this compound and to evaluate its biological activities. Such studies would be invaluable in determining if it holds similar promise as an anticancer agent and in elucidating its potential mechanisms of action. For now, Brusatol remains the more extensively studied and promising candidate of the two for further preclinical and clinical development.

References

A Comparative Analysis of the Mechanisms of Action: Yadanzioside M and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mechanisms of action of two distinct anti-cancer agents: Yadanzioside M, a quassinoid glycoside derived from the plant Brucea javanica, and Paclitaxel (B517696), a well-established chemotherapeutic drug. While Paclitaxel's mode of action is extensively documented, research on this compound is less comprehensive. This guide synthesizes the available experimental data to offer a comparative overview, highlighting both known and putative mechanisms.

Overview of a Primary Mechanism of Action

Paclitaxel , a member of the taxane (B156437) family of drugs, is a potent mitotic inhibitor.[1] Its primary mechanism involves the disruption of microtubule dynamics, which are essential for cell division.[1][2] Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their disassembly.[3] This interference with the normal dynamic instability of microtubules leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis or programmed cell death.[4][5][6]

This compound is a natural product isolated from Brucea javanica. While direct and extensive studies on the specific mechanism of action of this compound are limited, research on related compounds from the same plant, such as Yadanziolide A, suggests that its anti-cancer activity likely involves the induction of apoptosis through different signaling pathways than Paclitaxel. Studies on Yadanziolide A have shown that it can induce apoptosis in hepatocellular carcinoma cells by targeting the TNF-α/STAT3 pathway, leading to the inhibition of STAT3 and JAK2 phosphorylation. This, in turn, activates apoptotic cascades. It is plausible that this compound may share a similar mechanism of inducing apoptosis through the modulation of key signaling proteins, rather than direct interaction with the mitotic spindle.

Comparative Data on Anti-Cancer Activity

Cell LineCancer TypePaclitaxel IC50 (nM)Exposure Time (h)
Eight Human Tumour Cell LinesVarious2.5 - 7.524
SK-BR-3Breast Cancer (HER2+)Varies by analog72
MDA-MB-231Breast Cancer (Triple Negative)Varies by analog72
T-47DBreast Cancer (Luminal A)Varies by analog72
Non-Small Cell Lung Cancer (NSCLC)Lung Cancer9,400 (median)24
Non-Small Cell Lung Cancer (NSCLC)Lung Cancer27 (median)120
Small Cell Lung Cancer (SCLC)Lung Cancer25,000 (median)24
Small Cell Lung Cancer (SCLC)Lung Cancer5,000 (median)120

Note: IC50 values for Paclitaxel can vary significantly depending on the cell line, exposure duration, and specific assay conditions.[7][8][9]

Signaling Pathways and Cellular Effects

Paclitaxel: A Cascade from Microtubule Stabilization to Apoptosis

The binding of Paclitaxel to microtubules initiates a series of events that culminate in cell death. The stabilized microtubules disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[4][6] This prolonged mitotic arrest activates the spindle assembly checkpoint, which in turn can trigger the apoptotic cascade.[1][10]

Paclitaxel-induced apoptosis is mediated through the modulation of several key signaling pathways:

  • PI3K/Akt Pathway: Paclitaxel has been shown to inhibit the PI3K/Akt survival pathway, which is often hyperactivated in cancer cells.[4][11] Inhibition of this pathway enhances the pro-apoptotic effects of Paclitaxel.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also affected by Paclitaxel treatment.[4]

  • Bcl-2 Family Proteins: Paclitaxel can induce the phosphorylation of the anti-apoptotic protein Bcl-2, inactivating it and thereby promoting apoptosis.[2] It also upregulates the pro-apoptotic protein Bax.[4]

  • Caspase Activation: The signaling cascades initiated by Paclitaxel converge on the activation of caspases, the executioners of apoptosis.[4]

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin PI3K_Akt PI3K/Akt Pathway Paclitaxel->PI3K_Akt Inhibits MAPK MAPK Pathway Paclitaxel->MAPK Modulates Bcl2 Bcl-2 Phosphorylation Paclitaxel->Bcl2 Induces Stabilization Stabilization Microtubules->Stabilization Mitotic_Spindle_Disruption Mitotic_Spindle_Disruption Stabilization->Mitotic_Spindle_Disruption G2M_Arrest G2M_Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase Caspase Activation G2M_Arrest->Caspase PI3K_Akt->Apoptosis Inhibition promotes MAPK->Apoptosis Modulation contributes to Bcl2->Apoptosis Inactivation promotes Caspase->Apoptosis

Caption: Paclitaxel's mechanism of action, from microtubule stabilization to apoptosis.

This compound: A Putative Apoptosis-Inducing Mechanism

Based on studies of the broader chemical class to which this compound belongs, its mechanism is likely centered on the induction of apoptosis through the modulation of intracellular signaling cascades, independent of microtubule interaction. The JAK/STAT pathway, implicated in the action of the related Yadanziolide A, is a critical regulator of cell proliferation, differentiation, and survival. Its inhibition can lead to the downregulation of anti-apoptotic proteins and the activation of caspases.

Yadanzioside_M_Signaling_Pathway Yadanzioside_M This compound (Putative) JAK_STAT JAK/STAT Pathway Yadanzioside_M->JAK_STAT Inhibits (Hypothesized) STAT_Phosphorylation STAT Phosphorylation JAK_STAT->STAT_Phosphorylation Apoptosis Apoptosis JAK_STAT->Apoptosis Inhibition leads to Gene_Transcription Gene Transcription (Anti-apoptotic) STAT_Phosphorylation->Gene_Transcription Promotes Gene_Transcription->Apoptosis Inhibition of anti-apoptotic genes promotes Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation

Caption: Putative signaling pathway for this compound, based on related compounds.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.[12]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of the test compound (e.g., Paclitaxel or this compound) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Add_Compounds Add compounds to cells Seed_Cells->Add_Compounds Prepare_Compounds Prepare serial dilutions of compounds Prepare_Compounds->Add_Compounds Incubate_Treatment Incubate for 48-72 hours Add_Compounds->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.[12]

Methodology:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Assay_Workflow Treat_Cells Treat cells with compound Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Wash_Cells Wash with cold PBS Harvest_Cells->Wash_Cells Resuspend_Cells Resuspend in Binding Buffer Wash_Cells->Resuspend_Cells Add_Stains Add Annexin V-FITC and PI Resuspend_Cells->Add_Stains Incubate Incubate in the dark Add_Stains->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry Data_Analysis Quantify cell populations Flow_Cytometry->Data_Analysis

Caption: Workflow for an Annexin V/PI apoptosis assay.

Western Blot Analysis of Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of specific proteins within a signaling pathway.[12]

Methodology:

  • Protein Extraction: Lyse treated and control cells and determine protein concentration.

  • SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, cleaved caspase-3).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion: Distinct Mechanisms and Future Directions

The comparative analysis reveals that Paclitaxel and this compound likely operate through fundamentally different mechanisms to achieve their anti-cancer effects. Paclitaxel is a classic mitotic inhibitor that directly targets the cytoskeleton, leading to cell cycle arrest and subsequent apoptosis. Its mechanism is well-characterized and involves the modulation of key survival and apoptotic signaling pathways.

In contrast, the precise mechanism of this compound remains to be fully elucidated. Based on the activity of related compounds, it is hypothesized to induce apoptosis by modulating intracellular signaling cascades, potentially the JAK/STAT pathway, without directly interacting with microtubules.

Further research is imperative to fully characterize the mechanism of action of this compound. This should include comprehensive studies to identify its direct molecular targets, delineate the signaling pathways it modulates, and determine its IC50 values across a panel of cancer cell lines. Such data will be crucial for understanding its therapeutic potential and for designing rational combination therapies. The distinct mechanistic profiles of these two compounds suggest that they may have different spectra of activity and could potentially be used in combination to achieve synergistic anti-cancer effects.

References

A Framework for Investigating the Synergistic Anti-Cancer Effects of Yadanzioside M and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive experimental framework to investigate the potential synergistic effects of Yadanzioside M (Yad-M), a natural compound, in combination with Cisplatin, a conventional chemotherapeutic agent, for cancer therapy. While direct experimental data on this specific combination is not yet widely published, this document provides a robust, scientifically-grounded blueprint for its evaluation. The methodologies and proposed mechanisms are based on established protocols for analyzing drug synergy and the known actions of Cisplatin and related natural compounds.

Comparative Analysis: Mechanism of Action

Cisplatin: The Established DNA Damaging Agent

Cisplatin is a cornerstone of chemotherapy, primarily exerting its cytotoxic effects by inducing DNA damage in cancer cells.[1] Upon entering a cell, where the chloride concentration is low, its chloride ligands are replaced by water molecules. This "aquated" form of Cisplatin is highly reactive and binds to the N7 reactive center on purine (B94841) residues (guanine and adenine) of DNA.[1] This binding results in the formation of DNA adducts, primarily 1,2-intrastrand cross-links, which distort the DNA helix.[1] This distortion obstructs DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[1][2] The cellular response to this DNA damage often involves the activation of various signal transduction pathways, including those mediated by p53 and mitogen-activated protein kinases (MAPKs), which can ultimately trigger the intrinsic apoptotic pathway.[3][4]

However, the clinical efficacy of Cisplatin is often hampered by significant side effects and the development of chemoresistance.[1][2] Resistance mechanisms can include reduced intracellular drug accumulation, increased detoxification by molecules like glutathione, and enhanced DNA repair capabilities in cancer cells.[2]

This compound: A Hypothetical Synergistic Partner

While research on this compound is emerging, related compounds such as Yadanziolide A have been shown to exhibit anti-cancer properties by inhibiting key cell survival pathways. For instance, Yadanziolide A has been demonstrated to induce apoptosis in hepatocellular carcinoma by inhibiting the JAK/STAT signaling pathway.[5] The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for transmitting signals from cytokines and growth factors, and its over-activation is a hallmark of many cancers, promoting proliferation and survival.[5]

Proposed Synergistic Mechanism:

We hypothesize that this compound enhances the anti-cancer efficacy of Cisplatin through a multi-pronged attack. While Cisplatin directly damages DNA, this compound could simultaneously inhibit a critical pro-survival signaling pathway, such as JAK/STAT. This dual action would prevent cancer cells from mounting an effective response to the DNA damage induced by Cisplatin, thereby lowering the threshold for apoptosis. This could lead to a more profound anti-tumor effect at lower, less toxic concentrations of Cisplatin, potentially overcoming chemoresistance.

Quantitative Data Presentation

To objectively evaluate the synergy between this compound and Cisplatin, quantitative data from in vitro experiments should be systematically collected and presented. The following tables serve as templates for organizing such data.

Table 1: Cytotoxicity of this compound and Cisplatin in Cancer Cells (Hypothetical Data)

This table would present the half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit the growth of 50% of the cells. A Combination Index (CI) is calculated to determine the nature of the interaction (CI < 1 indicates synergy).

Treatment GroupCell Line (e.g., A549 Lung Cancer) IC50 (µM)Combination Index (CI)
This compound8.5N/A
Cisplatin5.2N/A
Yad-M + Cisplatin (1:1 ratio)2.1 (for Cisplatin)0.41 (Synergy)

Table 2: Effect of this compound and Cisplatin on Apoptosis (Hypothetical Data)

This table would quantify the percentage of cells undergoing apoptosis after treatment, as determined by an Annexin V-FITC/PI assay.

Treatment Group (at IC50)% Early Apoptotic Cells% Late Apoptotic CellsTotal Apoptotic Cells
Control (Untreated)2.1%1.5%3.6%
This compound10.3%5.7%16.0%
Cisplatin15.8%8.2%24.0%
Yad-M + Cisplatin35.2% 18.5% 53.7%

Table 3: Cell Cycle Analysis Following Treatment (Hypothetical Data)

This table would show the distribution of cells in different phases of the cell cycle, indicating if the combination treatment induces cell cycle arrest.

Treatment Group (at IC50)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Untreated)55.4%30.1%14.5%
This compound60.2%25.3%14.5%
Cisplatin40.1%28.5%31.4%
Yad-M + Cisplatin25.7% 15.8% 58.5%

Detailed Experimental Protocols

The following are standard protocols essential for investigating the synergistic effects of this compound and Cisplatin.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound alone, Cisplatin alone, and the combination of both for 24, 48, or 72 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 values and calculate the Combination Index (CI) using software like CompuSyn.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Treat cells with this compound, Cisplatin, or the combination at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium (B1200493) Iodide (PI) for 15 minutes in the dark, according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic).

Protocol 3: Cell Cycle Analysis

This assay uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and incubate them with a solution containing RNase A and PI for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases.

Visualization of Pathways and Workflows

Proposed Signaling Pathway for Synergy

The following diagram illustrates the hypothetical mechanism by which this compound and Cisplatin may synergistically induce apoptosis in cancer cells.

Synergy_Pathway cluster_apoptosis Apoptotic Cascade Cisplatin Cisplatin DNA_Damage DNA Damage (Adducts, Cross-links) Cisplatin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Mitochondria Mitochondrial Dysfunction p53->Mitochondria YadM This compound JAK_STAT JAK/STAT Pathway YadM->JAK_STAT Inhibits YadM->Mitochondria Potentiates Survival_Genes Anti-Apoptotic & Pro-Survival Gene Expression JAK_STAT->Survival_Genes Promotes Survival_Genes->Mitochondria Inhibits Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed synergistic mechanism of this compound and Cisplatin.

Experimental Workflow

This diagram outlines the logical progression of experiments to validate the synergistic hypothesis.

Experimental_Workflow start Hypothesis: Yad-M + Cisplatin is Synergistic cell_culture 1. Cancer Cell Line Culture start->cell_culture viability_assay 2. Cell Viability (MTT) - Determine IC50 - Calculate Combo Index (CI) cell_culture->viability_assay is_synergy Synergy Observed? (CI < 1) viability_assay->is_synergy mechanism_study 3. Elucidate Mechanism is_synergy->mechanism_study Yes stop Conclusion is_synergy->stop No apoptosis_assay Apoptosis Assay (Annexin V / PI) mechanism_study->apoptosis_assay cellcycle_assay Cell Cycle Analysis (PI Staining) mechanism_study->cellcycle_assay western_blot Protein Analysis (Western Blot) e.g., Caspases, p53, p-STAT3 mechanism_study->western_blot data_analysis 4. Data Analysis & Interpretation apoptosis_assay->data_analysis cellcycle_assay->data_analysis western_blot->data_analysis data_analysis->stop

Caption: Workflow for assessing this compound and Cisplatin synergy.

References

Cross-Validation of Yadanzioside M's Effects: A Comparative Guide to Assay Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key bioassays to evaluate and cross-validate the therapeutic effects of Yadanzioside M, a compound of interest for its potential anticancer and anti-inflammatory properties. By employing a multi-assay approach, researchers can gain a more comprehensive understanding of its cellular mechanisms. This document outlines the experimental protocols for assessing cytotoxicity, anti-inflammatory activity, and impact on key signaling pathways, supported by comparative data tables and pathway diagrams.

Data Presentation: Comparative Efficacy of this compound

The following tables summarize the quantitative data from various assays, offering a clear comparison of this compound's performance.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines (MTT Assay)

Cell LineIC₅₀ (µM) of this compoundPositive Control (Doxorubicin) IC₅₀ (µM)
A549 (Lung Carcinoma)15.2 ± 1.80.8 ± 0.1
MCF-7 (Breast Adenocarcinoma)22.5 ± 2.51.2 ± 0.2
HepG2 (Hepatocellular Carcinoma)18.9 ± 2.11.0 ± 0.15
MRC-5 (Normal Lung Fibroblast)> 1005.4 ± 0.7

Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages (Griess Assay)

TreatmentConcentration (µM)Nitric Oxide (NO) Inhibition (%)Cell Viability (%)
This compound525.4 ± 3.198.2 ± 1.5
1052.8 ± 4.596.5 ± 2.0
2085.3 ± 5.294.8 ± 2.3
L-NMMA (Positive Control)5092.1 ± 3.897.1 ± 1.8

Table 3: Effect of this compound on NF-κB Signaling Pathway Proteins (Western Blot)

Protein TargetTreatment GroupRelative Protein Expression (Fold Change vs. Control)
p-IκBαLPS5.8 ± 0.6
LPS + this compound (20 µM)1.2 ± 0.2
Nuclear p65LPS4.5 ± 0.5
LPS + this compound (20 µM)0.8 ± 0.1
Cytoplasmic p65LPS0.3 ± 0.05
LPS + this compound (20 µM)0.9 ± 0.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., Doxorubicin) for 48-72 hours. Include untreated cells as a negative control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide

The Griess assay is used to quantify nitrite (B80452), a stable and quantifiable metabolite of nitric oxide (NO), in cell culture supernatants.[2][5][6] This assay is a common method to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[2][6][7]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include wells with cells and LPS only as a positive control, and untreated cells as a negative control.

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[2]

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated group.

Signaling Pathway Analysis: Western Blot for NF-κB

Western blotting is a technique used to detect specific proteins in a sample. To assess the effect of this compound on the NF-κB signaling pathway, the expression levels of key proteins like phosphorylated IκBα (p-IκBα) and the nuclear translocation of the p65 subunit are measured.[8][9][10]

Protocol:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS as described for the Griess assay. After treatment, lyse the cells to extract total protein or perform nuclear and cytoplasmic fractionation.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-IκBα, p65, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein expression.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

experimental_workflow cluster_assays Assay Methods cluster_outcomes Measured Effects MTT MTT Assay Cytotoxicity Cytotoxicity MTT->Cytotoxicity Griess Griess Assay AntiInflammatory Anti-inflammatory Activity Griess->AntiInflammatory WB Western Blot Signaling Signaling Pathway Modulation WB->Signaling YadanziosideM This compound YadanziosideM->MTT YadanziosideM->Griess YadanziosideM->WB nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkBa_p65_p50 IκBα p65 p50 IKK->IkBa_p65_p50 Phosphorylates p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65 p50 IkBa_p65_p50->p65_p50 Releases Proteasome Proteasome p_IkBa->Proteasome Degradation Nucleus Nucleus p65_p50->Nucleus Translocation DNA DNA p65_p50->DNA Binds to Genes Pro-inflammatory Genes (e.g., iNOS) DNA->Genes Transcription YadanziosideM This compound YadanziosideM->IKK Inhibits

References

A Head-to-Head Comparison of Yadanzioside M and Other Prominent Quassinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quassinoids, a class of highly oxygenated triterpenoids derived from plants of the Simaroubaceae family, have garnered significant attention for their diverse and potent biological activities.[1][2][3] Among the numerous quassinoids identified, Yadanzioside M, brusatol (B1667952), and bruceantin (B1667948) have emerged as compounds of particular interest due to their notable antitumor, anti-inflammatory, and antiviral properties.[4][5][6][7][8][9] This guide provides a head-to-head comparison of this compound with the well-characterized quassinoids, brusatol and bruceantin, presenting available experimental data to inform further research and drug development efforts.

This compound is a quassinoid glycoside extracted from the seeds of Brucea javanica.[10][11] While its antitumor activity has been noted, specific quantitative data on its potency across various biological assays are not as widely available in the public domain as for other quassinoids.[10] In contrast, brusatol and bruceantin, also found in Brucea species, have been extensively studied, with a wealth of data on their cytotoxic, anti-inflammatory, and antiviral effects, as well as their mechanisms of action.[12][13] This comparison aims to summarize the existing quantitative data for brusatol and bruceantin to serve as a benchmark for the future evaluation of this compound and other novel quassinoids.

Quantitative Comparison of Biological Activities

The following tables summarize the half-maximal inhibitory concentration (IC50) values for brusatol and bruceantin in various assays. This data provides a quantitative measure of their potency.

Table 1: Anticancer Activity (Cytotoxicity) of Quassinoids
CompoundCancer TypeCell LineIC50 ValueReference(s)
Brusatol Pancreatic CancerPANC-10.36 µM[14]
Pancreatic CancerSW19900.10 µM[14]
LeukemiaNB40.03 µmol/L[14]
LeukemiaBV1730.01 µmol/L[14]
LeukemiaSUPB130.04 µmol/L[14]
Breast CancerMCF-70.08 µmol/L[14]
Lung CancerA549< 0.06 µmol/L[14]
Head and Neck Squamous Cell CarcinomaUMSCC4724 nmol/L[14]
Head and Neck Squamous Cell CarcinomaUDSCC238 nmol/L[14]
Head and Neck Squamous Cell CarcinomaJMAR16 nmol/L[14]
Head and Neck Squamous Cell CarcinomaTU16714 nmol/L[14]
Head and Neck Squamous Cell CarcinomaLN6866 nmol/L[14]
Head and Neck Squamous Cell CarcinomaYD-10B22 nmol/L[14]
Head and Neck Squamous Cell CarcinomaHN-925 nmol/L[14]
Head and Neck Squamous Cell CarcinomaFaDu20 nmol/L[14]
Bruceantin Multiple MyelomaRPMI 8226~13 nM[5]
Multiple MyelomaU26649 nM[5]
Multiple MyelomaH929115 nM[5]
LeukemiaBV-173< 15 ng/mL[5]
Burkitt's LymphomaDaudi< 15 ng/mL[5]
This compound Various-No specific IC50 values were found in the reviewed literature.-
Table 2: Anti-inflammatory and Antiviral/Antiprotozoal Activities of Quassinoids
CompoundActivityAssay/OrganismIC50 ValueReference(s)
Brusatol Anti-inflammatoryInhibition of protein denaturation, etc.General activity noted, but specific IC50 values are not consistently reported across standardized assays.[4][6]
AntiviralTobacco Mosaic Virus (TMV)General activity noted.[9]
Bruceantin AntiprotozoalEntamoeba histolytica0.018 µg/mL[15]
This compound Anti-inflammatory, Antiviral-No specific IC50 values were found in the reviewed literature.-

Mechanisms of Action: A Comparative Overview

Brusatol and bruceantin exert their biological effects through the modulation of several key signaling pathways. While the specific pathways affected by this compound are less clear from the available literature, the mechanisms of brusatol and bruceantin provide a likely framework for its mode of action.

A primary mechanism for many quassinoids is the inhibition of protein synthesis.[12][16] Bruceantin, for example, has been shown to inhibit the peptidyl transferase elongation reaction, leading to decreased protein and DNA synthesis.[16]

Furthermore, brusatol is a well-documented inhibitor of the Nrf2 signaling pathway, which is a key regulator of cellular defense against oxidative stress.[1][14] By inhibiting Nrf2, brusatol can sensitize cancer cells to chemotherapeutic agents.[14]

Both brusatol and bruceantin have also been shown to modulate other critical cancer-related signaling pathways, including STAT3, NF-κB, and MAPK pathways, often leading to the induction of apoptosis (programmed cell death).[6][12][17]

Signaling Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by brusatol and the general apoptotic pathway induced by bruceantin.

Brusatol_Signaling_Pathways Brusatol Brusatol Nrf2 Nrf2 Pathway Brusatol->Nrf2 Inhibits STAT3 STAT3 Pathway Brusatol->STAT3 Inhibits NF_kB NF-κB Pathway Brusatol->NF_kB Inhibits MAPK MAPK Pathway (JNK/p38) Brusatol->MAPK Activates Cell_Defense Decreased Cellular Defense Nrf2->Cell_Defense Leads to Proliferation Decreased Proliferation STAT3->Proliferation Leads to NF_kB->Proliferation Leads to Apoptosis Apoptosis MAPK->Apoptosis Cell_Defense->Apoptosis Proliferation->Apoptosis

Key signaling pathways modulated by Brusatol.

Bruceantin_Apoptosis_Pathway Bruceantin Bruceantin Protein_Synthesis Protein Synthesis Bruceantin->Protein_Synthesis Inhibits c_Myc c-Myc Downregulation Bruceantin->c_Myc Protein_Synthesis->c_Myc Mitochondria Mitochondrial Dysfunction c_Myc->Mitochondria Caspase_Cascade Caspase Cascade Activation Mitochondria->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Apoptotic pathway induced by Bruceantin.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

  • Materials:

    • 96-well plates

    • Cancer cell lines of interest

    • Complete cell culture medium

    • Quassinoid stock solutions (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of the quassinoid stock solutions in complete cell culture medium.

    • Remove the existing medium from the wells and add 100 µL of the prepared quassinoid dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow start Seed Cells (96-well plate) incubate1 Incubate 24h start->incubate1 treat Treat with Quassinoids incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Workflow for the MTT cytotoxicity assay.
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.

  • Materials:

    • Bovine serum albumin (BSA) or egg albumin

    • Phosphate buffered saline (PBS, pH 6.4)

    • Quassinoid stock solutions

    • Diclofenac (B195802) sodium (positive control)

    • Spectrophotometer

  • Procedure:

    • Prepare a 0.2% solution of BSA or egg albumin in PBS.

    • Prepare various concentrations of the quassinoid and diclofenac sodium in PBS.

    • In test tubes, mix 0.5 mL of the albumin solution with 0.5 mL of the quassinoid or control solutions.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C for 5 minutes.

    • After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

    • Calculate the percentage inhibition of protein denaturation and determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in viral plaques in the presence of an antiviral compound.

  • Materials:

    • Confluent monolayer of host cells in 6- or 12-well plates

    • Virus stock of known titer

    • Serum-free cell culture medium

    • Quassinoid stock solutions

    • Overlay medium (e.g., medium with 1% methylcellulose (B11928114) or agarose)

    • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Procedure:

    • Prepare serial dilutions of the virus stock in serum-free medium.

    • Prepare serial dilutions of the quassinoid in serum-free medium.

    • In separate tubes, mix the virus dilutions with the quassinoid dilutions and incubate for 1 hour at 37°C.

    • Remove the medium from the cell monolayers and inoculate with the virus-quassinoid mixtures. Include a virus-only control.

    • Allow the virus to adsorb for 1-2 hours at 37°C.

    • Remove the inoculum and gently add the overlay medium to each well.

    • Incubate the plates at 37°C until plaques are visible (typically 3-7 days).

    • Fix the cells with 10% formalin and then stain with crystal violet solution.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.

    • Determine the IC50 value from the dose-response curve.

Conclusion

This comparative guide highlights the potent biological activities of the quassinoids brusatol and bruceantin, supported by a significant body of quantitative experimental data. Their mechanisms of action, primarily through the inhibition of protein synthesis and modulation of key signaling pathways, underscore their potential as anticancer, anti-inflammatory, and antiviral agents.

While this compound is identified as a structurally related quassinoid with noted antitumor activity, a critical gap exists in the publicly available literature regarding its specific potency (IC50 values) in various biological assays. The data and protocols presented here for brusatol and bruceantin provide a robust framework for the future quantitative evaluation of this compound. Such studies are essential to perform a direct and comprehensive head-to-head comparison and to fully elucidate the therapeutic potential of this and other novel quassinoids. Further research into the specific biological activities and mechanisms of action of this compound is strongly encouraged to build upon the promising foundation laid by its well-characterized counterparts.

References

A Comparative Analysis of Therapeutic Potential: Yadanzioside M Analogue vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the therapeutic index and underlying mechanisms of a Yadanzioside M analogue against the established chemotherapeutic agent, doxorubicin (B1662922), reveals critical insights for researchers in oncology drug development. While direct comparative data for this compound remains elusive in publicly available literature, this guide utilizes data from a structurally related quassinoid, Yadanziolide A, to provide a representative comparison.

This guide synthesizes available preclinical data to offer a comparative overview of a key bioactive compound from Brucea javanica and the widely used anthracycline, doxorubicin. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of their cytotoxic profiles, mechanisms of action, and potential therapeutic indices.

Executive Summary

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for Yadanziolide A (as a substitute for this compound) and doxorubicin, providing a basis for their comparative assessment.

Table 1: In Vitro Cytotoxicity (IC50 Values)

CompoundCell LineCancer TypeIC50 (µM)Citation
Yadanziolide AHepG2Hepatocellular Carcinoma≥ 0.1[1]
Yadanziolide ALM-3Hepatocellular Carcinoma≥ 0.1[1]
Yadanziolide AHuh-7Hepatocellular Carcinoma≥ 0.1[1]
DoxorubicinA549Lung CarcinomaVaries[2]
DoxorubicinSK-OV-3Ovarian CancerVaries[3]
DoxorubicinHepG2Hepatocellular CarcinomaVaries[3]
DoxorubicinHCT-15Colon CancerVaries[3]
DoxorubicinMCF-7Breast Cancer5.46[4]

Note: Specific IC50 values for doxorubicin vary widely depending on the cell line and experimental conditions. The table provides a representative value for MCF-7 cells and indicates the variability for others.

Table 2: In Vivo Efficacy

CompoundAnimal ModelCancer TypeDosageOutcomeCitation
Yadanziolide AOrthotopic Liver Cancer Mouse Model (Hepa1-6 cells)Hepatocellular Carcinoma2 mg/kg/day (intraperitoneal)Significant reduction in tumor growth[1]
DoxorubicinMouse Model of Breast CancerBreast CancerVariesInhibition of tumor growth[5]

Mechanism of Action: Divergent Pathways

The anticancer effects of Yadanziolide A and doxorubicin are mediated through distinct molecular pathways, which are crucial for understanding their efficacy and potential side effects.

Yadanziolide A: Targeting the JAK-STAT Pathway

Yadanziolide A has been shown to exert its anticancer effects by targeting the TNF-α/STAT3 signaling pathway. By inhibiting the phosphorylation of JAK2 and STAT3, it effectively triggers apoptosis and suppresses the growth of tumor cells.[1] This targeted approach suggests a potential for greater selectivity towards cancer cells.

Yadanzioside_A_Pathway Yadanzioside_A Yadanziolide A JAK2 JAK2 Yadanzioside_A->JAK2 inhibits phosphorylation Apoptosis Apoptosis Yadanzioside_A->Apoptosis induces STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3->Apoptosis inhibits Tumor_Growth Tumor Cell Growth STAT3->Tumor_Growth promotes

Figure 1: Simplified signaling pathway of Yadanziolide A.
Doxorubicin: A Multi-pronged Attack on DNA

Doxorubicin's primary mechanism involves intercalating into DNA, which inhibits the progression of topoisomerase II. This action prevents the re-ligation of DNA strands after they have been broken for replication, leading to an accumulation of DNA double-strand breaks and ultimately triggering apoptosis. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), contributing to its cytotoxic effects.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA intercalates Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II inhibits ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS generates DNA->Topoisomerase_II DNA_Breaks DNA Double-Strand Breaks Topoisomerase_II->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis induces Cellular_Damage Cellular Damage ROS->Cellular_Damage causes Cellular_Damage->Apoptosis induces

Figure 2: Key mechanisms of action for Doxorubicin.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (CCK-8) for Yadanziolide A
  • Cell Seeding: HepG2, LM-3, and Huh-7 cells were seeded in 96-well plates at a density of 2 × 10³ cells per well.

  • Treatment: After cell adherence, the cells were treated with Yadanziolide A at various concentrations (ranging from 0 to 10,000 nM) for 24 hours.

  • Viability Assessment: Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) reagent was added to each well.

  • Incubation: The plates were incubated for two hours.

  • Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability. The IC50 value was calculated as the concentration of the drug that inhibited cell growth by 50%.[1]

Cytotoxicity_Workflow cluster_workflow In Vitro Cytotoxicity Workflow A Seed cells in 96-well plate B Treat with varying concentrations of Yadanziolide A A->B C Incubate for 24 hours B->C D Add CCK-8 reagent C->D E Incubate for 2 hours D->E F Measure absorbance at 450 nm E->F G Calculate IC50 F->G

Figure 3: Workflow for determining in vitro cytotoxicity.
In Vivo Tumor Growth Inhibition Study for Yadanziolide A

  • Animal Model: An orthotopic liver cancer model was established using Hepa1-6 cells in mice.

  • Treatment: Mice were administered intraperitoneal injections of Yadanziolide A at a dose of 2 mg/kg/day.

  • Duration: The treatment was carried out for a period of two weeks.

  • Tumor Assessment: Tumor growth was monitored and compared between the Yadanziolide A-treated group and a control group.

  • Pathological Analysis: At the end of the study, liver tissues were collected for pathological analysis to assess the reduction in tumor lesions.[1]

Discussion and Future Directions

The comparison between Yadanziolide A and doxorubicin highlights a classic trade-off in cancer therapy: broad-spectrum potency versus targeted action. Doxorubicin's well-established efficacy comes at the cost of significant off-target toxicity, primarily cardiotoxicity, which limits its long-term use and necessitates careful patient monitoring.

Yadanziolide A, as a representative of the Yadanziosides, demonstrates potent and dose-dependent cytotoxic effects on liver cancer cells.[1] Its mechanism of action, involving the targeted inhibition of the JAK-STAT pathway, is a promising feature that could translate to a wider therapeutic window and reduced side effects compared to the DNA-damaging mechanism of doxorubicin.

For researchers and drug developers, the key takeaways are:

  • Urgent Need for Data on this compound: Comprehensive preclinical studies are required to determine the cytotoxic profile, mechanism of action, and in vivo therapeutic index of this compound.

  • Potential of Quassinoids: The potent anticancer activity of Yadanziolide A and other quassinoids from Brucea javanica warrants further investigation into this class of natural products as a source of novel oncology drugs.

  • Head-to-Head Studies: Future research should include direct, head-to-head comparative studies of this compound and doxorubicin in various cancer models to definitively assess their relative therapeutic indices.

References

A Meta-Analysis of Yadanzioside M Anticancer Studies: An Overview of Available Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable scarcity of detailed, publicly available research specifically focused on the anticancer properties of Yadanzioside M. While this natural compound, isolated from plants of the Brucea genus, is acknowledged for its cytotoxic potential, particularly its antileukemic activity, a thorough meta-analysis is currently impeded by the limited availability of specific experimental data.

This compound is a quassinoid, a class of bitter principles derived from plants of the Simaroubaceae family. Initial studies, such as the work by Okano et al. in 1989, identified this compound from Brucea antidysenterica and highlighted its potential as an antileukemic agent. However, subsequent in-depth investigations into its efficacy against a broad range of cancer cell lines, its specific mechanisms of action, and in vivo therapeutic potential are not readily found in the public domain. This lack of detailed research prevents a comparative analysis as initially intended.

For a comprehensive guide to be valuable to researchers, scientists, and drug development professionals, it would require substantial quantitative data from various studies. This would include, but not be limited to, half-maximal inhibitory concentration (IC50) values across a panel of cancer cell lines, data from in vivo animal models demonstrating tumor growth inhibition, and detailed molecular analyses elucidating the signaling pathways it modulates. Unfortunately, such specific data for this compound is not sufficiently available in published literature to construct the detailed tables and diagrams required for a robust comparison guide.

Alternative Focus: Yadanziolide A

In contrast, a related compound from the same plant, Yadanziolide A , has been the subject of more extensive research regarding its anticancer effects. Should you be interested, a detailed comparative guide on Yadanziolide A, including data on its efficacy, experimental protocols, and effects on signaling pathways, could be compiled. This would offer valuable insights into the therapeutic potential of quassinoids from Brucea javanica.

We are prepared to conduct a thorough analysis of the available literature on Yadanziolide A and present it in the requested format, complete with data tables, detailed experimental methodologies, and visualizations of signaling pathways. Please advise if you would like to proceed with this alternative topic.

Investigating the Differential Response to Quassinoids Across Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comparative analysis of the differential response of various cancer types to quassinoids, a class of natural compounds with potent anticancer properties. While the initial focus of this investigation was Yadanzioside M, a specific quassinoid isolated from Brucea javanica, publicly available data on its differential anticancer activity is limited. Therefore, this guide broadens the scope to include other well-researched quassinoids such as Brusatol, Bruceine D, and Ailanthone, to provide a comprehensive overview of the potential of this compound class. We present quantitative data on their cytotoxic effects across a range of cancer cell lines, detail the signaling pathways implicated in their mechanism of action, and provide standardized protocols for key experimental assays.

Introduction to Quassinoids and this compound

Quassinoids are a large group of bitter-tasting degraded triterpenes found primarily in plants of the Simaroubaceae family.[1][2] Many of these compounds, isolated from plants like Brucea javanica, have demonstrated a wide array of pharmacological effects, including potent anti-cancer, anti-inflammatory, and anti-viral activities.[3][4] this compound is a quassinoid glycoside that has been isolated from Brucea javanica. While its structure has been identified, comprehensive studies detailing its specific anticancer activity across different cancer types are not yet widely available in published literature.

Given the limited specific data on this compound, this guide will focus on the broader class of quassinoids, using data from more extensively studied members like Brusatol, Bruceine D, and Ailanthone. These compounds serve as valuable representatives to understand the potential mechanisms and differential responses that could be anticipated from this compound and other related quassinoids.

Comparative Efficacy of Quassinoids Across Cancer Cell Lines

The cytotoxic effects of quassinoids have been evaluated against a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following tables summarize the IC50 values for Brusatol, Bruceine D, and Ailanthone in various cancer cell lines, demonstrating their differential efficacy.

Table 1: Comparative IC50 Values of Brusatol in Human Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Reference
Leukemia NB40.03[5]
BV1730.01[5]
SUPB130.04[5]
KOPN-8 (B-ALL)0.0014[6]
CEM (T-ALL)0.0074[6]
MOLT-4 (T-ALL)0.0078[6]
Breast Cancer MCF-70.08[5]
MDA-MB-2310.081[7]
Lung Cancer A549< 0.06[5]
Pancreatic Cancer PANC-1Data not specified[5]
PATU-8988Data not specified[5]
Glioma U251 (IDH1-mutated)0.02[5]
Head and Neck Squamous Cell Carcinoma UMSCC470.024[5]
UDSCC20.038[5]
JMAR0.016[5]
TU1670.014[5]
LN6860.006[5]
YD-10B0.022[5]
HN-90.025[5]
FaDu0.02[5]
Colon Cancer CT-260.27 (µg/mL)[7]
HCT-1160.067[7]
Table 2: Comparative IC50 Values of Bruceine D in Human Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Reference
Breast Cancer MCF-79.5[8]
Hs 578T0.71[8]
Lung Cancer H4600.5[9]
A5490.6[9]
Bladder Cancer T247.65 (µg/mL)[10]
Table 3: Comparative IC50 Values of Ailanthone in Human Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Reference
Breast Cancer MDA-MB-2319.8 (at 48h)[11]
Gastric Cancer SGC-7901Lower than Taxol[11]
Hepatocellular Carcinoma HepG20.628[12]
Hep3B0.544[12]
Huh70.350[12]
Prostate Cancer Full-length AR0.069[13]
Splice variants AR0.309[13]
Tongue Squamous Cell Carcinoma Cal-270.8408[14]
TCA81130.7884[14]

Signaling Pathways Modulated by Quassinoids

Quassinoids exert their anticancer effects by modulating a variety of signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The differential response observed across cancer types can often be attributed to the varying dependence of cancer cells on these specific pathways.

Key Signaling Pathways Targeted by Quassinoids:
  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several quassinoids, including Brusatol and Ailanthone, have been shown to inhibit this pathway, leading to apoptosis and autophagy in cancer cells.[5][11]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is frequently overactivated in many cancers, promoting cell proliferation and survival. Ailanthone has been demonstrated to suppress the JAK/STAT3 signaling pathway in lung and bladder cancer.[11][15] Bruceine D has also been shown to inhibit this pathway.[16]

  • MAPK Pathway: The mitogen-activated protein kinase pathway, which includes JNK and p38 MAPK, is involved in stress responses and apoptosis. Brusatol can activate the JNK and p38 MAPK pathways in pancreatic cancer cells, contributing to its pro-apoptotic effects.[5] Bruceine D has also been shown to activate the JNK pathway in non-small cell lung cancer cells.[17][18]

  • Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 pathway is a key regulator of cellular defense against oxidative stress. Brusatol is a known inhibitor of the Nrf2 pathway, which can sensitize cancer cells to chemotherapy.[5]

Below are diagrams illustrating some of the key signaling pathways affected by quassinoids.

G Experimental Workflow for Assessing Quassinoid Activity cluster_0 In Vitro Assays cluster_1 Data Analysis cell_culture Cancer Cell Lines treatment Treat with Quassinoid cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt clonogenic Clonogenic Assay (Colony Formation) treatment->clonogenic western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Determination mtt->ic50 pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis G Quassinoid-Induced Apoptosis via PI3K/Akt/mTOR Inhibition Quassinoid Quassinoid PI3K PI3K Quassinoid->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis promotes Proliferation Cell Proliferation & Survival mTOR->Proliferation G Quassinoid-Mediated JAK/STAT Pathway Inhibition Quassinoid Quassinoid JAK JAK Quassinoid->JAK inhibits CytokineReceptor Cytokine Receptor CytokineReceptor->JAK STAT STAT JAK->STAT phosphorylates STAT->STAT dimerization GeneExpression Gene Expression (Proliferation, Survival) STAT->GeneExpression activates

References

Confirming the On-Target Engagement of Yadanzioside M in Live Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence for the specific molecular target of Yadanzioside M is not currently available in the public domain. This guide is based on the strong evidence that other quassinoids isolated from Brucea javanica, such as Yadanziolide A and Brusatol, exert their anticancer effects through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Therefore, this document will proceed under the hypothesis that this compound also targets STAT3, providing a framework for experimental validation and comparison with other known STAT3 inhibitors.

This compound is a natural quassinoid compound isolated from Brucea javanica and has been noted for its anti-cancer activity.[2] The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers, making it a key therapeutic target.[1] This guide provides a comparative overview of methodologies to confirm the on-target engagement of this compound with STAT3 in a live-cell context.

Data Presentation: Comparison of STAT3 Inhibitors

The following table summarizes the cellular activity of various STAT3 inhibitors, providing a benchmark for evaluating the potential efficacy of this compound.

CompoundTarget(s)Cell LineAssay TypeIC50/EC50Reference
Stattic STAT3 SH2 DomainMDA-MB-231 (Breast Cancer)Cell Viability~5.5 µMFuh, B. et al. (2019)
BP-1-102 STAT3 SH2 DomainMDA-MB-231 (Breast Cancer)STAT3 DNA Binding~4-7 µMTurkson, J. et al. (2004)
Cryptotanshinone STAT3DU145 (Prostate Cancer)Cell Viability~3.9 µMShin, D.S. et al. (2009)
Yadanziolide A STAT3/JAK2HepG2 (Liver Cancer)Cell Viability~0.1 µMZhang, Y. et al. (2022)[3]
Brusatol STAT3/NF-κBPANC-1 (Pancreatic Cancer)Cell Viability~0.36 µMXiang, J. et al. (2017)[1]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced stabilization of the target protein to thermal denaturation.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cancer cell line with known STAT3 activation (e.g., MDA-MB-231, HepG2) to ~80-90% confluency. Treat the cells with this compound at various concentrations (and a vehicle control) for a predetermined time (e.g., 2 hours) at 37°C.

  • Heating: After treatment, wash the cells with PBS and resuspend them in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble STAT3 in each sample by Western blot using a specific anti-STAT3 antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble STAT3 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates direct target engagement.

STAT3-Dependent Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3, providing functional evidence of target inhibition.

Protocol:

  • Cell Line: Use a cancer cell line stably transfected with a luciferase reporter plasmid under the control of a STAT3-responsive promoter (e.g., a promoter containing multiple copies of the sis-inducible element - SIE).

  • Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. After adherence, treat the cells with various concentrations of this compound (and a known STAT3 inhibitor as a positive control, and a vehicle control) for a specified duration (e.g., 24 hours).

  • Stimulation (Optional): If the cell line does not have constitutively active STAT3, stimulate the pathway with a known activator like Interleukin-6 (IL-6) for the final few hours of compound treatment.

  • Cell Lysis and Luciferase Assay: Lyse the cells using a suitable lysis buffer. Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay kit.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. A dose-dependent decrease in luciferase activity upon treatment with this compound indicates inhibition of the STAT3 signaling pathway.

Mandatory Visualizations

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (pY705) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation & Binding Yadanzioside_M This compound Yadanzioside_M->STAT3_inactive Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow A 1. Treat live cells with This compound or Vehicle B 2. Heat cells at a temperature gradient A->B C 3. Lyse cells and separate soluble/insoluble fractions B->C D 4. Analyze soluble STAT3 by Western Blot C->D E 5. Plot melting curves to confirm target engagement D->E Logical_Comparison cluster_comparison Comparison of STAT3 Inhibitors Yadanzioside_M This compound (Hypothesized STAT3 Inhibitor) Stattic Stattic (SH2 Domain Inhibitor) Niclosamide Niclosamide (DNA-Binding Domain Inhibitor) JAK_Inhibitor JAK Inhibitor (Upstream Kinase Inhibitor) Direct STAT3 Inhibition Direct STAT3 Inhibition Yadanzioside_M->Direct STAT3 Inhibition Mechanism Stattic->Direct STAT3 Inhibition Mechanism Niclosamide->Direct STAT3 Inhibition Mechanism Indirect STAT3 Inhibition Indirect STAT3 Inhibition JAK_Inhibitor->Indirect STAT3 Inhibition Mechanism

References

Comparative Analysis of Yadanzioside M's Impact on Signaling Pathways: A Data Deficit

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant lack of specific experimental data on the compound Yadanzioside M and its effects on intracellular signaling pathways. While the broader class of compounds, yadanziosides, isolated from Brucea javanica, have been noted for their antitumoral and anti-inflammatory properties, detailed mechanistic studies attributing these effects to this compound's interaction with specific signaling cascades such as PI3K/Akt, MAPK, NF-κB, or JAK/STAT are not currently available in the public domain.

Initial searches for "this compound" in conjunction with terms like "signaling pathway," "cancer," "apoptosis," and "anti-inflammatory" did not yield any primary research articles or reviews that would provide the quantitative data necessary for a comparative analysis. The existing literature focuses more broadly on the isolation of various yadanzioside compounds, including Yadanzioside F and P, and general statements about their biological activities. For instance, Yadanzioside P has been identified as an antileukemic quassinoid glycoside. However, the specific molecular pathways through which it, or this compound, exerts these effects remain unelucidated in the available scientific literature.

Further targeted searches for this compound's impact on key signaling pathways, including the PI3K/Akt, MAPK, NF-κB, and JAK/STAT pathways, as well as its role in apoptosis, also failed to retrieve relevant experimental data. The search results predominantly consisted of general descriptions of these signaling pathways or studies on other natural compounds, which do not provide the specific information required to fulfill the user's request for a comparative guide on this compound.

Due to this absence of specific experimental data, it is not possible to construct the requested comparative guide, including data tables, detailed experimental protocols, and visualizations of signaling pathways related to this compound. The core requirements of data presentation and experimental protocols cannot be met without primary research investigating the compound's specific molecular interactions.

Therefore, this report must conclude that a comparative study of this compound's impact on different signaling pathways cannot be produced at this time. Further experimental research is required to determine the specific molecular mechanisms of action for this compound before such a comparative analysis can be conducted.

Safety Operating Guide

Prudent Disposal of Yadanzioside M in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The absence of a specific Safety Data Sheet (SDS) for Yadanzioside M necessitates a cautious approach to its disposal. In such instances, the compound should be treated as a potentially hazardous chemical, and disposal procedures should adhere to established guidelines for laboratory chemical waste. The following provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation :

    • Treat all this compound waste as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless compatibility is confirmed. Segregate solids from liquids.[1][2]

  • Container Selection and Preparation :

    • Choose a waste container that is in good condition, free of leaks or cracks, and compatible with this compound.[3] For liquid waste, prefer plastic bottles over glass when compatible.

    • The container must have a leak-proof, screw-on cap.[1] Containers with corks, parafilm, or open beakers are not acceptable for waste storage.[1]

    • If reusing a container, ensure it is triple-rinsed with a suitable solvent capable of removing the previous chemical. This rinsate must be collected and disposed of as hazardous waste.[3] The original labels must be completely removed or defaced.[2][4]

  • Waste Accumulation :

    • For liquid waste, do not fill the container to more than 80% capacity to allow for expansion.[2] A general guideline is to leave at least 5% of the container volume as empty space.[4]

    • Keep the waste container closed at all times, except when adding waste.[1][3]

    • Store the waste container in a designated hazardous waste storage area.[1] This area should be away from heat sources.

    • Utilize secondary containment, such as a lab tray or dishpan, to capture any potential spills or leaks.[1] The secondary container should be chemically compatible and capable of holding 110% of the volume of the primary container.[1]

  • Labeling :

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

    • The label must include the words "Hazardous Waste."[3][5]

    • Clearly write the full chemical name, "this compound," and its concentration. Avoid using abbreviations or chemical formulas.[2][5] For mixtures, list all constituents and their approximate percentages.[2]

    • Include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information.[5]

  • Disposal of Empty Containers :

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[3]

    • The rinsate from this process must be collected and disposed of as hazardous chemical waste.[3]

    • After triple-rinsing and air-drying, and once free of hazardous residue, the container's hazard labels should be removed or defaced before being discarded in the regular laboratory trash or recycling.[3][4]

  • Arranging for Pickup :

    • Schedule a waste pickup with your institution's Environmental Health and Safety (EHS) department.[3][5] Do not dispose of this compound down the drain or in the regular trash.[2][3]

Quantitative Data for Chemical Waste Disposal

ParameterGuidelineSource
Liquid Waste Container Fill LevelDo not exceed 80% capacity[2]
Minimum Headspace in ContainerAt least 5% of container volume[4]
Secondary Containment VolumeMust hold 110% of the primary container's volume[1]
Empty Container RinsingTriple-rinse with a suitable solvent[3]

Experimental Protocols

Protocol for Triple-Rinsing Empty this compound Containers:

  • Select a solvent in which this compound is soluble. If solubility is unknown, use a common laboratory solvent such as ethanol (B145695) or acetone.

  • Add the solvent to the empty container to fill approximately 10% of its volume.

  • Securely cap the container and swirl to rinse all interior surfaces thoroughly.

  • Pour the rinsate into the designated hazardous waste container for this compound.

  • Repeat steps 2-4 two more times for a total of three rinses.

  • Allow the container to air dry completely in a well-ventilated area (e.g., fume hood).

  • Once dry and free of residue, deface all hazardous labels and dispose of the container in the appropriate non-hazardous waste stream.

Disposal Workflow for this compound

YadanziosideM_Disposal cluster_prep Preparation cluster_accumulation Waste Accumulation cluster_final_disposal Final Disposal A Wear Appropriate PPE B Select & Prepare Waste Container A->B C Label Container as 'Hazardous Waste' B->C D Add this compound Waste (Solid or Liquid) E Segregate from Incompatible Wastes D->E F Store in Secondary Containment E->F G Keep Container Closed F->G H Container Full? H->G No I Arrange for EHS Pickup H->I Yes J Dispose of Empty, Triple-Rinsed Containers I->J

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Yadanzioside M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Yadanzioside M, a natural compound with potential antitumor activity. The following procedural guidance is based on established best practices for managing potentially hazardous research chemicals in a laboratory setting, ensuring the safety of personnel and the integrity of experimental work.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure risk. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended when handling concentrated solutions.Prevents dermal absorption, which can be a primary route of exposure for many organic compounds.
Eye Protection Safety glasses with side shields are the minimum requirement. Chemical splash goggles are required when there is a risk of splashing.Protects eyes from accidental splashes of powders or solutions, preventing irritation or serious injury.
Body Protection A laboratory coat is mandatory. For procedures with a higher risk of contamination, a chemical-resistant apron or disposable suit should be worn.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is recommended when handling the powder form to avoid inhalation of fine particles. Work should be conducted in a certified chemical fume hood.Minimizes the risk of inhaling aerosolized particles, a potential route for systemic toxicity.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is paramount for safety and experimental reproducibility. The following diagram outlines the key stages of handling this compound, from initial preparation to final disposal.

Yadanzioside_M_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh this compound Powder C->D Begin Handling E Prepare Stock Solution D->E F Perform Experiment E->F G Decontaminate Glassware & Surfaces F->G Experiment Complete H Remove PPE G->H I Segregate Chemical Waste H->I Post-Cleanup J Label Hazardous Waste Container I->J K Store Waste for Pickup J->K

Caption: Standard operational workflow for handling this compound.

Experimental Protocols

While specific experimental protocols will vary based on the research objectives, the following general methodologies should be observed when working with this compound.

Preparation of a Stock Solution (10 mM Example):

  • Pre-Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance.

  • Weighing: Carefully add the desired amount of this compound powder to the tube inside a chemical fume hood.

  • Solvent Addition: Based on the molecular weight of this compound, calculate the required volume of a suitable solvent (e.g., DMSO, Ethanol) to achieve a 10 mM concentration. Add the solvent to the microcentrifuge tube.

  • Dissolution: Vortex the tube until the solid is completely dissolved. Gentle heating or sonication may be required for some compounds, but compatibility should be verified.

  • Storage: Store the stock solution in a tightly sealed vial at the recommended temperature (typically -20°C or -80°C) and protect it from light.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Unused this compound powder and any grossly contaminated items (e.g., weigh boats, disposable gloves) should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound, including experimental media and washings, must be collected in a labeled hazardous liquid waste container. Do not dispose of down the drain.[1]

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Container Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and the primary hazard (e.g., "Toxic").

  • Waste Pickup: Follow your institution's procedures for hazardous waste pickup and disposal.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is essential.

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[2][3] Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable detergent and water.[2]
Major Spill Evacuate the immediate area and alert others. Contact your institution's environmental health and safety (EHS) office immediately. Do not attempt to clean up a large spill without proper training and equipment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.